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Mops

Cat. No.: B056913
CAS No.: 1132-61-2
M. Wt: 209.27 g/mol
InChI Key: DVLFYONBTKHTER-UHFFFAOYSA-N
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Description

MOPS (3-(N-morpholino)propanesulfonic acid) is a high-quality, zwitterionic biological buffer extensively utilized in biochemical and cell culture research due to its optimal pKa of 7.2 at 25°C. Its primary value lies in providing a stable and consistent physiological pH environment in the range of 6.5 to 7.9, which is critical for maintaining the structure and function of biological molecules. This compound operates through its excellent buffering capacity within this range, effectively resisting pH changes without forming complexes with most metal ions, a significant advantage over phosphate buffers.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H15NO4S B056913 Mops CAS No. 1132-61-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-morpholin-4-ylpropane-1-sulfonic acid
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InChI

InChI=1S/C7H15NO4S/c9-13(10,11)7-1-2-8-3-5-12-6-4-8/h1-7H2,(H,9,10,11)
Source PubChem
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InChI Key

DVLFYONBTKHTER-UHFFFAOYSA-N
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Canonical SMILES

C1COCCN1CCCS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H15NO4S
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DSSTOX Substance ID

DTXSID4044371
Record name 4-Morpholinepropanesulfonic acid
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Molecular Weight

209.27 g/mol
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Physical Description

White solid; [Merck Index] White odorless powder; [Caledon Laboratories MSDS]
Record name 4-Morpholinepropane sulfonic acid
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CAS No.

1132-61-2
Record name MOPS
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Foundational & Exploratory

MOPS Buffer: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction to MOPS Buffer

3-(N-morpholino)propanesulfonic acid, commonly known as this compound, is a zwitterionic buffer that was first introduced by Good and his colleagues in the 1960s.[1] It is a member of the "Good's buffers" group, which was developed to meet several criteria for biological research, including having a pKa near physiological pH, high water solubility, chemical and enzymatic stability, and minimal interference with biological processes.[1] With a pKa of 7.2 at 25°C, this compound is an excellent choice for maintaining a stable pH in a variety of biochemical and molecular biology applications, particularly those involving RNA analysis.[2][3][4] Its chemical structure features a morpholine ring, which distinguishes it from similar buffers like HEPES, which contains a piperazine ring.[3] This guide provides an in-depth overview of this compound buffer for researchers, scientists, and drug development professionals, covering its core properties, applications, and detailed experimental protocols.

Core Properties and Data Presentation

This compound is favored in many laboratories for its reliability and well-defined characteristics.[2] Its buffering capacity is most effective in the pH range of 6.5 to 7.9.[2][4][5] However, its performance is influenced by several factors, including temperature, ionic strength, and buffer concentration.[4][5]

Quantitative Data Summary

The key quantitative properties of this compound buffer are summarized in the table below for easy reference and comparison.

PropertyValueNotes
Chemical Formula C₇H₁₅NO₄S
Molecular Weight 209.26 g/mol [6]
pKa (at 25°C) ~7.2[1][2][4]
Effective Buffering Range 6.5 – 7.9[2][4][7]
Temperature Dependence (ΔpKa/°C) -0.013[4][8]
Solubility in Water 500 mg/ml[1]

It is critical to consider the temperature at which an experiment will be conducted, as the pKa of this compound decreases with increasing temperature, making the buffer more acidic.[4][9]

Key Applications in Biochemistry and Drug Development

This compound buffer is versatile and finds application in numerous experimental contexts:

  • RNA Analysis : this compound is most famously used as a running buffer for denaturing agarose gel electrophoresis of RNA, such as in Northern blotting.[7][10][11] It provides a stable pH environment necessary to maintain RNA denaturation in the presence of formaldehyde, allowing for separation based on molecular weight.[11][12]

  • Cell Culture : It is used in various culture media for bacteria (like E. coli), yeast, and mammalian cells, where maintaining a physiological pH is crucial for cell viability and growth.[1][7][10]

  • Protein Studies : this compound is employed in protein purification through chromatography and in gel electrophoresis for protein separation.[10][13] It is also used in structural studies, such as X-ray crystallography.[1]

  • Biochemical Assays : It serves as a buffer in a range of assays, including studies on electron transport and phosphorylation, and in the bicinchoninic acid (BCA) assay.[10]

Experimental Protocols

Detailed and accurate preparation is key to the successful use of this compound buffer. Below are standardized protocols for its preparation and use in RNA electrophoresis.

Protocol 1: Preparation of 10x this compound Electrophoresis Buffer

This protocol details the preparation of a 1-liter, 10x concentrated stock solution of this compound buffer for use in RNA gel electrophoresis.

Composition of 10X Stock Solution:

  • 0.2 M this compound

  • 0.05 M Sodium Acetate

  • 0.01 M EDTA

  • pH adjusted to 7.0

Materials:

  • This compound (free acid): 41.85 g[6][14]

  • Sodium Acetate (anhydrous): 4.1 g[6][14]

  • 0.5M EDTA solution (pH 8.0): 20 mL[6][7]

  • 10 N NaOH solution

  • DEPC-treated or nuclease-free water

  • Beaker or flask (2 L)

  • Graduated cylinder

  • Magnetic stirrer and stir bar

  • pH meter

  • Sterile filter unit (0.22 µm or 0.45 µm)[6][10]

Procedure:

  • Add approximately 700-800 mL of DEPC-treated water to a 2-liter beaker.[3][6][14]

  • Add 41.85 g of this compound (free acid) and 4.1 g of anhydrous sodium acetate to the water.[6][14]

  • Place the beaker on a magnetic stirrer and mix until the solutes are completely dissolved.

  • Add 20 mL of 0.5M EDTA (pH 8.0) solution and continue mixing.[6][7]

  • Calibrate the pH meter and carefully adjust the pH of the solution to 7.0 using a 10 N NaOH solution.[6][7]

  • Once the target pH is reached, transfer the solution to a graduated cylinder and add DEPC-treated water to bring the final volume to 1 liter.[6][14]

  • Sterilize the buffer by passing it through a 0.22 µm or 0.45 µm filter.[6][10] Note: Autoclaving is not recommended as it can cause the buffer to turn yellow, although a light straw color may not affect performance.[7][14]

  • Store the 10x this compound buffer at room temperature, protected from light, to prevent degradation.[7][10] A dark or yellowed solution should be discarded.[14]

Protocol 2: RNA Denaturation and Gel Electrophoresis

This protocol describes the use of this compound buffer in a denaturing agarose gel system for RNA analysis.

Materials:

  • 10x this compound buffer (prepared as above)

  • Agarose

  • Formaldehyde (37% solution)

  • RNA sample

  • RNA loading dye

  • Ethidium bromide or other nucleic acid stain

  • DEPC-treated or nuclease-free water

  • Horizontal gel electrophoresis apparatus

Procedure:

  • Prepare 1x this compound Running Buffer: Dilute the 10x this compound buffer stock 1:10 with DEPC-treated water to create the 1x running buffer for the gel and electrophoresis tank.

  • Cast the Denaturing Agarose Gel:

    • For a 100 mL gel, mix 1 g of agarose in 72 mL of DEPC-treated water and melt completely.

    • Cool the agarose solution to about 60°C.

    • In a fume hood, add 10 mL of 10x this compound buffer and 18 mL of 37% formaldehyde. Mix gently.

    • Pour the gel into a casting tray with the appropriate comb and allow it to solidify.

  • Prepare the RNA Sample:

    • In a nuclease-free tube, mix your RNA sample with a denaturing loading buffer containing formaldehyde and formamide.

    • Heat the sample at 65°C for 15 minutes to ensure complete denaturation, then immediately place it on ice.

  • Run the Gel:

    • Place the solidified gel in the electrophoresis tank and fill it with 1x this compound running buffer until the gel is submerged.

    • Load the denatured RNA samples into the wells.

    • Run the gel at a constant voltage (e.g., 5-7 V/cm) until the dye front has migrated an appropriate distance.

  • Visualize the RNA:

    • Stain the gel with ethidium bromide or a safer alternative stain.

    • Visualize the RNA bands under UV transillumination. Intact total RNA should show sharp 28S and 18S ribosomal RNA bands.

Mandatory Visualizations

The following diagrams illustrate key logical and experimental workflows related to this compound buffer.

G Stability This compound Buffer Stability pH pH Value (Optimal Range: 6.5-7.9) Stability->pH Temp Temperature (pKa decreases as temp increases) Stability->Temp Ionic Ionic Strength Stability->Ionic Concentration Buffer Concentration Stability->Concentration Storage Storage Conditions (Protect from light) Stability->Storage

Caption: Factors influencing the stability and performance of this compound buffer.

G Start Start: Prepare 1L of 10x this compound Buffer Weigh Weigh 41.85g this compound & 4.1g Sodium Acetate Start->Weigh Dissolve Dissolve in 800mL DEPC-treated H₂O Weigh->Dissolve AddEDTA Add 20mL of 0.5M EDTA Dissolve->AddEDTA AdjustpH Adjust pH to 7.0 with NaOH AddEDTA->AdjustpH FinalVolume Adjust final volume to 1L with DEPC-treated H₂O AdjustpH->FinalVolume Sterilize Filter-sterilize through a 0.22µm membrane FinalVolume->Sterilize Store Store at room temperature, protected from light Sterilize->Store End End: 10x this compound Buffer Ready Store->End

Caption: Experimental workflow for preparing 10x this compound buffer solution.

G Start Start: RNA Analysis GelPrep Prepare Denaturing Agarose Gel (Agarose, 10x this compound, Formaldehyde) Start->GelPrep SamplePrep Prepare RNA Sample (RNA + Denaturing Loading Buffer) Start->SamplePrep Electrophoresis Run Gel in 1x this compound Buffer GelPrep->Electrophoresis Denature Heat Sample (65°C, 15 min) & Chill on Ice SamplePrep->Denature Denature->Electrophoresis Stain Stain Gel (e.g., Ethidium Bromide) Electrophoresis->Stain Visualize Visualize RNA Bands under UV light Stain->Visualize End End: Analyze RNA Integrity/Size Visualize->End

Caption: Workflow for RNA gel electrophoresis using this compound buffer.

References

3-(N-morpholino)propanesulfonic acid (MOPS): An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(N-morpholino)propanesulfonic acid, commonly known as MOPS, is a zwitterionic buffer that belongs to the group of "Good's buffers," first described by Norman Good and his colleagues in 1966.[1] Its chemical structure features a morpholine ring and a propanesulfonic acid group, which confers favorable properties for a wide range of biological and biochemical applications.[1][2] With a pKa of 7.20 at 25°C, this compound is an excellent buffering agent for maintaining a stable, near-neutral pH in many biological systems.[1][3] This technical guide provides a comprehensive overview of the chemical properties of this compound, detailed experimental protocols for its use, and visual workflows to aid in experimental design.

Core Chemical and Physical Properties

This compound is a white crystalline powder with high water solubility.[4][5] Its zwitterionic nature at physiological pH makes it a versatile buffer for a variety of experimental conditions.[2] The key quantitative properties of this compound are summarized in the table below.

PropertyValueReferences
IUPAC Name 3-(Morpholin-4-yl)propane-1-sulfonic acid[1]
CAS Number 1132-61-2 (free acid)[1]
Molecular Formula C₇H₁₅NO₄S[1]
Molecular Weight 209.26 g/mol [1]
pKa (at 25°C) 7.20[1][6]
Effective Buffering pH Range 6.5 - 7.9[3][6]
Melting Point 277-281 °C (decomposes)[5][7][8]
Appearance White crystalline powder[3][4]
Solubility in Water 500 mg/mL[6]
ΔpKa/ΔT -0.0152[6]

Applications in Research and Development

This compound is widely utilized in life sciences research due to its desirable characteristics, which include:

  • Minimal Metal Ion Interaction: Unlike some other common buffers, this compound shows minimal chelation with most metal ions, making it suitable for use in solutions containing metal ions.[4][9]

  • Low UV Absorbance: this compound is essentially transparent to UV light, which is advantageous for spectrophotometric assays.[3][10]

  • Biocompatibility: It is generally considered non-toxic to a wide range of cells and is frequently used in cell culture media.[11][12]

Key application areas include:

  • RNA Electrophoresis: this compound is a standard component of running buffers for denaturing agarose gel electrophoresis of RNA, as it helps to maintain the integrity of the RNA molecules during separation.[10][13][14]

  • Protein Purification: It is used as a buffering agent in various chromatography techniques, including affinity, ion-exchange, and size-exclusion chromatography, to maintain a stable pH environment that preserves protein structure and function.[2][15]

  • Cell Culture: this compound is incorporated into various cell culture media for bacteria, yeast, and mammalian cells to provide stable pH control.[4][12]

  • Enzyme Assays: Its stable buffering capacity in the neutral pH range makes it ideal for a variety of enzyme activity assays.[3]

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound buffer.

Denaturing RNA Agarose Gel Electrophoresis

This protocol is used for the separation of RNA molecules under denaturing conditions to analyze their size and integrity.

Materials:

  • High-quality agarose

  • 10X this compound buffer (0.4 M this compound, 0.1 M Sodium Acetate, 0.01 M EDTA, pH 7.0)

  • 37% (12.3 M) Formaldehyde (handle in a fume hood)

  • Nuclease-free water

  • RNA sample

  • Formaldehyde Load Dye (e.g., NorthernMax™ Formaldehyde Load Dye)

  • Ethidium bromide or other RNA stain

Procedure:

  • Gel Preparation (1% Agarose Gel): a. In a fume hood, add 1.0 g of agarose to 72 mL of nuclease-free water in a flask. b. Heat in a microwave until the agarose is completely dissolved. c. Allow the solution to cool to approximately 60°C. d. Add 10 mL of 10X this compound buffer and 18 mL of 37% formaldehyde. Mix gently but thoroughly.[1][4] e. Pour the gel into a casting tray with the appropriate comb and allow it to solidify for at least 1 hour at room temperature.[6]

  • Sample Preparation: a. For each RNA sample, mix 1-3 µg of RNA with 3 volumes of Formaldehyde Load Dye.[1] b. Heat the samples at 65-70°C for 5-15 minutes to denature the RNA.[1] c. Immediately place the samples on ice to prevent renaturation.

  • Electrophoresis: a. Place the solidified gel in the electrophoresis tank and add 1X this compound running buffer until the gel is submerged by a few millimeters.[1] b. Load the denatured RNA samples into the wells. c. Run the gel at 5-6 V/cm.[1] Monitor the migration of the dye front.

  • Visualization: a. If ethidium bromide was not included in the loading dye, stain the gel in a 0.5 µg/mL ethidium bromide solution for 10-20 minutes.[6] b. Destain the gel in nuclease-free water for 10-20 minutes. c. Visualize the RNA bands on a UV transilluminator.

RNA_Electrophoresis_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis Gel_Prep Prepare 1% Agarose Gel in 1X this compound Buffer + Formaldehyde Load_Gel Load Samples into Gel Gel_Prep->Load_Gel Sample_Prep Prepare RNA Samples with Formaldehyde Load Dye Denature Denature Samples (65-70°C) Sample_Prep->Denature Denature->Load_Gel Electrophoresis Run Electrophoresis (5-6 V/cm) Load_Gel->Electrophoresis Stain Stain Gel (e.g., Ethidium Bromide) Electrophoresis->Stain Visualize Visualize RNA under UV Light Stain->Visualize

Caption: Workflow for denaturing RNA agarose gel electrophoresis using this compound buffer.

Protein Purification using Affinity Chromatography with this compound Buffer

This protocol outlines a general procedure for purifying a His-tagged protein using Nickel-NTA (Ni-NTA) affinity chromatography with this compound-based buffers.

Materials:

  • E. coli cell pellet expressing a His-tagged protein

  • Lysis Buffer: 50 mM this compound, 300 mM NaCl, 10 mM Imidazole, pH 8.0

  • Wash Buffer: 50 mM this compound, 300 mM NaCl, 20 mM Imidazole, pH 8.0

  • Elution Buffer: 50 mM this compound, 300 mM NaCl, 250 mM Imidazole, pH 8.0

  • Ni-NTA Agarose resin

  • Chromatography column

Procedure:

  • Cell Lysis: a. Resuspend the cell pellet in ice-cold Lysis Buffer. b. Lyse the cells using sonication or a French press on ice. c. Centrifuge the lysate at >10,000 x g for 30 minutes at 4°C to pellet cell debris. d. Collect the clarified supernatant containing the soluble protein.

  • Column Preparation and Equilibration: a. Pack the Ni-NTA agarose resin into a chromatography column. b. Equilibrate the column by washing with 5-10 column volumes of Lysis Buffer.

  • Protein Binding: a. Load the clarified lysate onto the equilibrated column. Allow the lysate to flow through the column by gravity or at a slow, controlled flow rate. b. Collect the flow-through fraction for analysis.

  • Washing: a. Wash the column with 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins. b. Collect the wash fractions for analysis.

  • Elution: a. Elute the bound His-tagged protein by applying the Elution Buffer to the column. b. Collect the eluate in fractions. c. Monitor the protein concentration in the fractions using a protein assay (e.g., Bradford) or by measuring absorbance at 280 nm.

  • Analysis: a. Analyze the collected fractions (lysate, flow-through, wash, and elution) by SDS-PAGE to assess the purity of the target protein.

Protein_Purification_Workflow cluster_prep Preparation cluster_chromatography Chromatography cluster_analysis Analysis Cell_Lysis Cell Lysis in This compound Lysis Buffer Clarification Clarify Lysate by Centrifugation Cell_Lysis->Clarification Binding Bind Protein to Column Clarification->Binding Equilibration Equilibrate Ni-NTA Column with this compound Lysis Buffer Equilibration->Binding Washing Wash with this compound Wash Buffer Binding->Washing Elution Elute Protein with This compound Elution Buffer Washing->Elution Fraction_Collection Collect Elution Fractions Elution->Fraction_Collection Purity_Analysis Analyze Purity by SDS-PAGE Fraction_Collection->Purity_Analysis

Caption: Workflow for His-tagged protein purification using this compound-buffered solutions.

Preparation of this compound-Buffered Minimal Medium for E. coli

This protocol is for preparing a defined minimal medium for the cultivation of E. coli, where this compound provides the primary buffering capacity.

Materials:

  • This compound (free acid)

  • Tricine

  • KOH

  • FeSO₄·7H₂O

  • NH₄Cl

  • K₂SO₄

  • CaCl₂·2H₂O

  • MgCl₂

  • NaCl

  • Micronutrient stock solution

  • Carbon source (e.g., glucose)

  • K₂HPO₄

Procedure:

  • Preparation of 10X this compound Mixture: a. In approximately 300 mL of nuclease-free water, dissolve 83.72 g of this compound and 7.17 g of Tricine.[13] b. Adjust the pH to 7.4 with 10 M KOH.[13] c. Bring the total volume to 440 mL with nuclease-free water. d. Prepare a fresh 0.01 M FeSO₄·7H₂O solution and add it to the this compound/Tricine solution.[13] e. In the specified order, add the following stock solutions: 50 mL of 1.9 M NH₄Cl, 10 mL of 0.276 M K₂SO₄, 0.25 mL of 0.02 M CaCl₂·2H₂O, 2.1 mL of 2.5 M MgCl₂, 100 mL of 5 M NaCl, and 0.2 mL of a micronutrient stock.[13] f. Add autoclaved nuclease-free water to a final volume of 1 L. g. Filter sterilize the 10X this compound mixture through a 0.2 µm filter and store in aliquots at -20°C.[13]

  • Preparation of Working this compound Minimal Medium: a. To 880 mL of nuclease-free water, add 100 mL of the 10X this compound mixture and 10 mL of 0.132 M K₂HPO₄.[13] b. Adjust the final pH to 7.2 with 10 M NaOH.[13] c. Filter sterilize the complete medium. d. Before use, aseptically add a sterile carbon source (e.g., 10 mL of 100X glucose stock for a final concentration of 0.1%).[13]

Conclusion

3-(N-morpholino)propanesulfonic acid is a robust and versatile zwitterionic buffer with a wide range of applications in molecular biology, biochemistry, and cell biology. Its favorable chemical properties, including a physiologically relevant pKa, minimal metal ion binding, and low UV absorbance, make it an indispensable tool for researchers. The detailed protocols and workflows provided in this guide offer a practical framework for the successful implementation of this compound in various experimental settings, from routine analysis to complex purification schemes. Proper preparation and use of this compound-based buffers are critical for ensuring the reliability and reproducibility of experimental results.

References

MOPS buffer pKa and buffering range

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to MOPS Buffer: pKa, Buffering Range, and Core Applications

Introduction to this compound Buffer

This compound (3-(N-morpholino)propanesulfonic acid) is a zwitterionic biological buffer, first described by Norman Good and his colleagues, and is one of the original "Good's buffers".[1][2] With a pKa of 7.2 at 25°C, it is an excellent choice for a wide variety of biochemical and molecular biology applications that require a stable, near-neutral pH environment.[2][3] Its high water solubility, low UV absorbance, minimal reactivity, and lack of complex formation with most metal ions make it a versatile and reliable buffering agent for researchers, scientists, and drug development professionals.[4][5]

Core Properties: pKa and Buffering Range

The effectiveness of a buffer is determined by its pKa, the pH at which the acidic and basic forms of the buffer are in equal concentration. The useful buffering range for any buffer is generally considered to be its pKa ± 1 pH unit. For this compound, this provides a reliable buffering capacity between pH 6.5 and 7.9.[1][2][4]

The pKa of this compound is temperature-dependent, decreasing as the temperature rises. This change is approximately -0.013 pH units per degree Celsius.[3] It is therefore critical to adjust the pH of a this compound buffer at the temperature at which it will be used to ensure accuracy in experimental conditions.[3]

Quantitative Data for this compound Buffer

The key quantitative parameters for this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
Chemical Name 3-(N-morpholino)propanesulfonic acid[5]
Molecular Weight 209.3 g/mol [6]
pKa at 25°C 7.20[1][2]
Effective pH Range 6.5 – 7.9[1][2][4]
ΔpKa/°C -0.013[3]
Water Solubility (20°C) 1000 g/L[5]

Primary Applications and Methodologies

This compound buffer is utilized across a range of applications due to its favorable chemical properties. It is particularly prominent in RNA analysis but is also used in protein purification, cell culture, and other biochemical assays.[2][4]

Application 1: RNA Electrophoresis

This compound is the buffer of choice for denaturing agarose gel electrophoresis of RNA, often in formaldehyde-agarose gels.[7][8] It is crucial for this application because it maintains a stable pH during electrophoresis, which prevents the degradation of RNA in acidic or alkaline conditions.[7] Its lower ionic strength compared to other buffers like TAE or TBE also helps reduce interactions between RNA molecules, leading to better separation and resolution.[7]

This protocol outlines the preparation of a 10-fold concentrated stock solution, which can be diluted to a 1X working concentration for preparing the gel and running buffer.

Materials:

  • This compound (free acid)

  • Sodium Acetate (NaOAc)

  • EDTA disodium salt dihydrate

  • DEPC-treated water (RNase-free)

  • Sodium Hydroxide (NaOH) solution (e.g., 2N)

Procedure:

  • In a clean beaker, dissolve 41.8 g of this compound (free acid) in approximately 700 mL of DEPC-treated water.[9]

  • Add 20 mL of 1M Sodium Acetate (DEPC-treated).[9]

  • Add 20 mL of 0.5M EDTA (pH 8.0, DEPC-treated).[9]

  • Adjust the pH of the solution to 7.0 using a 2N NaOH solution.[9]

  • Bring the final volume to 1 liter with DEPC-treated water.[9]

  • Sterilize the solution by filtering it through a 0.2 or 0.45 µm filter.[5][9] Note: Do not autoclave this compound buffer, as it can degrade and produce unknown yellowish substances.[5]

  • Store the 10X this compound buffer at room temperature, protected from light.[9]

This protocol describes the use of 1X this compound buffer for separating RNA under denaturing conditions.

Materials:

  • 10X this compound Buffer

  • Agarose

  • 37% (12.3 M) Formaldehyde

  • DEPC-treated water

  • RNA samples

  • Formaldehyde Load Dye

Procedure:

  • Prepare 1X this compound Running Buffer: Dilute the 10X this compound stock solution 1:10 with DEPC-treated water.

  • Prepare the Formaldehyde-Agarose Gel: For a 1% gel, heat 1 g of agarose in 72 mL of DEPC-treated water until fully dissolved.[10] Cool the solution to about 60°C. In a chemical fume hood, add 10 mL of 10X this compound buffer and 18 mL of 37% formaldehyde.[10] Swirl to mix and immediately pour the gel into a casting tray with the appropriate comb. Allow it to solidify completely.

  • Set up the Electrophoresis Tank: Place the solidified gel in the electrophoresis tank and add enough 1X this compound running buffer to cover the gel by a few millimeters.[10]

  • Prepare RNA Samples: To 1-3 µg of RNA, add 0.5-3 volumes of Formaldehyde Load Dye.[10] Heat the samples briefly if required by the loading dye protocol.

  • Run the Gel: Load the prepared RNA samples into the wells. Run the gel at 5-6 V/cm.[10] The electrophoresis is complete when the bromophenol blue dye front has migrated approximately two-thirds of the way down the gel.[10]

  • Visualize RNA: Visualize the separated RNA bands on a UV transilluminator.[10]

Logical Workflow for RNA Electrophoresis using this compound

The following diagram illustrates the logical workflow from preparing the this compound buffer to visualizing the results of an RNA electrophoresis experiment.

MOPS_RNA_Electrophoresis_Workflow cluster_prep Buffer & Gel Preparation cluster_exp Experiment Execution cluster_analysis Analysis prep_stock Prepare 10X this compound Stock Solution prep_running Prepare 1X this compound Running Buffer prep_stock->prep_running prep_gel Prepare Formaldehyde- Agarose Gel prep_running->prep_gel run_gel Perform Electrophoresis prep_running->run_gel Fill tank prep_gel->run_gel Place gel in tank prep_sample Prepare RNA Sample with Loading Dye prep_sample->run_gel Load samples visualize Visualize RNA Bands (UV Transilluminator) run_gel->visualize

Caption: Workflow for RNA electrophoresis using this compound buffer.

Other Key Applications

  • Protein Purification and Chromatography: this compound is suitable for protein purification as it does not form significant complexes with most metal ions, preventing interference with techniques like immobilized metal affinity chromatography (IMAC).[1][4]

  • Cell Culture: It is used to control the pH of culture media for bacteria, yeast, and mammalian cells.[4][9]

  • Biochemical Assays: Its low UV absorbance makes it compatible with spectrophotometric assays for measuring protein concentration or enzyme activity.[2][4]

Conclusion

This compound is a highly reliable and versatile zwitterionic buffer that is indispensable in modern molecular biology and biochemistry labs. Its pKa of 7.2 makes it ideal for maintaining a stable near-neutral pH, which is critical for a multitude of applications, most notably for preserving the integrity of RNA during electrophoretic separation. By understanding its core properties and following standardized protocols, researchers can effectively leverage this compound buffer to ensure the accuracy and reproducibility of their experiments.

References

The Role and Application of MOPS Buffer in Biological Systems: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of biological research and drug development, maintaining precise and stable pH conditions is paramount to experimental success and reproducibility. The choice of a buffering agent can significantly impact the structure, function, and stability of biological macromolecules. 3-(N-morpholino)propanesulfonic acid, commonly known as MOPS, is a zwitterionic buffer that belongs to the group of "Good's buffers". Developed to meet the stringent requirements of biological research, this compound has become a cornerstone in a multitude of applications due to its favorable biochemical properties. This technical guide provides an in-depth exploration of the function of this compound in biological systems, complete with quantitative data, detailed experimental protocols, and workflow visualizations to empower researchers in their experimental design and execution.

Core Biochemical Properties of this compound

This compound is a structural analog of MES (2-(N-morpholino)ethanesulfonic acid) and is characterized by a morpholine ring and a propanesulfonic acid group.[1] This structure confers several advantageous properties for its use in biological research.

pH Buffering Range and pKa

This compound has a pKa of 7.20 at 25°C, providing an effective buffering range from pH 6.5 to 7.9.[1][2] This near-neutral pH range makes it an excellent choice for a wide variety of biological experiments that mimic physiological conditions.[1][3] The pKa of this compound is, however, sensitive to temperature, decreasing by approximately 0.013 units for every 1°C increase.[4]

Minimal Metal Ion Interaction

A key advantage of this compound is its negligible interaction with most metal ions.[2][5] This is a critical feature in studies involving metalloenzymes or reactions where metal ion cofactors are essential, as the buffer will not chelate these crucial ions.[5] However, it has been noted that this compound can form complexes with iron.[6]

Low UV Absorbance and Chemical Stability

This compound exhibits low absorbance in the UV spectrum, which is highly beneficial for spectrophotometric assays where the absorbance of the buffer would otherwise interfere with the measurement of biomolecules like proteins and nucleic acids.[2][7] It is generally considered chemically stable and inert in many biological reactions.[8]

Limitations and Considerations

Despite its advantages, this compound has some limitations. It is not recommended for use at concentrations above 20 mM in mammalian cell culture, as higher concentrations can be toxic.[1][9] Furthermore, this compound should not be sterilized by autoclaving, especially in the presence of glucose, as it can degrade and produce a yellow discoloration.[7][10] Filtration is the recommended method for sterilization.[10][11]

Quantitative Data Summary

The selection of a buffer is a critical step in experimental design. The following tables provide a summary of the key quantitative properties of this compound and a comparison with other common biological buffers.

Table 1: Physicochemical Properties of this compound
PropertyValueReference(s)
Molecular Weight 209.26 g/mol [5]
pKa (25°C) 7.20[1]
Buffering pH Range 6.5 - 7.9[2][10]
ΔpKa/°C -0.013[4]
Water Solubility (20°C) 1000 g/L[11]
Table 2: Comparative Analysis of this compound and HEPES on Keratinocyte Viability

This table summarizes a study comparing the effects of this compound and HEPES buffers on the viability of Normal Oral Keratinocytes (NOK) and Human Keratinocyte cell line (HaCat).

Buffer in RPMI MediumCell LineIncubation TimeCell Viability (%)Reference(s)
This compound NOKNot specified~20%[5]
This compound HaCatNot specified~20%[5]
HEPES (25 mM) NOKUp to 12 h~100%[5]
HEPES (25 mM) HaCatUp to 12 h~100%[5]

Note: The study highlights the potential toxicity of this compound at the concentration used in the RPMI medium for these specific cell lines, while HEPES maintained high cell viability.

Table 3: Comparison of Enzyme Kinetics of ACOD1 in Different Buffers

This table presents the kinetic parameters of human ACOD1 (hACOD1) and mouse ACOD1 (mACOD1) in the presence of different buffers at pH 7.5.

Buffer (50 mM)EnzymeKM (µM)kcat (s-1)kcat/KM (M-1s-1)Reference(s)
Bis-Tris hACOD1110 ± 101.8 ± 0.116,400[7][12]
mACOD1130 ± 101.9 ± 0.114,600[7][12]
HEPES hACOD1120 ± 101.7 ± 0.114,200[7][12]
mACOD1140 ± 101.9 ± 0.113,600[7][12]
This compound hACOD1120 ± 101.8 ± 0.115,000[7][12]
mACOD1150 ± 202.0 ± 0.113,300[7][12]

Note: The enzyme kinetics for both human and mouse ACOD1 were found to be similar across the three different buffers tested, indicating that this compound is a suitable buffer for this enzyme at the specified conditions.[7][12]

Experimental Protocols and Workflows

The following section provides detailed methodologies for key experiments where this compound buffer is a critical component. Each protocol is accompanied by a Graphviz diagram illustrating the experimental workflow.

RNA Electrophoresis using Denaturing Formaldehyde-Agarose Gel with this compound Buffer

This compound buffer is the standard running buffer for denaturing agarose gel electrophoresis of RNA, as it maintains the pH within a range that preserves RNA integrity.[3][13]

Experimental Protocol:
  • Preparation of 10x this compound Electrophoresis Buffer:

    • Dissolve 41.8 g of this compound (free acid) in 700 mL of DEPC-treated water.

    • Add 16.6 mL of 3 M sodium acetate (DEPC-treated).

    • Add 20 mL of 0.5 M EDTA (pH 8.0, DEPC-treated).

    • Adjust the pH to 7.0 with NaOH.

    • Bring the final volume to 1 L with DEPC-treated water.

    • Filter sterilize using a 0.22 µm filter and store protected from light at room temperature. The solution may turn yellow over time, but a slight discoloration does not significantly affect its buffering capacity.[1]

  • Preparation of 1.2% Denaturing Agarose Gel:

    • Melt 1.2 g of agarose in 84 mL of DEPC-treated water.

    • Cool the solution to approximately 60°C.

    • In a fume hood, add 10 mL of 10x this compound buffer and 6.0 mL of 37% formaldehyde.

    • Pour the gel into a casting tray with the appropriate comb and allow it to solidify.

  • Sample Preparation:

    • To your RNA sample (up to 10 µg), add a mixture of formamide, 10x this compound buffer, formaldehyde, and loading dye.

    • Denature the RNA sample by heating at 65°C for 15 minutes.

    • Chill the sample on ice before loading onto the gel.

  • Electrophoresis:

    • Place the gel in an electrophoresis tank and fill it with 1x this compound running buffer (diluted from the 10x stock).

    • Load the denatured RNA samples into the wells.

    • Run the gel at a constant voltage (e.g., 5-7 V/cm) until the dye front has migrated an appropriate distance.

  • Visualization:

    • Stain the gel with ethidium bromide or a safer alternative like SYBR Green.

    • Visualize the RNA bands under UV transillumination.

Workflow Diagram:

RNA_Electrophoresis_Workflow A Prepare 10x this compound Electrophoresis Buffer B Prepare 1.2% Denaturing Formaldehyde-Agarose Gel A->B D Assemble Electrophoresis Apparatus with 1x this compound Buffer A->D B->D C Prepare and Denature RNA Samples E Load Samples and Run Electrophoresis C->E D->E F Stain and Visualize RNA Bands E->F

RNA Electrophoresis Workflow
Mammalian Cell Culture with this compound-buffered Medium

This compound can be used as a buffering agent in cell culture media, particularly for applications where bicarbonate/CO₂ buffering is not feasible or requires supplementation.

Experimental Protocol:
  • Preparation of this compound-buffered Culture Medium:

    • Prepare the desired basal medium (e.g., RPMI-1640) according to the manufacturer's instructions.

    • Aseptically add a sterile stock solution of this compound to the medium to achieve a final concentration of 10-20 mM. Note: Higher concentrations may be toxic to some cell lines.[1][14]

    • Adjust the pH of the final medium to the desired level (e.g., 7.2-7.4) using sterile NaOH or HCl in a sterile environment.

    • Aseptically filter the final medium through a 0.22 µm filter.

  • Cell Seeding and Culture:

    • Thaw and culture the mammalian cells of interest according to standard protocols.

    • Seed the cells into culture vessels containing the pre-warmed this compound-buffered medium at the desired density.

    • Incubate the cells at 37°C. If a CO₂ incubator is used, ensure the cap of the culture vessel is loosened to allow for gas exchange if the medium also contains a bicarbonate buffering system.

  • Monitoring and Maintenance:

    • Monitor cell growth, morphology, and the pH of the culture medium regularly.

    • Change the medium as required to replenish nutrients and maintain a stable pH.

Workflow Diagram:

Cell_Culture_Workflow A Prepare Basal Culture Medium B Add Sterile this compound to 10-20 mM A->B C Adjust pH and Sterile Filter B->C D Seed Cells into This compound-buffered Medium C->D E Incubate at 37°C D->E F Monitor and Maintain Cell Culture E->F

Mammalian Cell Culture Workflow
Protein Purification using this compound Buffer

This compound is a suitable buffer for various protein purification techniques, including affinity and ion-exchange chromatography, due to its minimal metal ion interaction and stable pH control.[11][12]

Experimental Protocol:
  • Preparation of Lysis and Chromatography Buffers:

    • Lysis Buffer: 50 mM this compound, pH 7.4, 150 mM NaCl, 1 mM DTT, 1x Protease Inhibitor Cocktail.

    • Binding Buffer: 50 mM this compound, pH 7.4, 150 mM NaCl, 1 mM DTT.

    • Wash Buffer: 50 mM this compound, pH 7.4, 300 mM NaCl, 1 mM DTT.

    • Elution Buffer: 50 mM this compound, pH 7.4, 150 mM NaCl, 250 mM Imidazole (for His-tagged proteins), 1 mM DTT.

    • Prepare all buffers using high-purity water and reagents. Adjust the pH at the temperature at which the purification will be performed. Filter sterilize all buffers.

  • Cell Lysis and Clarification:

    • Resuspend the cell pellet expressing the protein of interest in ice-cold Lysis Buffer.

    • Lyse the cells using an appropriate method (e.g., sonication, French press).

    • Clarify the lysate by centrifugation at high speed (e.g., >15,000 x g) for 30 minutes at 4°C to pellet cell debris.

  • Affinity Chromatography (example with His-tagged protein):

    • Equilibrate the affinity column (e.g., Ni-NTA) with 5-10 column volumes of Binding Buffer.

    • Load the clarified lysate onto the column.

    • Wash the column with 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins.

    • Elute the target protein with Elution Buffer, collecting fractions.

  • Analysis of Fractions:

    • Analyze the collected fractions by SDS-PAGE to determine which fractions contain the purified protein.

    • Pool the fractions containing the pure protein.

  • Buffer Exchange (Optional):

    • If necessary, exchange the buffer of the purified protein into a suitable storage buffer (e.g., 50 mM this compound, pH 7.4, 150 mM NaCl, 10% glycerol) using dialysis or a desalting column.

Workflow Diagram:

Protein_Purification_Workflow A Prepare this compound-based Lysis and Chromatography Buffers B Cell Lysis and Clarification A->B C Equilibrate Affinity Column A->C D Load Lysate onto Column B->D C->D E Wash Column to Remove Impurities D->E F Elute Target Protein E->F G Analyze Fractions (SDS-PAGE) F->G H Pool Pure Fractions and Buffer Exchange (Optional) G->H

Protein Purification Workflow

Conclusion

This compound is a versatile and reliable zwitterionic buffer that has rightfully earned its place as a staple in biological and biochemical research. Its favorable pKa, minimal interaction with metal ions, and low UV absorbance make it an ideal choice for a wide range of applications, from ensuring the integrity of RNA during electrophoresis to maintaining the viability of cells in culture and the stability of proteins during purification. However, researchers must be mindful of its limitations, such as its potential toxicity at higher concentrations in certain cell lines and its incompatibility with autoclaving. By understanding the core properties of this compound and utilizing optimized protocols, scientists and drug development professionals can leverage this valuable tool to achieve more accurate, reproducible, and meaningful experimental outcomes.

References

The Zwitterionic Nature of MOPS Buffer: An In-depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This technical guide provides a comprehensive overview of the zwitterionic nature of MOPS (3-(N-morpholino)propanesulfonic acid) buffer, a widely used buffering agent in biological and biochemical research. The document is intended for researchers, scientists, and drug development professionals, offering in-depth information on the physicochemical properties, experimental applications, and the critical role of pH maintenance in sensitive biological systems. Detailed experimental protocols and visual diagrams are provided to facilitate practical implementation and a deeper understanding of the principles discussed.

Introduction: The Significance of pH Control in Biological Research

Maintaining a stable pH is paramount for the success of in vitro biological experiments. Even minor fluctuations in hydrogen ion concentration can significantly impact protein structure and function, enzyme kinetics, cell viability, and the integrity of nucleic acids. Biological systems have evolved intricate mechanisms to maintain pH homeostasis, and replicating these conditions in a laboratory setting is crucial for obtaining accurate and reproducible results.

Good's buffers, a series of zwitterionic buffers developed in the 1960s, were designed to meet the stringent requirements of biological research. These buffers are characterized by their pKa values near physiological pH, high water solubility, minimal interaction with biological components, and stability. This compound (3-(N-morpholino)propanesulfonic acid) is a prominent member of the Good's buffer family, valued for its buffering capacity in the near-neutral pH range.[1][2][3][4]

The Zwitterionic Nature of this compound

The effectiveness of this compound as a biological buffer stems from its zwitterionic chemical structure. A zwitterion is a molecule that contains both a positive and a negative charge, resulting in a net neutral charge. In the case of this compound, the molecule possesses a positively charged morpholinium ring (a secondary amine) and a negatively charged sulfonate group.

This dual-charge characteristic is key to its buffering action. The morpholinium ring has a pKa of approximately 7.2 at 25°C.[1][5] This means that at a pH of 7.2, 50% of the this compound molecules are in the protonated (positively charged amine) form and 50% are in the deprotonated (neutral amine) form. The negatively charged sulfonate group remains ionized over a wide pH range.

The equilibrium between the protonated and deprotonated forms allows this compound to effectively resist changes in pH. When acid (H⁺) is added to a this compound solution, the deprotonated morpholino group can accept a proton, thus neutralizing the added acid. Conversely, when a base (OH⁻) is added, the protonated morpholino group can donate a proton, neutralizing the added base.

Figure 1: Protonation states of this compound buffer at different pH values.

Physicochemical Properties of this compound Buffer

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in experimental design.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound buffer.

Table 1: General Properties of this compound Buffer

PropertyValueReference(s)
Chemical FormulaC₇H₁₅NO₄S[1]
Molecular Weight209.26 g/mol [1]
pKa at 25°C~7.2[1][5]
Effective Buffering Range6.5 - 7.9[1][2][6]
AppearanceWhite crystalline powder[1]

Table 2: Temperature Dependence of this compound pKa

Temperature (°C)ΔpKa/°CReference(s)
20-0.013[7]
25-0.015
37-0.013[1]

Note: The negative value indicates that the pKa of this compound decreases as the temperature increases.

Table 3: Solubility of this compound

SolventSolubilityReference(s)
WaterHighly soluble (500 g/L)
EthanolSparingly soluble[8]
1,4-DioxaneSparingly soluble[8]

Table 4: Comparison with Other Common Biological Buffers

BufferpKa at 25°CUseful pH RangeΔpKa/°C
MES6.15.5 - 6.7-0.011
This compound 7.2 6.5 - 7.9 -0.015
HEPES7.56.8 - 8.2-0.014
Tris8.17.5 - 9.0-0.031
Bicine8.37.6 - 9.0-0.018

Experimental Protocols Utilizing this compound Buffer

This compound buffer is a versatile tool in the molecular biology and biochemistry laboratory. Below are detailed protocols for its application in key experimental procedures.

Preparation of 10x this compound Running Buffer for RNA Electrophoresis

This protocol is widely used for the separation of RNA on denaturing agarose gels.[9][10][11]

Materials:

  • This compound (free acid)

  • Sodium Acetate (anhydrous)

  • EDTA (disodium salt, dihydrate)

  • Nuclease-free water

  • NaOH (for pH adjustment)

  • 0.22 µm sterile filter unit

Procedure:

  • To prepare 1 L of 10x this compound buffer, add 41.8 g of this compound (free acid) to 800 mL of nuclease-free water in a sterile container.

  • Add 8.2 g of sodium acetate (anhydrous).

  • Add 3.72 g of EDTA.

  • Stir until all components are completely dissolved.

  • Adjust the pH to 7.0 with 10 M NaOH.

  • Bring the final volume to 1 L with nuclease-free water.

  • Sterilize the solution by passing it through a 0.22 µm filter.

  • Store the 10x stock solution at room temperature, protected from light. The solution may yellow over time, but this does not significantly affect its performance.

RNA_Electrophoresis_Workflow cluster_prep Buffer and Gel Preparation cluster_sample Sample Preparation cluster_electro Electrophoresis and Visualization prep_buffer Prepare 1x this compound Running Buffer from 10x stock prep_gel Prepare Denaturing Agarose Gel (with formaldehyde and 1x this compound buffer) prep_buffer->prep_gel electrophoresis Run electrophoresis in 1x this compound buffer prep_gel->electrophoresis denature_rna Denature RNA samples (e.g., heat at 65°C) load_sample Load denatured RNA samples and RNA ladder onto the gel denature_rna->load_sample load_sample->electrophoresis visualize Visualize RNA bands (e.g., using a fluorescent dye) electrophoresis->visualize

Figure 2: Workflow for RNA analysis using this compound buffer.
Use of this compound in Protein Purification by Chromatography

This compound is an excellent buffer for various protein purification techniques, including ion-exchange and size-exclusion chromatography, due to its minimal interaction with metal ions and its ability to maintain a stable pH.[12][13]

General Protocol for Buffer Preparation:

  • Determine the optimal pH for the stability and activity of the target protein.

  • Prepare a 1 M stock solution of this compound by dissolving 209.26 g in 800 mL of purified water, adjusting the pH with NaOH or HCl, and bringing the final volume to 1 L.

  • For the working buffer (e.g., 50 mM this compound), dilute the stock solution accordingly.

  • Add other necessary components to the working buffer, such as salts (e.g., NaCl for elution in ion-exchange chromatography) and stabilizing agents (e.g., glycerol, DTT).

  • Filter the final buffer through a 0.22 µm filter before use.

This compound as a Component in Cell Culture Media

This compound can be used to supplement cell culture media to provide additional buffering capacity, which is particularly useful for cells that produce large amounts of acidic metabolites.[4][5]

Protocol for Supplementing Media:

  • Prepare a sterile 1 M stock solution of this compound and adjust the pH to 7.2-7.4.

  • Add the sterile this compound stock solution to the cell culture medium to a final concentration of 10-20 mM. It is important to note that concentrations above 20 mM can be toxic to some cell lines.[14]

  • Ensure that the osmolarity of the final medium is within the acceptable range for the specific cell type.

  • The supplemented medium is now ready for use in cell culture.

This compound in the Context of Cellular Signaling

Maintaining a stable intracellular pH is critical for the proper functioning of numerous signaling pathways. For instance, growth factor signaling through receptor tyrosine kinases (RTKs) can lead to changes in intracellular pH, which in turn can modulate the activity of downstream effectors.[15] The PI3K-mTOR pathway, a central regulator of cell growth and proliferation, is also known to be sensitive to pH changes.[16]

The use of a reliable buffer like this compound in in vitro signaling studies is therefore crucial to dissect the specific effects of signaling molecules from the non-specific effects of pH fluctuations.

RTK_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ligand Growth Factor rtk Receptor Tyrosine Kinase (RTK) ligand->rtk dimerization Dimerization & Autophosphorylation rtk->dimerization adaptor Adaptor Proteins (e.g., Grb2) dimerization->adaptor ras Ras adaptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Gene Transcription & Cellular Response erk->transcription

References

MOPS buffer molecular weight and formula

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to MOPS Buffer: Molecular Properties

This guide provides core technical data on 3-(N-morpholino)propanesulfonic acid (this compound), a zwitterionic buffer widely used by researchers, scientists, and drug development professionals for its stability and compatibility in a near-neutral pH range.[1][2][3]

Core Molecular Data

This compound is a popular choice in biological and biochemical studies due to its minimal interaction with metal ions and low UV absorption.[1] It is frequently utilized in applications such as cell culture, protein purification, and RNA electrophoresis.[1][4][5]

The fundamental molecular properties of this compound are summarized below.

PropertyValueSource
Chemical Name 3-(N-morpholino)propanesulfonic acid[1]
Chemical Formula C₇H₁₅NO₄S[6]
Molecular Weight 209.27 g/mol [1]
CAS Number 1132-61-2[1]
pKa at 25°C 7.2[1][2]
Buffering Range 6.5 – 7.9[1][4]
Appearance White Crystalline Powder[1]

Logical Relationship: From Formula to Molecular Weight

The molecular weight of a compound is derived from the sum of the atomic weights of its constituent atoms. The following diagram illustrates this fundamental relationship for the this compound buffer.

G cluster_formula Chemical Formula: C₇H₁₅NO₄S cluster_atomic_weights Standard Atomic Weights (g/mol) cluster_calculation Molecular Weight Calculation C Carbon (C) 7 atoms C_aw C: ~12.011 H Hydrogen (H) 15 atoms H_aw H: ~1.008 N Nitrogen (N) 1 atom N_aw N: ~14.007 O Oxygen (O) 4 atoms O_aw O: ~15.999 S Sulfur (S) 1 atom S_aw S: ~32.06 C_calc 7 × 12.011 = 84.077 C_aw->C_calc H_calc 15 × 1.008 = 15.120 H_aw->H_calc N_calc 1 × 14.007 = 14.007 N_aw->N_calc O_calc 4 × 15.999 = 63.996 O_aw->O_calc S_calc 1 × 32.06 = 32.060 S_aw->S_calc MW Total Molecular Weight ~209.26 g/mol C_calc->MW H_calc->MW N_calc->MW O_calc->MW S_calc->MW

Calculation of this compound molecular weight from its chemical formula.

Experimental Protocols

This document focuses on the core molecular properties of the this compound buffer. As no specific experiments were cited for analysis, detailed experimental protocols are not included. For methodologies employing this compound, such as in gel electrophoresis or cell culture, it is recommended to consult peer-reviewed literature in the relevant field.

References

The Solubility Profile of MOPS: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide to the Solubility of 3-(N-morpholino)propanesulfonic Acid (MOPS) in Various Solvents for Researchers, Scientists, and Drug Development Professionals.

Introduction

3-(N-morpholino)propanesulfonic acid, commonly known as this compound, is a zwitterionic buffer that is widely used in biological and biochemical research.[1] Developed by Good and his colleagues, this compound is valued for its pKa of 7.2 at 25°C, which makes it an effective buffer in the physiological pH range of 6.5 to 7.9.[1] Its chemical stability and low tendency to interact with metal ions make it a preferred choice for a variety of applications, including cell culture, protein purification, and electrophoresis.[1] A crucial physical property of any buffer is its solubility in the solvents used in experimental protocols. This technical guide provides a comprehensive overview of the solubility of this compound in water and various organic solvents, along with detailed experimental protocols for solubility determination.

Quantitative Solubility of this compound

The solubility of this compound is a critical factor in its application, dictating the maximum buffer concentration achievable in a given system. The following tables summarize the available quantitative data on the solubility of this compound in different solvents.

Table 1: Solubility of this compound in Water

SolventTemperature (°C)Solubility ( g/100 mL)Molar Solubility (mol/L)
Water2010~0.48
WaterNot SpecifiedVery soluble, at least 33% (w/w)Not Applicable

Data compiled from various sources.[2][3]

Table 2: Solubility of this compound in Organic Solvents and Aqueous Mixtures

SolventTemperature (°C)Solubility
Methanol26.850.1045 kg this compound in 32 kg of methanol (minute solubility)
Aqueous 1,4-Dioxane Mixtures25Solubility determined, but specific data requires access to the full study.
Aqueous Ethanol Mixtures25Solubility determined, but specific data requires access to the full study.
Dimethyl Sulfoxide (DMSO)Not SpecifiedNo specific quantitative data found; however, ionic compounds like Good's buffers can be soluble in polar organic solvents.
Dimethylformamide (DMF)Not SpecifiedNo specific quantitative data found; DMF is a polar aprotic solvent known for its ability to dissolve a wide range of organic and inorganic compounds.
AcetoneNot SpecifiedNo specific quantitative data found.

Data for methanol and aqueous mixtures are from specific studies.[4] Information for other organic solvents is based on general chemical principles, as direct quantitative data for this compound was not found in the surveyed literature.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is essential for the reliable preparation of buffered solutions. Two common methods for determining the equilibrium solubility of a compound are the shake-flask method and analysis by densitometry.

The Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound. The principle involves creating a saturated solution by agitating an excess amount of the solute in the solvent for a prolonged period until equilibrium is reached.

Detailed Methodology:

  • Preparation of the Solvent System: Prepare the desired solvent or solvent mixture. For aqueous solutions, use purified, deionized water.

  • Addition of Excess Solute: Add an excess amount of solid this compound to a flask containing the solvent. The excess solid should be visually present throughout the experiment.

  • Equilibration: Seal the flask and place it in a constant-temperature shaker or water bath. Agitate the mixture at a constant speed for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached.

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Separate the saturated solution from the excess solid by filtration (using a filter that does not interact with the solute or solvent) or centrifugation.

  • Quantification of Solute: Accurately measure the concentration of this compound in the clear, saturated solution using a suitable analytical method, such as UV-Vis spectrophotometry, high-performance liquid chromatography (HPLC), or by gravimetric analysis after solvent evaporation.

  • Data Analysis: Express the solubility as grams of solute per 100 mL of solvent ( g/100 mL) or as molarity (mol/L).

Solubility Determination by Densitometry

This method relies on the principle that the density of a solution changes with the concentration of the solute. By measuring the density of solutions with known concentrations, a calibration curve can be generated to determine the concentration of a saturated solution. This method was employed by Taha et al. (2011) to determine the solubility of this compound in aqueous mixtures of 1,4-dioxane and ethanol.[4]

Detailed Methodology:

  • Preparation of Standard Solutions: Prepare a series of this compound solutions of known concentrations in the desired solvent.

  • Density Measurement of Standards: Measure the density of each standard solution using a high-precision digital vibrating U-tube densimeter at a constant temperature.

  • Generation of a Calibration Curve: Plot the density of the standard solutions as a function of their concentration. This should yield a linear relationship.

  • Preparation of a Saturated Solution: Prepare a saturated solution of this compound in the same solvent by adding an excess of the solid and allowing it to equilibrate, similar to the shake-flask method.

  • Density Measurement of the Saturated Solution: After phase separation (filtration or centrifugation), measure the density of the clear saturated solution using the same densiteter and under the same temperature conditions.

  • Determination of Solubility: Use the calibration curve to determine the concentration of this compound in the saturated solution from its measured density.

Visualizing Experimental Workflows

To further clarify the experimental procedures, the following diagrams illustrate the workflows for the shake-flask and densitometry methods for solubility determination.

Shake_Flask_Method cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis Solvent Prepare Solvent Mix Add this compound to Solvent Solvent->Mix This compound Weigh Excess this compound This compound->Mix Shake Agitate at Constant Temperature Mix->Shake Settle Allow to Settle Shake->Settle Separate Filter or Centrifuge Settle->Separate Quantify Quantify this compound Concentration Separate->Quantify Result Determine Solubility Quantify->Result Densitometry_Method cluster_calibration Calibration Curve Generation cluster_sample_prep Saturated Solution Preparation cluster_measurement Solubility Determination Standards Prepare Standard Solutions Measure_Standards Measure Density of Standards Standards->Measure_Standards Plot_Curve Plot Density vs. Concentration Measure_Standards->Plot_Curve Determine_Sol Determine Solubility from Calibration Curve Plot_Curve->Determine_Sol Saturated_Sol Prepare Saturated Solution Separate_Sample Filter or Centrifuge Saturated_Sol->Separate_Sample Measure_Sample Measure Density of Saturated Solution Separate_Sample->Measure_Sample Measure_Sample->Determine_Sol

References

An In-Depth Technical Guide to MOPS Buffer: From Discovery to Application

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, and core applications of 3-(N-morpholino)propanesulfonic acid (MOPS), a zwitterionic buffer that has become a cornerstone of modern biological and biochemical research.

Discovery and Historical Context: The Advent of "Good's Buffers"

Prior to the mid-1960s, researchers in the biological sciences were often limited by the available buffering agents, which were frequently toxic to cells, interfered with biological reactions, or had unsuitable pH ranges for physiological studies.[1] This landscape changed dramatically with the seminal 1966 publication in Biochemistry by Dr. Norman E. Good and his colleagues.[2][3][4][5] This paper introduced a series of novel zwitterionic buffers, now famously known as "Good's Buffers," designed to overcome the limitations of their predecessors.[6][1][3][4]

This compound was one of the original buffers presented in this work.[7] Good and his team established a set of stringent criteria for developing these new buffering agents, which included:

  • pKa between 6.0 and 8.0: To be effective at the near-neutral pH of most biological reactions.

  • High water solubility: For ease of use in aqueous biological systems.

  • Membrane impermeability: To prevent the buffer from accumulating inside cells.

  • Minimal salt effects: To avoid interference with ionic interactions in biological systems.

  • Minimal change in pKa with temperature: To ensure pH stability across varying experimental conditions.

  • Minimal interaction with metal ions: To prevent chelation of essential metal cofactors.

  • Chemical and enzymatic stability: To resist degradation during experiments.

  • Low absorption in the UV and visible light spectrum: To avoid interference with spectrophotometric assays.[6][3][4]

This compound, with its morpholine ring structure, fulfilled these criteria and quickly became an invaluable tool in the laboratory.[7]

Physicochemical Properties of this compound Buffer

The utility of this compound as a biological buffer stems from its specific chemical and physical properties.

PropertyValueReference
Chemical Name 3-(N-morpholino)propanesulfonic acid[7]
Molecular Formula C₇H₁₅NO₄S[8]
Molecular Weight 209.26 g/mol [8][9]
pKa at 20°C ~7.2[6]
Useful pH Range 6.5 - 7.9[4][10]
Appearance White crystalline powder[10]
Solubility in Water High[4]

Experimental Protocols

Original Synthesis of this compound (Conceptual Reconstruction)
  • Reaction Setup: Morpholine is dissolved in a suitable solvent. While modern methods often use water, early syntheses may have employed organic solvents.[10][11]

  • Addition of Propanesultone: 1,3-propanesultone is added to the morpholine solution. This is an exothermic reaction and likely required cooling to control the temperature.

  • Reaction: The mixture is stirred for a period of time to allow for the ring-opening addition reaction to complete, forming the zwitterionic this compound molecule.

  • Purification: The crude product is then purified. This likely involved steps such as vacuum removal of the solvent and unreacted starting materials, followed by recrystallization from a solvent like ethanol to obtain the final, pure 3-(N-morpholino)propanesulfonic acid.[10]

Preparation of a 10x this compound Buffer for RNA Electrophoresis (Historical Protocol)

This compound became a standard buffer for denaturing formaldehyde agarose gel electrophoresis of RNA due to its ability to maintain a stable pH, which is crucial for RNA integrity.[12][13] A typical historical protocol would have been similar to the following:

  • Weighing and Dissolving: Weigh out the appropriate amount of this compound (free acid) to achieve the desired molarity (e.g., 0.4 M for a 10x stock).

  • Dissolving in DEPC-Treated Water: Dissolve the this compound powder in RNase-free (DEPC-treated) water.

  • pH Adjustment: Adjust the pH to 7.0 using a concentrated solution of sodium hydroxide (NaOH).

  • Addition of Salts: Add sodium acetate to a final concentration of 0.1 M and EDTA to a final concentration of 0.01 M.

  • Final Volume Adjustment: Bring the solution to the final volume with DEPC-treated water.

  • Sterilization: Sterilize the buffer by filtration through a 0.22 µm filter. Autoclaving is generally not recommended as it can cause the buffer to yellow and degrade.

Key Early Applications and Visualized Workflows

Elucidation of the Photosynthetic Electron Transport Chain

One of the early and significant applications of Good's buffers, including this compound, was in the study of chloroplasts and the photosynthetic electron transport chain.[2][14] The stability of these buffers at physiological pH and their lack of interference with the process were critical for these in vitro studies.

The following diagram illustrates a simplified model of the photosynthetic electron transport chain as it was understood in the era following the introduction of this compound.

Photosynthetic_Electron_Transport_Chain cluster_PSII Photosystem II (P680) cluster_Cytb6f Cytochrome b6f Complex cluster_PSI Photosystem I (P700) PSII P680 Pheo Pheophytin PSII->Pheo O2 O₂ + 4H⁺ PSII->O2 PQA Plastoquinone A Pheo->PQA PQB Plastoquinone B PQA->PQB PQ_pool Plastoquinone Pool PQB->PQ_pool Cytb6f Cyt b6f PC Plastocyanin Cytb6f->PC Proton_Gradient Proton Gradient (H⁺ accumulation in lumen) Cytb6f->Proton_Gradient H⁺ pumping PSI P700 A0 Chlorophyll A0 PSI->A0 A1 Phylloquinone A0->A1 FeS Fe-S Centers A1->FeS Fd Ferredoxin FeS->Fd H2O 2H₂O H2O->PSII Light PQ_pool->Cytb6f PC->PSI FNR FNR Fd->FNR NADPH NADPH FNR->NADPH NADP NADP⁺ + H⁺ NADP->FNR ATP_Synthase ATP Synthase Proton_Gradient->ATP_Synthase drives

Caption: Simplified Z-scheme of photosynthetic electron transport.

Experimental Workflow for Chloroplast Isolation and Photophosphorylation Assay

The use of this compound in chloroplast research enabled more reliable measurements of processes like photophosphorylation. The following workflow outlines a typical experiment from that era.

Chloroplast_Isolation_Workflow start Start: Plant Material (e.g., Spinach) homogenize Homogenize in cold This compound buffer with osmoticum start->homogenize filter Filter through cheesecloth and miracloth homogenize->filter centrifuge1 Centrifuge at low speed to pellet chloroplasts filter->centrifuge1 resuspend Gently resuspend pellet in this compound buffer centrifuge1->resuspend assay_setup Set up reaction mixture: - Chloroplast suspension - this compound buffer - ADP, Pi, MgCl₂ resuspend->assay_setup illuminate Illuminate with strong light to initiate photophosphorylation assay_setup->illuminate stop_reaction Stop reaction at time points (e.g., by adding acid) illuminate->stop_reaction measure_atp Measure ATP production (e.g., using luciferase assay) stop_reaction->measure_atp end End: Calculate rate of photophosphorylation measure_atp->end

Caption: Workflow for chloroplast isolation and photophosphorylation assay.

Logical Relationships in the Development of this compound

The development of this compound and other Good's buffers was a logical progression based on a clear set of needs and criteria.

Development_Logic problem Problem: Existing biological buffers are toxic, reactive, or ineffective at physiological pH criteria Define Ideal Buffer Criteria: - pKa 6-8 - High water solubility - Membrane impermeability - Chemically inert - Low metal binding problem->criteria synthesis Synthesize and screen novel zwitterionic compounds (N-substituted aminosulfonic acids) criteria->synthesis This compound Identification of this compound: (3-(N-morpholino)propanesulfonic acid) synthesis->this compound testing Test this compound in biological systems: - Chloroplast photophosphorylation - Mitochondrial respiration This compound->testing publication Publication of findings (Good et al., 1966) testing->publication adoption Widespread adoption by the scientific community publication->adoption

Caption: Logical flow of the development of this compound buffer.

Conclusion

The introduction of this compound and the other Good's buffers was a significant advancement in the field of biological research. By providing a stable, inert, and effective buffering agent in the physiologically relevant pH range, this compound enabled countless experiments that were previously difficult or impossible to perform. Its legacy continues today as it remains a staple in laboratories worldwide, a testament to the foresight and rigorous scientific approach of Norman E. Good and his colleagues.

References

The Core Principles of Buffering with MOPS: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of biochemical and molecular biology research, the precise control of pH is not merely a technicality but a fundamental prerequisite for experimental success. The integrity of biological macromolecules and the fidelity of enzymatic reactions are exquisitely sensitive to fluctuations in hydrogen ion concentration. It is in this context that biological buffers become indispensable tools. Among the array of "Good's" buffers, 3-(N-morpholino)propanesulfonic acid, commonly known as MOPS, has carved out a significant niche. This technical guide provides an in-depth exploration of the core principles of buffering with this compound, its physicochemical properties, detailed experimental protocols for its application, and an overview of its interactions within biological systems.

Fundamental Principles of this compound Buffer

This compound is a zwitterionic buffer, meaning it possesses both a positive and a negative charge, which contributes to its high water solubility and minimal interaction with biological membranes.[1] Its structure, featuring a morpholine ring and a propanesulfonic acid group, was designed to meet several criteria for an ideal biological buffer.[2]

The buffering capacity of this compound is centered around its pKa, the pH at which the protonated and deprotonated forms of the buffer are present in equal concentrations. The pKa of this compound is approximately 7.2 at 25°C, making it an excellent choice for maintaining a stable pH in the range of 6.5 to 7.9.[3] This range conveniently overlaps with the physiological pH of many biological systems.

The buffering mechanism of this compound involves the protonation and deprotonation of the nitrogen atom in the morpholine ring. In response to an increase in acidity (addition of H+), the nitrogen atom accepts a proton, and in response to an increase in alkalinity (addition of OH-), the protonated form donates a proton, thus resisting significant changes in pH.

A notable characteristic of this compound is its negligible interaction with most metal ions, a critical feature in studies of metal-dependent enzymes or reactions where metal ion chelation by the buffer would be a confounding factor.[3]

Quantitative Data for this compound Buffer

For the researcher, a quantitative understanding of a buffer's properties is paramount for reproducibility and accuracy. The following tables summarize key quantitative data for this compound, including a comparison with other commonly used "Good's" buffers.

PropertyValueReference
Molecular Weight 209.26 g/mol [2]
pKa at 25°C 7.20[2]
Effective pH Range 6.5 - 7.9[3]
Temperature Coefficient (d(pKa)/dT) -0.013 / °C

Table 1: Physicochemical Properties of this compound Buffer

BufferpKa at 20°CpKa at 25°CpKa at 37°Cd(pKa)/dT
MES 6.156.105.97-0.011
This compound 7.157.207.02-0.013
HEPES 7.557.487.31-0.014

Table 2: Comparison of pKa and Temperature Dependence for Common "Good's" Buffers

Experimental Protocols

Preparation of 10x this compound Buffer for RNA Electrophoresis

This protocol details the preparation of a 10x stock solution of this compound buffer, commonly used for denaturing agarose gel electrophoresis of RNA.

Materials:

  • This compound (free acid)

  • Sodium Acetate (anhydrous)

  • EDTA (disodium salt, dihydrate)

  • Nuclease-free water

  • Sodium Hydroxide (NaOH) solution (e.g., 10 N) for pH adjustment

  • Sterile filtration unit (0.22 µm)

Procedure:

  • To prepare 1 liter of 10x this compound buffer, add approximately 800 mL of nuclease-free water to a beaker.

  • Add 41.86 g of this compound (free acid) to the water and stir until dissolved.

  • Add 8.21 g of sodium acetate (anhydrous) and stir until dissolved.

  • Add 3.72 g of EDTA (disodium salt, dihydrate) and stir until dissolved.

  • Adjust the pH to 7.0 with the NaOH solution.

  • Bring the final volume to 1 liter with nuclease-free water.

  • Sterilize the solution by passing it through a 0.22 µm filter.

  • Store the 10x this compound buffer at room temperature, protected from light. The solution may yellow over time, but slight discoloration does not significantly impact its performance.

Denaturing RNA Agarose Gel Electrophoresis

This protocol outlines the use of this compound buffer in the separation of RNA molecules by size.

Materials:

  • 10x this compound buffer

  • Agarose

  • Formaldehyde (37% solution)

  • RNA samples

  • RNA loading dye (containing a denaturing agent like formamide)

  • Nuclease-free water

  • Ethidium bromide or other nucleic acid stain

Procedure:

  • Gel Preparation:

    • For a 1% agarose gel, dissolve 1 g of agarose in 72 mL of nuclease-free water by heating.

    • Cool the solution to about 60°C.

    • In a fume hood, add 10 mL of 10x this compound buffer and 18 mL of 37% formaldehyde. Mix gently.

    • Pour the gel into a casting tray with a comb and allow it to solidify.

  • Electrophoresis:

    • Place the solidified gel in an electrophoresis tank and cover it with 1x this compound running buffer (diluted from the 10x stock).

    • Prepare RNA samples by mixing them with RNA loading dye. Heat the samples at 65°C for 10-15 minutes to denature the RNA, then chill on ice.

    • Load the denatured RNA samples into the wells of the gel.

    • Run the gel at a constant voltage until the dye front has migrated an appropriate distance.

  • Visualization:

    • Stain the gel with ethidium bromide or another suitable nucleic acid stain.

    • Visualize the RNA bands under UV transillumination.

Visualizations of Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate common experimental workflows where this compound buffer is a critical component.

RNA_Electrophoresis_Workflow cluster_prep Buffer & Gel Preparation cluster_sample Sample Preparation cluster_run Electrophoresis cluster_viz Visualization prep_buffer Prepare 10x this compound Buffer Stock prep_gel Prepare Denaturing Agarose Gel with this compound prep_buffer->prep_gel prep_running Prepare 1x this compound Running Buffer prep_buffer->prep_running load_gel Load Denatured Samples onto Gel prep_gel->load_gel prep_running->load_gel rna_sample RNA Sample denature Mix with Loading Dye & Heat Denature (65°C) rna_sample->denature denature->load_gel run_gel Run Gel in 1x this compound Running Buffer load_gel->run_gel stain Stain Gel (e.g., Ethidium Bromide) run_gel->stain visualize Visualize RNA Bands under UV Light stain->visualize

Caption: Workflow for RNA Denaturing Gel Electrophoresis using this compound buffer.

Kinase_Assay_Workflow cluster_components Assay Components cluster_reaction In Vitro Kinase Reaction cluster_detection Detection of Phosphorylation kinase Kinase Enzyme incubation Incubate components at optimal temperature kinase->incubation substrate Substrate (Peptide/Protein) substrate->incubation atp ATP (γ-³²P or unlabeled) atp->incubation buffer Kinase Assay Buffer (containing this compound, MgCl₂, etc.) buffer->incubation stop_reaction Stop Reaction (e.g., add EDTA) incubation->stop_reaction separation Separate Substrate from ATP (e.g., P81 paper, SDS-PAGE) stop_reaction->separation quantification Quantify Phosphorylation (e.g., Scintillation counting, Autoradiography) separation->quantification

Caption: General workflow for an in vitro kinase assay using a this compound-based buffer system.

Applications and Considerations in Research and Drug Development

The utility of this compound buffer extends across a wide range of applications in both basic research and the development of therapeutics.

  • Nucleic Acid Electrophoresis: As detailed in the protocol above, this compound is a standard buffer for the analysis of RNA, particularly in Northern blotting where maintaining RNA integrity is crucial.[4]

  • Protein Purification and Analysis: Its low metal ion binding makes it suitable for chromatography and other purification techniques where the activity of metal-dependent proteins needs to be preserved.[5]

  • Cell Culture: this compound is used as a buffering agent in some cell culture media, although its concentration is typically limited to below 20 mM to avoid potential cytotoxicity.[2][6]

  • Enzyme Assays: this compound is frequently used in kinase and other enzyme assays due to its buffering capacity in the neutral pH range and its non-interfering nature.

  • RT-PCR: Studies have shown that the inclusion of this compound in combination with other buffers can improve the efficiency and dynamic range of quantitative real-time PCR.[7][8]

Important Considerations:

  • Temperature Effects: The pH of a this compound buffer is temperature-dependent. For optimal accuracy, the pH should be adjusted at the temperature at which the experiment will be conducted.[9]

  • Concentration Effects: In cell culture, high concentrations of this compound can be detrimental to cell viability and function.[6]

  • Assay Interference: this compound has been reported to interfere with the Lowry protein assay.[10]

  • Sterilization: Autoclaving this compound in the presence of glucose can lead to its degradation. Filtration is the recommended method of sterilization.[5]

Conclusion

This compound buffer is a versatile and reliable tool in the arsenal of researchers and drug development professionals. Its favorable physicochemical properties, including a physiologically relevant pKa, minimal metal ion interaction, and high water solubility, make it suitable for a diverse array of applications. A thorough understanding of its fundamental principles, coupled with the use of validated experimental protocols, is essential for leveraging its full potential to generate robust and reproducible scientific data. As with any reagent, a critical awareness of its limitations and potential interactions is necessary to ensure the integrity of experimental outcomes.

References

Methodological & Application

Application Notes and Protocols for RNA Electrophoresis using MOPS Buffer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation of MOPS (3-(N-morpholino)propanesulfonic acid) buffer and its application in denaturing agarose gel electrophoresis of RNA. The following protocols are intended for research purposes and should be performed by trained personnel in a laboratory setting.

Introduction

Denaturing agarose gel electrophoresis is a fundamental technique for the analysis of RNA integrity, size, and quantity. Formaldehyde is a commonly used denaturing agent that disrupts the secondary structure of RNA molecules, allowing them to migrate through the agarose gel matrix according to their size. This compound buffer is the buffering system of choice for these gels due to its ability to maintain a stable pH in the presence of formaldehyde. This protocol provides a reliable method for preparing and using this compound buffer for RNA electrophoresis.

Data Presentation

Table 1: Composition of 10X this compound Buffer
ComponentFinal Concentration (10X)Amount for 1 Liter
This compound (free acid)0.2 M41.86 g
Sodium Acetate0.05 M4.1 g
EDTA, disodium salt, dihydrate0.01 M3.72 g
DEPC-treated Water-to 1 L
Final pH 7.0 -
Table 2: Preparation of 1.2% Denaturing Agarose Gel (100 mL)
ComponentAmountFinal Concentration
Agarose1.2 g1.2% (w/v)
10X this compound Buffer10 mL1X
37% Formaldehyde18 mL2.2 M
DEPC-treated Water72 mL-
Table 3: RNA Sample Preparation (per sample)
ComponentAmount
RNA Sampleup to 20 µg
10X this compound Buffer1 µL
Formaldehyde (37%)2 µL
Formamide5 µL
Ethidium Bromide (10 mg/mL)0.5 µL
10X Loading Dye1 µL

Experimental Protocols

Preparation of RNase-Free Solutions

Given that RNases are ubiquitous and can degrade RNA, it is crucial to maintain an RNase-free environment.[1] All solutions should be prepared using diethylpyrocarbonate (DEPC)-treated water. To prepare DEPC-treated water, add 0.1% (v/v) DEPC to distilled water, incubate overnight at 37°C, and then autoclave to inactivate the DEPC.[1][2][3] Be aware that DEPC can react with amines, so it should not be used with buffers like Tris.[1][3]

Preparation of 10X this compound Buffer
  • In a fume hood, dissolve 41.86 g of this compound (free acid), 4.1 g of sodium acetate, and 3.72 g of EDTA in 800 mL of DEPC-treated water.[4][5]

  • Adjust the pH to 7.0 with NaOH.[5][6]

  • Bring the final volume to 1 liter with DEPC-treated water.[4][6]

  • Sterilize the solution by filtration through a 0.22 µm filter.

  • Store the buffer at room temperature, protected from light. The buffer may turn yellow over time, but a light straw color is acceptable for use.[6][7]

Preparation of 1.2% Denaturing Agarose Gel

Caution: Formaldehyde is toxic and volatile. All steps involving formaldehyde must be performed in a chemical fume hood.[7]

  • Add 1.2 g of agarose to 72 mL of DEPC-treated water in a flask.

  • Microwave to dissolve the agarose completely.

  • Allow the solution to cool to approximately 60°C.

  • In a fume hood, add 10 mL of 10X this compound buffer and 18 mL of 37% formaldehyde to the agarose solution.[8][9]

  • Mix gently and pour the gel into a casting tray with the appropriate comb.

  • Allow the gel to solidify completely within the fume hood.[10]

RNA Sample Preparation and Electrophoresis
  • To your RNA sample (up to 20 µg), add 1 µL of 10X this compound buffer, 2 µL of 37% formaldehyde, 5 µL of formamide, and 0.5 µL of ethidium bromide (10 mg/mL). Add 1 µL of 10X loading dye.

  • Incubate the samples at 65°C for 15 minutes to denature the RNA, then immediately place on ice.[7]

  • Place the solidified gel in an electrophoresis tank and fill it with 1X this compound running buffer.

  • Load the denatured RNA samples into the wells.

  • Run the gel at 5-7 V/cm.[11] The electrophoresis should be carried out in a fume hood due to the presence of formaldehyde in the gel and buffer.[12]

  • Visualize the RNA bands on a UV transilluminator.

Mandatory Visualizations

MOPS_Buffer_Preparation_Workflow start Start dissolve Dissolve this compound, Sodium Acetate, and EDTA in DEPC-treated water start->dissolve ph_adjust Adjust pH to 7.0 with NaOH dissolve->ph_adjust volume_adjust Bring final volume to 1L with DEPC-treated water ph_adjust->volume_adjust filter Filter sterilize through a 0.22 µm filter volume_adjust->filter store Store at room temperature, protected from light filter->store end End store->end

Caption: Workflow for the preparation of 10X this compound buffer.

RNA_Electrophoresis_Workflow start Start prepare_gel Prepare 1.2% denaturing agarose gel with formaldehyde and this compound buffer start->prepare_gel prepare_samples Prepare RNA samples with formaldehyde and formamide start->prepare_samples load_samples Load samples onto the gel prepare_gel->load_samples denature Denature RNA samples at 65°C prepare_samples->denature denature->load_samples run_gel Run electrophoresis at 5-7 V/cm load_samples->run_gel visualize Visualize RNA bands under UV light run_gel->visualize end End visualize->end

Caption: Workflow for RNA electrophoresis using a denaturing agarose gel.

References

The Use of MOPS Buffer in Denaturing Agarose Gel Electrophoresis for High-Quality RNA Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Introduction

In the analysis of ribonucleic acid (RNA), maintaining the integrity of the molecule is paramount. Denaturing agarose gel electrophoresis is a fundamental technique for assessing the quality and quantity of RNA, as well as for separating RNA species prior to downstream applications such as Northern blotting. The choice of running buffer is critical in this process, as it must maintain a stable pH to prevent RNA degradation and provide an environment conducive to accurate size-based separation.[1] MOPS (3-(N-morpholino)propanesulfonic acid) buffer is widely recognized as the buffer of choice for denaturing RNA agarose gel electrophoresis due to its superior buffering capacity in the required pH range and its ability to protect RNA from degradation.[2][3]

This document provides detailed application notes and a comprehensive protocol for the use of this compound buffer in denaturing agarose gel electrophoresis of RNA, intended for researchers, scientists, and drug development professionals.

Application Notes

This compound buffer offers several distinct advantages for RNA analysis:

  • Optimal pH Maintenance: this compound has a pKa of 7.2, which allows it to effectively buffer in the pH range of 6.5 to 7.9. This is crucial for RNA stability, as RNA is susceptible to hydrolysis at alkaline pH.[2]

  • RNA Integrity: The stable, near-neutral pH provided by this compound buffer minimizes the risk of RNA degradation during electrophoresis, resulting in sharper bands and more accurate analysis.[2][3]

  • Compatibility: this compound buffer is compatible with the commonly used denaturing agent formaldehyde, which is essential for disrupting the secondary structure of RNA and ensuring migration based on molecular weight.

  • Improved Resolution: By maintaining a consistent pH and low ionic strength, this compound buffer contributes to better resolution of RNA bands, allowing for clearer separation of different RNA species.[3]

Experimental Protocols

Preparation of 10X this compound Electrophoresis Buffer

A 10X stock solution of this compound buffer is prepared and can be stored for several months at room temperature in the dark. The buffer may turn yellow over time, but a light yellow color does not affect its performance.[4]

Component For 1 Liter of 10X this compound Buffer Final Concentration (in 10X)
This compound (free acid)41.86 g0.2 M
Sodium Acetate4.1 g0.05 M
0.5 M EDTA (pH 8.0)20 mL0.01 M
DEPC-treated Waterto 1 L-

Protocol:

  • In an RNase-free container, dissolve 41.86 g of this compound (free acid) and 4.1 g of sodium acetate in 800 mL of DEPC-treated water.

  • Add 20 mL of 0.5 M EDTA (pH 8.0).

  • Adjust the pH to 7.0 with 10 N NaOH.

  • Bring the final volume to 1 liter with DEPC-treated water.

  • Sterilize the solution by filtration through a 0.22 µm filter. Do not autoclave , as this can cause the buffer to turn yellow and may compromise its integrity.

Preparation of Denaturing Formaldehyde-Agarose Gel

This protocol is for a standard 1% agarose gel. The percentage can be adjusted based on the size of the RNA to be resolved.

Component For a 100 mL 1% Gel Final Concentration
Agarose1.0 g1% (w/v)
10X this compound Buffer10 mL1X
37% (12.3 M) Formaldehyde18 mL2.2 M
DEPC-treated Water72 mL-

Protocol:

  • In a fume hood, add 1.0 g of agarose to 72 mL of DEPC-treated water in an RNase-free flask.

  • Microwave or heat to dissolve the agarose completely.

  • Allow the solution to cool to approximately 60°C.

  • In the fume hood, add 10 mL of 10X this compound buffer and 18 mL of 37% formaldehyde. Mix gently but thoroughly.

  • Pour the gel into a prepared, RNase-free gel casting tray with the appropriate comb and allow it to solidify for at least 30 minutes.

Sample Preparation and Electrophoresis
Component For One RNA Sample
Total RNA1-20 µg
10X this compound Buffer2 µL
37% (12.3 M) Formaldehyde3.5 µL
Formamide10 µL
RNA Loading Dye (6X)2 µL
DEPC-treated Waterto a final volume of 20 µL

Protocol:

  • To your RNA sample in an RNase-free microfuge tube, add 10X this compound buffer, formaldehyde, and formamide as detailed in the table above.

  • Incubate the samples at 65°C for 15 minutes to denature the RNA.

  • Immediately place the tubes on ice for at least 1 minute to prevent re-annealing.

  • Add 2 µL of 6X RNA loading dye to each sample and mix well.

  • Assemble the gel in the electrophoresis tank and fill with 1X this compound running buffer until the gel is submerged by a few millimeters.

  • Load the denatured RNA samples into the wells.

  • Run the gel at a constant voltage of 5-6 V/cm.[1] For a 15 cm long gel, this corresponds to 75-90V.

  • Continue electrophoresis until the bromophenol blue dye has migrated approximately two-thirds of the way down the gel.

Visualization of RNA
  • After electrophoresis, carefully remove the gel from the tank.

  • If ethidium bromide was not included in the gel or loading dye, stain the gel in a 0.5 µg/mL ethidium bromide solution in 1X this compound buffer for 30-45 minutes.

  • Destain the gel in DEPC-treated water for 15-30 minutes to reduce background fluorescence.

  • Visualize the RNA bands on a UV transilluminator. Intact total RNA will show two prominent bands corresponding to the 28S and 18S ribosomal RNA (rRNA) in eukaryotes, with the 28S band being approximately twice as intense as the 18S band.

Data Presentation

Table 1: Buffer Composition
Buffer Components Working Concentration
10X this compound Buffer0.2 M this compound (free acid), 0.05 M Sodium Acetate, 0.01 M EDTApH 7.0
1X this compound Running Buffer0.02 M this compound (free acid), 0.005 M Sodium Acetate, 0.001 M EDTApH 7.0
Table 2: Electrophoresis Conditions
Parameter Recommended Value
Gel Concentration1.0 - 1.5% Agarose
Running Buffer1X this compound Buffer
Voltage5-6 V/cm
Run TimeUntil bromophenol blue is 2/3 down the gel
Staining0.5 µg/mL Ethidium Bromide
Table 3: Troubleshooting Guide
Problem Possible Cause Solution
Smeared RNA bandsRNA degradationUse RNase-free reagents and equipment. Handle samples with care.
High voltage during electrophoresisRun the gel at a lower voltage (5-6 V/cm).
Faint or no RNA bandsInsufficient amount of RNA loadedLoad a higher concentration of RNA.
RNA degradationSee above.
Distorted or "smiling" bandsUneven heating of the gelRun the gel at a lower voltage or in a cold room.
Improperly prepared gelEnsure the gel is of uniform thickness and has solidified completely.
High background fluorescenceIncomplete destainingIncrease the destaining time.
Contamination in the gel or bufferUse high-quality, RNase-free reagents.

Mandatory Visualization

Denaturing_RNA_Agarose_Gel_Electrophoresis_Workflow cluster_prep Preparation cluster_elec Electrophoresis cluster_analysis Analysis prep_this compound Prepare 10X this compound Buffer prep_gel Prepare 1% Formaldehyde-Agarose Gel prep_this compound->prep_gel load_samples Load Samples into Gel prep_samples Prepare and Denature RNA Samples prep_samples->load_samples run_gel Run Gel at 5-6 V/cm load_samples->run_gel stain_gel Stain Gel with Ethidium Bromide run_gel->stain_gel visualize Visualize RNA on UV Transilluminator stain_gel->visualize analyze Assess RNA Integrity and Quantity visualize->analyze

Caption: Workflow for denaturing RNA agarose gel electrophoresis using this compound buffer.

References

MOPS Buffer: Application Notes and Protocols for Protein Purification Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(N-morpholino)propanesulfonic acid, commonly known as MOPS, is a zwitterionic buffer that has gained significant traction in the field of protein purification. Its utility stems from a pKa of 7.2 at 25°C, providing a stable pH environment within the physiological range of 6.5 to 7.9. This characteristic is crucial for maintaining the structural integrity and biological activity of proteins during various chromatographic steps. This compound is considered a "Good's" buffer due to its minimal reactivity, low UV absorbance, and high solubility in water. A notable advantage of this compound is its negligible interaction with most metal ions, making it an excellent choice as a non-coordinating buffer in solutions containing metal ions, a common requirement for the purification of certain metalloproteins. This document provides detailed application notes and protocols for the effective use of this compound buffer in protein purification chromatography.

Properties of this compound Buffer

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective application in protein purification.

PropertyValueReference
pKa (at 25°C)7.20[1]
Useful pH Range6.5 – 7.9[1]
ΔpKa/°C-0.013[2]
Molecular Weight209.26 g/mol N/A
Solubility in WaterHigh[3]
Metal Ion BindingNegligible[4]

Preparation of this compound Buffer Solutions

Accurate preparation of this compound buffer is critical for reproducible results in protein purification.

1M this compound Stock Solution (pH 7.2)

Materials:

  • This compound (free acid)

  • ddH₂O (double-deionized water)

  • 10 M NaOH or 10 M HCl

  • Sterile filtration unit (0.22 µm)

  • Calibrated pH meter

Protocol:

  • Weigh out 209.26 g of this compound free acid.

  • Add the this compound powder to a beaker containing approximately 800 mL of ddH₂O.

  • Stir the solution until the this compound is completely dissolved.

  • Adjust the pH of the solution to 7.2 using 10 M NaOH. Use 10 M HCl for fine adjustments if the pH overshoots.

  • Transfer the solution to a 1 L graduated cylinder and add ddH₂O to a final volume of 1 L.

  • Sterilize the buffer by passing it through a 0.22 µm filter.

  • Store the stock solution at 4°C.

Note: this compound buffer can turn yellow over time if exposed to light. Store the solution in a light-protected container. Autoclaving this compound in the presence of glucose can lead to its degradation and is not recommended.[4]

Application in Protein Purification Chromatography

This compound buffer can be effectively utilized in various chromatography techniques for protein purification. The following sections provide detailed protocols for its application in ion exchange, size exclusion, and affinity chromatography.

Logical Workflow for Protein Purification

The following diagram illustrates a general workflow for protein purification, indicating where this compound buffer can be employed.

ProteinPurificationWorkflow start Cell Lysis & Clarification (this compound Lysis Buffer) affinity Affinity Chromatography (this compound Equilibration/Wash/Elution Buffers) start->affinity ion_exchange Ion Exchange Chromatography (this compound Equilibration/Wash/Elution Buffers) affinity->ion_exchange size_exclusion Size Exclusion Chromatography (this compound Running Buffer) ion_exchange->size_exclusion final_protein Purified Protein size_exclusion->final_protein

Caption: General protein purification workflow using this compound buffer.

Experimental Protocols

Ion Exchange Chromatography (IEX)

Ion exchange chromatography separates proteins based on their net surface charge. The choice of an anion or cation exchanger depends on the isoelectric point (pI) of the target protein and the desired pH of the buffer.

Anion Exchange Chromatography (AEX) Protocol using this compound Buffer

  • Principle: At a pH above its pI, a protein will have a net negative charge and will bind to a positively charged anion exchange resin. Elution is typically achieved by increasing the salt concentration or decreasing the pH.

  • This compound Buffer System:

    • Equilibration/Wash Buffer (Buffer A): 20 mM this compound, pH 7.5

    • Elution Buffer (Buffer B): 20 mM this compound, pH 7.5, 1 M NaCl

Methodology:

  • Column Equilibration: Equilibrate the anion exchange column with 5-10 column volumes (CV) of Buffer A.

  • Sample Loading: Load the protein sample, previously dialyzed or buffer-exchanged into Buffer A, onto the column.

  • Washing: Wash the column with 5-10 CV of Buffer A to remove unbound proteins.

  • Elution: Elute the bound protein using a linear gradient of 0-100% Buffer B over 20 CV. Alternatively, a step gradient can be used.

  • Fraction Collection: Collect fractions and analyze for the presence of the target protein using SDS-PAGE and a protein concentration assay.

Cation Exchange Chromatography (CEX) Protocol using this compound Buffer

  • Principle: At a pH below its pI, a protein will have a net positive charge and will bind to a negatively charged cation exchange resin. Elution is achieved by increasing the salt concentration or increasing the pH.

  • This compound Buffer System:

    • Equilibration/Wash Buffer (Buffer A): 20 mM this compound, pH 6.8

    • Elution Buffer (Buffer B): 20 mM this compound, pH 6.8, 1 M NaCl

Methodology:

  • Column Equilibration: Equilibrate the cation exchange column with 5-10 CV of Buffer A.

  • Sample Loading: Load the protein sample, dialyzed or buffer-exchanged into Buffer A, onto the column.

  • Washing: Wash the column with 5-10 CV of Buffer A.

  • Elution: Elute the bound protein using a linear gradient of 0-100% Buffer B over 20 CV.

  • Fraction Collection: Collect and analyze fractions as described for AEX.

Size Exclusion Chromatography (SEC)

Size exclusion chromatography, also known as gel filtration, separates proteins based on their hydrodynamic radius (size).

SEC Protocol using this compound Buffer

  • Principle: Larger proteins are excluded from the pores of the chromatography matrix and elute earlier, while smaller proteins enter the pores and have a longer retention time.

  • This compound Running Buffer: 20 mM this compound, pH 7.2, 150 mM NaCl

Methodology:

  • Column Equilibration: Equilibrate the size exclusion column with at least 2 CV of this compound Running Buffer.

  • Sample Preparation: Concentrate the protein sample to a small volume (typically 0.5-2% of the total column volume).

  • Sample Injection: Inject the concentrated protein sample onto the column.

  • Isocratic Elution: Elute the proteins with the this compound Running Buffer at a constant flow rate.

  • Fraction Collection: Collect fractions and analyze for the target protein.

Affinity Chromatography (AC)

Affinity chromatography is a powerful technique that separates proteins based on a specific binding interaction between the protein and a ligand immobilized on the chromatography matrix. A common example is the purification of His-tagged proteins using Immobilized Metal Affinity Chromatography (IMAC).

IMAC Protocol for His-tagged Proteins using this compound Buffer

  • Principle: Histidine tags on recombinant proteins have a high affinity for chelated metal ions, such as Ni²⁺, immobilized on the resin. Elution is achieved by competing with a high concentration of imidazole or by lowering the pH.

  • This compound Buffer System:

    • Lysis/Binding Buffer: 50 mM this compound, pH 7.4, 300 mM NaCl, 10 mM Imidazole

    • Wash Buffer: 50 mM this compound, pH 7.4, 300 mM NaCl, 20 mM Imidazole

    • Elution Buffer: 50 mM this compound, pH 7.4, 300 mM NaCl, 250 mM Imidazole

Methodology:

  • Column Equilibration: Equilibrate the Ni-NTA column with 5-10 CV of Lysis/Binding Buffer.

  • Sample Loading: Load the clarified cell lysate containing the His-tagged protein onto the column.

  • Washing: Wash the column with 10-20 CV of Wash Buffer to remove non-specifically bound proteins.

  • Elution: Elute the His-tagged protein with 5-10 CV of Elution Buffer.

  • Fraction Collection: Collect fractions and analyze for the purified protein.

Compatibility of this compound with Ni-NTA Resins: this compound buffer has been shown to be compatible with Ni-NTA matrices at concentrations up to 100 mM.[5][6] However, it is important to note that buffers containing secondary or tertiary amines can potentially reduce the nickel ions on the resin.[5]

Experimental Workflow for Affinity Chromatography

The following diagram outlines the key steps in an affinity chromatography experiment using this compound buffer.

AffinityChromatographyWorkflow start Equilibrate Ni-NTA Column (this compound Binding Buffer) load Load Cell Lysate start->load wash Wash with this compound Wash Buffer load->wash elute Elute with this compound Elution Buffer wash->elute collect Collect Fractions elute->collect

Caption: Affinity chromatography workflow with this compound buffer.

Data on this compound Buffer Performance

Protein Stability

Studies have investigated the effect of different buffers on protein stability. One study on a monoclonal antibody demonstrated that this compound buffer, along with TRIS buffer, increased the midpoint of inflection values compared to phosphate and citrate buffers, indicating enhanced stability.[7] Specifically, the this compound buffer sample showed larger Gibbs Free Energy values and a higher mid-point of inflection for the first transition region, making it a favorable buffer for this particular antibody.[7] Another study on hen egg-white lysozyme (HEWL) indicated that buffer molecules, including this compound, can adsorb to the protein surface and modulate electrostatic stability, thereby influencing protein-protein interactions and phase separation.[1][4]

Enzyme Activity

The choice of buffer can significantly impact enzyme activity. A study on polyester hydrolases found that at a concentration of 0.2 M, there were no significant differences in the maximum initial hydrolysis rates when using this compound or sodium phosphate buffer.[8] However, at higher concentrations (1 M), this compound buffer led to a significant decrease in the activity of one of the enzymes (LCC).[8] It is crucial to empirically determine the optimal this compound concentration for a specific enzyme to avoid potential inhibition.

EnzymeBuffer ConditionObservationReference
LCC (Polyester Hydrolase)1 M this compound>90% decrease in activity compared to 0.1 M[8]
TfCut2 (Polyester Hydrolase)0.1 M - 1 M this compoundConsistently low activity[8]
Monoclonal AntibodyThis compound BufferIncreased thermal stability compared to phosphate and citrate buffers[7]
Hen Egg-White LysozymeThis compound BufferModulates electrostatic stability and protein-protein interactions[1][4]

Conclusion

This compound buffer is a versatile and effective buffering agent for a wide range of protein purification chromatography applications. Its favorable pKa, low metal ion binding capacity, and compatibility with various chromatography resins make it a valuable tool for researchers, scientists, and drug development professionals. The detailed protocols and application notes provided in this document serve as a comprehensive guide for the successful implementation of this compound buffer in protein purification workflows. As with any biological system, empirical optimization of buffer conditions, including pH and concentration, is recommended to achieve the highest purity and yield for the specific protein of interest.

References

Application Notes and Protocols for MO-PS Buffer in Cell Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the formulation and use of MOPS (3-(N-morpholino)propanesulfonic acid) buffer in cell culture media. This compound is a zwitterionic organic buffering agent that is frequently utilized in biological and biochemical research to maintain a stable pH environment.[1]

Introduction

Maintaining a stable physiological pH is critical for the successful in vitro cultivation of cells.[2] Cellular processes, including growth, metabolism, and viability, are highly sensitive to fluctuations in pH.[2] While many cell culture media rely on the bicarbonate-CO2 buffering system, this system is susceptible to pH changes with fluctuations in atmospheric CO2. The addition of a secondary, non-bicarbonate buffer such as this compound can provide enhanced pH stability. This compound is particularly valuable in applications where a CO2-independent buffering system is required or when working with cell lines sensitive to pH variations.[2][3] With a pKa of 7.2 at 25°C, this compound is an excellent choice for maintaining a near-neutral pH in a variety of biological systems.[2]

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective application in cell culture.

PropertyValueReference
Full Chemical Name3-(N-morpholino)propanesulfonic acid[1]
CAS Number1132-61-2[1]
Molecular Weight209.3 g/mol [1]
pKa (at 25°C)7.2[2]
Useful pH Range6.5 - 7.9[1]
Water Solubility (at 20°C)1000 g/L

Applications in Cell Culture

This compound buffer has been successfully employed in a variety of cell culture applications:

  • Mammalian Cell Culture: this compound is used to supplement standard media formulations like DMEM, RPMI-1640, and DMEM/F12 to provide additional buffering capacity, particularly in serum-free or low-serum conditions.[3] It is recommended to use this compound at a concentration not exceeding 20 mM for mammalian cell culture.[1]

  • Microbial Culture: this compound has been used as a buffer component in media for the cultivation of bacteria and yeast.[1]

  • Co-culture Systems: It has been utilized in co-culture experiments involving mammalian cells and microorganisms to maintain a stable pH environment for both cell types.[4]

Quantitative Data on this compound Buffer Performance

The following tables summarize quantitative data on the performance of this compound buffer in different experimental settings.

Table 1: Effect of this compound Concentration on Bacterial Cultivation (Caldicellulosiruptor bescii)
This compound Concentration (mM)Optical Density (680 nm)Acetate Production (mM)Lactate Production (mM)Final pH (after 36h)Hydrogen Production (mmol/L)
0~0.3~15~5~5.5~10
20~0.6~25~8~6.0~15
40~0.8~35~10~6.5~20
80~1.0~45~12~6.8~25
120~1.1~50~13~7.0~28
160~1.1~50~13~7.0~28
200~1.1~50~13~7.0~28

Data adapted from a study on the cultivation of wild-type C. bescii.[5]

Table 2: Recommended Working Concentrations for Various Applications
ApplicationRecommended this compound ConcentrationReference
Mammalian Cell Culture1 - 40 mM (not exceeding 20 mM is often advised)[1][3]
Bacterial and Yeast Culture5 - 100 mM[3]
Keratinocyte and Microbial Co-culture82 mM (in a 1:1 mix with RPMI-1640)[4]
Protein Purification20 - 50 mM
RNA Electrophoresis (10X Buffer)200 mM or 400 mM

Experimental Protocols

Protocol 1: Preparation of a 1 M this compound Stock Solution (pH 7.4)

Materials:

  • This compound (free acid) powder (MW: 209.26 g/mol )

  • Nuclease-free water

  • 10 N Sodium Hydroxide (NaOH) solution

  • Sterile filtration unit (0.22 µm pore size)

  • Sterile storage bottles

Procedure:

  • Weigh out 209.26 g of this compound powder and transfer it to a clean, sterile beaker.

  • Add approximately 800 mL of nuclease-free water and stir on a magnetic stir plate until the powder is completely dissolved.

  • Slowly add 10 N NaOH solution to adjust the pH to 7.4. Monitor the pH using a calibrated pH meter.

  • Once the desired pH is reached, transfer the solution to a graduated cylinder and add nuclease-free water to a final volume of 1 L.

  • Sterilize the 1 M this compound stock solution by passing it through a 0.22 µm filter into a sterile storage bottle.

  • Store the stock solution at 4°C, protected from light.

Protocol 2: Supplementing Cell Culture Medium with this compound Buffer

Objective: To prepare a cell culture medium (e.g., DMEM/F12) supplemented with this compound to a final concentration of 20 mM.

Materials:

  • Basal cell culture medium (e.g., DMEM/F12)

  • Sterile 1 M this compound stock solution (pH 7.4)

  • Sterile serological pipettes

  • Sterile cell culture flasks or plates

Procedure:

  • In a sterile biological safety cabinet, aseptically transfer the desired volume of basal cell culture medium into a sterile container.

  • Using a sterile serological pipette, add the appropriate volume of the 1 M this compound stock solution to achieve the final desired concentration. For example, to prepare 500 mL of medium with 20 mM this compound, add 10 mL of the 1 M stock solution.

  • Gently mix the supplemented medium by swirling the container.

  • The this compound-buffered medium is now ready for use in cell culture experiments.

Protocol 3: Cell Viability Assay in this compound-Buffered Medium

Objective: To assess the effect of this compound buffer on cell viability using a standard MTT assay.

Materials:

  • Cells of interest (e.g., HaCaT keratinocytes)

  • Complete cell culture medium

  • This compound-buffered cell culture medium (prepared as in Protocol 2)

  • 24-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Plate reader

Procedure:

  • Seed the cells in a 24-well plate at a suitable density and allow them to attach and grow overnight in complete cell culture medium.

  • The next day, replace the medium with fresh complete medium (control) and this compound-buffered medium (experimental).

  • Incubate the plate for the desired experimental duration (e.g., 24, 48, 72 hours). Note: Some studies suggest that this compound may exhibit cytotoxicity in long-term cultures, so it is advisable to limit exposure time for initial experiments.[4]

  • At the end of the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

  • Calculate cell viability as a percentage of the control (cells grown in medium without this compound).

Mandatory Visualizations

Experimental Workflow: Preparation and Use of this compound-Buffered Medium for Cell Viability Assay

experimental_workflow cluster_prep Medium Preparation cluster_assay Cell Viability Assay start Start prepare_this compound Prepare 1M this compound Stock Solution (pH 7.4) start->prepare_this compound sterilize_this compound Sterile Filter (0.22 µm) prepare_this compound->sterilize_this compound add_this compound Add this compound to Medium (Final Conc. 20 mM) sterilize_this compound->add_this compound prepare_medium Prepare Basal Cell Culture Medium prepare_medium->add_this compound final_medium This compound-Buffered Medium add_this compound->final_medium add_media Add Control and This compound-Buffered Media final_medium->add_media seed_cells Seed Cells in 24-well Plate seed_cells->add_media incubate Incubate for 24/48/72 hours add_media->incubate mtt_assay Perform MTT Assay incubate->mtt_assay read_plate Measure Absorbance (Plate Reader) mtt_assay->read_plate analyze Analyze Data read_plate->analyze

Caption: Workflow for preparing this compound-buffered medium and its use in a cell viability assay.

Important Considerations and Precautions

  • Sterilization: Do not autoclave this compound-containing solutions, as it can lead to the degradation of the buffer and the formation of unknown yellowish substances.[4] Always use sterile filtration with a 0.22 µm or smaller pore size membrane.[4]

  • Toxicity: While generally considered non-toxic or of low toxicity to cells, some studies have indicated that this compound can exhibit cytotoxicity, especially in long-term cultures or at high concentrations.[4] It is recommended to determine the optimal, non-toxic concentration for your specific cell line and experimental conditions.

  • Metal Chelation: this compound is considered a non-coordinating buffer and generally does not chelate most metal ions, making it suitable for use in solutions containing metal ions.

  • Interactions: this compound can interact with and form complexes with DNA.[1] It may also interfere with the Lowry protein assay.[1]

  • Storage: this compound buffer solutions can become discolored (yellow) over time, but slight discoloration may not significantly affect its buffering characteristics. For optimal performance, store stock solutions at 4°C and protect them from light.

By following these guidelines and protocols, researchers can effectively utilize this compound buffer to enhance the stability and reproducibility of their cell culture experiments.

References

MOPS Buffer in Mammalian Cell Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(N-morpholino)propanesulfonic acid (MOPS) is a zwitterionic buffer widely used in biological and biochemical research. With a pKa of 7.2 at 25°C, its buffering range of 6.5 to 7.9 is highly suitable for maintaining a stable physiological pH in mammalian cell culture media. This is particularly critical as cellular metabolism can lead to significant pH fluctuations, impacting cell growth, viability, and experimental outcomes. While traditionally HEPES has been a more common choice, this compound presents a viable alternative with its own set of characteristics. This document provides detailed application notes and protocols for the use of this compound buffer in various mammalian cell culture procedures.

Key Applications of this compound Buffer

This compound buffer can be incorporated into various stages of mammalian cell culture protocols to ensure pH stability. Its applications include, but are not limited to:

  • Routine Cell Culture Maintenance: Maintaining stable pH in incubators without CO2 control or during short-term handling of cells outside of a CO2 incubator.

  • Cell Passaging: Ensuring pH stability during cell detachment and reseeding procedures.

  • Cryopreservation: As a component of the freezing medium to maintain pH during the freezing and thawing processes.

  • Transient Transfection: Providing a stable pH environment during the introduction of nucleic acids into cells, which can be sensitive to pH changes.

Advantages and Disadvantages of this compound Buffer

AdvantagesDisadvantages
Effective buffering capacity in the physiological pH range (6.5-7.9).[1]Can be toxic to some mammalian cell lines at concentrations higher than 20 mM.[1]
Zwitterionic nature minimizes interactions with metal ions.May interact with and form complexes with DNA.
Can be used in cell culture media for yeast and bacteria in addition to mammalian cells.[1]Can influence lipid interactions.
Stabilizes the peptide backbone of proteins like bovine serum albumin (BSA).May interfere with the Lowry protein determination method.

Data Presentation: Quantitative Effects of this compound on Cell Viability

The concentration of this compound buffer is a critical factor in its successful application. The following table summarizes the recommended working concentrations and observed effects on cell viability. It is crucial to optimize the this compound concentration for each specific cell line and application.

Cell LineThis compound ConcentrationObservation
Keratinocytes> 20 mMSignificant decrease in cell viability.[2]
General Mammalian Cells< 20 mMGenerally considered safe and effective for maintaining pH.[1]

Experimental Protocols

Protocol 1: Preparation of this compound-Supplemented Cell Culture Medium

This protocol describes the preparation of a complete cell culture medium supplemented with this compound buffer.

Materials:

  • Basal cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution (100X)

  • This compound sodium salt powder

  • Sterile, deionized water

  • 1 M NaOH or 1 M HCl for pH adjustment

  • Sterile filtration unit (0.22 µm pore size)

Procedure:

  • In a sterile container, dissolve the appropriate amount of this compound sodium salt in a portion of the basal medium to create a stock solution (e.g., 1 M).

  • Add the this compound stock solution to the desired final concentration (typically 10-20 mM) into the main volume of the basal medium.

  • Add FBS to the desired final concentration (e.g., 10%).

  • Add Penicillin-Streptomycin to a 1X final concentration.

  • Adjust the pH of the final medium to the desired value (e.g., 7.2-7.4) using 1 M NaOH or 1 M HCl.

  • Bring the medium to the final volume with sterile deionized water.

  • Sterilize the complete this compound-supplemented medium by passing it through a 0.22 µm filter.

  • Store the medium at 4°C, protected from light.

Protocol 2: Mammalian Cell Passaging Using this compound-Buffered Saline

This protocol outlines the use of a this compound-buffered saline solution for washing and resuspending cells during the passaging process.

Materials:

  • Confluent flask of mammalian cells

  • This compound-Buffered Saline (MBS): 20 mM this compound, 150 mM NaCl, pH 7.4, sterile-filtered.

  • Trypsin-EDTA solution

  • This compound-supplemented complete culture medium (from Protocol 1)

  • Sterile serological pipettes and centrifuge tubes

Procedure:

  • Aspirate the spent culture medium from the confluent cell flask.

  • Wash the cell monolayer once with 5-10 mL of sterile MBS to remove any residual serum.

  • Aspirate the MBS.

  • Add 1-3 mL of Trypsin-EDTA solution to the flask, ensuring the entire cell monolayer is covered.

  • Incubate the flask at 37°C for 2-5 minutes, or until the cells detach.

  • Add 5-10 mL of pre-warmed this compound-supplemented complete culture medium to the flask to inactivate the trypsin.

  • Gently pipette the cell suspension up and down to create a single-cell suspension.

  • Transfer the cell suspension to a sterile centrifuge tube.

  • Centrifuge the cells at 200 x g for 5 minutes.

  • Aspirate the supernatant and resuspend the cell pellet in an appropriate volume of fresh, pre-warmed this compound-supplemented complete culture medium.

  • Determine the cell concentration and seed new culture flasks at the desired density.

  • Incubate the new flasks at 37°C in a humidified atmosphere.

Protocol 3: Cryopreservation of Mammalian Cells with this compound-Containing Freezing Medium

This protocol details the preparation and use of a cryopreservation medium containing this compound buffer to maintain pH stability during freezing.

Materials:

  • Healthy, log-phase mammalian cells

  • This compound-supplemented complete culture medium (from Protocol 1)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile cryogenic vials

  • Controlled-rate freezing container

Procedure:

  • Prepare the cryopreservation medium: 90% this compound-supplemented complete culture medium and 10% DMSO. Keep the medium on ice.

  • Harvest the cells as described in the passaging protocol (Protocol 2, steps 1-9).

  • Resuspend the cell pellet in a small volume of cold cryopreservation medium to achieve a final concentration of 1-5 x 10^6 cells/mL.

  • Aliquot 1 mL of the cell suspension into each pre-labeled cryogenic vial.

  • Place the cryogenic vials into a controlled-rate freezing container.

  • Place the container at -80°C for at least 4 hours to allow for gradual cooling (approximately -1°C/minute).

  • For long-term storage, transfer the vials to a liquid nitrogen freezer.

Visualizations

Signaling Pathway and Workflow Diagrams

The following diagrams illustrate key concepts and workflows related to the use of this compound buffer in cell culture.

Buffering_Mechanism This compound Buffering Action cluster_Cell Mammalian Cell cluster_Medium Culture Medium Metabolism Cellular Metabolism H_ion H+ Ions (Acidic Byproducts) Metabolism->H_ion H_ion_medium H+ Ions H_ion->H_ion_medium Release into medium MOPS_H This compound (Protonated) MOPS_H->H_ion_medium Deprotonation MOPS_neg This compound (Deprotonated) MOPS_neg->MOPS_H Accepts H+ H_ion_medium->MOPS_H Releases H+ H_ion_medium->MOPS_neg Protonation

Caption: this compound buffer maintains pH by accepting or donating protons.

Experimental_Workflow Cell Passaging Workflow start Start: Confluent Cells wash Wash with this compound-Buffered Saline start->wash trypsinize Trypsinize Cells wash->trypsinize neutralize Neutralize with this compound-Supplemented Medium trypsinize->neutralize centrifuge Centrifuge Cell Suspension neutralize->centrifuge resuspend Resuspend in Fresh this compound-Supplemented Medium centrifuge->resuspend seed Seed New Flasks resuspend->seed end End: Subcultured Cells seed->end

Caption: Workflow for passaging cells using this compound-buffered solutions.

Conclusion

This compound buffer is a valuable tool for maintaining pH stability in mammalian cell culture. By understanding its properties and following optimized protocols, researchers can effectively integrate this compound into their workflows to improve the consistency and reliability of their experiments. It is imperative to determine the optimal, non-toxic concentration for each specific cell line to harness the full benefits of this buffering agent. Further research into the specific effects of this compound on intracellular signaling pathways will continue to refine its application in specialized research areas.

References

Application Notes: The Strategic Use of MOPS Buffer in Enzymatic Assays

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

3-(N-morpholino)propanesulfonic acid, commonly known as MOPS, is a zwitterionic buffer first described by Norman Good and his colleagues. It is widely utilized in biological and biochemical research.[1][2] With a pKa of 7.2 at 25°C, this compound is an excellent choice for maintaining a stable, near-neutral pH environment (pH 6.5-7.9), which is critical for the proper function of most biological molecules and enzymatic reactions.[3][4] This makes it particularly valuable for researchers, scientists, and drug development professionals conducting enzymatic assays where precise pH control is paramount for obtaining accurate and reproducible results.[3][5][6]

Core Properties of this compound Buffer

The efficacy of this compound as a buffering agent in enzymatic assays stems from its distinct chemical and physical properties.

PropertyValueReference
pKa (at 25°C)~7.2[3][4]
Useful pH Range6.5 – 7.9[1][2][3][4]
Molecular Weight209.27 g/mol [3]
ΔpKa/°C-0.013 to -0.015[4]
Metal Ion BindingNegligible for most divalent cations[1][3]
UV/Visible AbsorptionLow[3]

Key Advantages in Enzymatic Assays

  • Optimal pH Buffering: The buffering range of this compound closely mirrors the physiological pH at which many enzymes exhibit maximum activity.[3][7]

  • Minimal Metal Ion Interaction: Unlike phosphate buffers which can precipitate certain metal ions or Tris buffers which can chelate them, this compound shows minimal interaction with most common metal ions.[1][3][7] This is crucial for assays involving metalloenzymes or enzymes that require divalent cations like Mg²⁺ or Mn²⁺ as cofactors.

  • High Stability: this compound is chemically stable and gentle on enzymes, helping to preserve their native structure and activity during experiments.[5][8]

  • Spectrophotometric Compatibility: Its low absorption in the UV and visible light spectrum makes this compound highly compatible with common spectrophotometric assays used to monitor enzyme activity.[3][5]

  • Assay Compatibility: this compound does not interfere with common protein quantification methods like the Bradford or bicinchoninic acid (BCA) assays.[2] However, it can interfere with the Lowry assay.[2]

Considerations and Limitations

  • Temperature Sensitivity: The pKa of this compound is temperature-dependent, decreasing as the temperature rises.[4] It is critical to adjust the pH of the buffer at the intended experimental temperature to ensure accuracy.[9]

  • Autoclaving: this compound should not be autoclaved in the presence of sugars, as it can lead to degradation and discoloration.[1] Sterilization by filtration through a 0.22 µm filter is recommended.[1]

  • Concentration Effects: While higher buffer concentrations provide greater buffering capacity, they also increase the ionic strength of the solution, which can potentially impact enzyme activity and solubility.[4] Researchers must optimize the buffer concentration for their specific experimental needs.[4]

Experimental Protocols

Protocol 1: Preparation of 1 M this compound Stock Solution (pH 7.2 at 25°C)

This protocol details the preparation of a sterile 1 M this compound stock solution, a common starting point for making working-concentration assay buffers.

Materials:

  • This compound (free acid, ≥99% purity)

  • High-purity water (e.g., Milli-Q or deionized)

  • 10 M Sodium Hydroxide (NaOH)

  • Calibrated pH meter and probe

  • Analytical balance, beaker, and magnetic stirrer

  • Graduated cylinder

  • Sterile 0.22 µm filter unit and storage bottle

Procedure:

  • Add 209.27 g of this compound powder to 800 mL of high-purity water in a beaker.

  • Place the beaker on a magnetic stirrer and stir until the powder is completely dissolved.

  • Immerse the calibrated pH probe into the solution. Slowly add 10 M NaOH dropwise to adjust the pH to 7.2. Be patient, as equilibration can take time.

  • Once the pH is stable at 7.2, transfer the solution to a 1 L graduated cylinder.

  • Bring the final volume to 1 L with high-purity water.

  • Pass the solution through a 0.22 µm filter unit for sterilization.

  • Store the solution in a sterile, clearly labeled bottle at 4°C.

Protocol 2: General Workflow for an Enzyme Activity Assay

This protocol provides a generalized workflow for a typical spectrophotometric enzyme assay. Concentrations of enzyme, substrate, and cofactors must be empirically determined.

Workflow:

Enzymatic_Assay_Workflow A Prepare Working Assay Buffer (e.g., 50 mM this compound, pH 7.2) B Assemble Reaction Mixture (Buffer, Substrate, Cofactors) A->B C Equilibrate to Assay Temperature (e.g., 37°C for 5 min) B->C D Initiate Reaction with Enzyme C->D E Monitor Absorbance Change (Spectrophotometer) D->E F Calculate Initial Velocity (V₀) from Linear Reaction Phase E->F

Caption: A generalized workflow for conducting a spectrophotometric enzymatic assay.

Procedure:

  • Prepare Assay Buffer: Dilute the 1 M this compound stock solution to the desired final working concentration (e.g., 50 mM) in high-purity water. Confirm the pH is correct at the assay temperature.

  • Reaction Setup: In a suitable vessel (e.g., cuvette or 96-well plate), combine the assay buffer, substrate, and any required cofactors.

  • Temperature Equilibration: Pre-incubate the reaction mixture at the optimal temperature for the enzyme for 5-10 minutes.

  • Initiation: Add the enzyme solution to the mixture to start the reaction. Mix thoroughly but gently.

  • Measurement: Immediately place the vessel in a temperature-controlled spectrophotometer and begin recording the change in absorbance at the appropriate wavelength over time.

  • Data Analysis: Plot absorbance versus time. Determine the initial velocity (V₀) of the reaction from the slope of the initial, linear portion of the curve.

Application Example: In Vitro Kinase Assay

This compound is frequently used as a buffer component in kinase assays due to its physiological pH range and lack of interference with the magnesium ions (Mg²⁺) essential for kinase activity.[10][11]

Simplified Kinase Signaling Pathway:

Kinase_Signaling_Pathway Receptor Receptor Kinase Kinase Receptor->Kinase activates Substrate Substrate Protein Kinase->Substrate phosphorylates (ATP → ADP) PhosSubstrate Phosphorylated Substrate Substrate->PhosSubstrate Response Cellular Response PhosSubstrate->Response

Caption: Overview of a signal transduction pathway involving protein kinase activation.

Protocol 3: Radiolabeled (γ-³²P-ATP) Kinase Assay

This protocol outlines a method to measure the activity of a purified kinase by quantifying the incorporation of radiolabeled phosphate onto a substrate.

Materials:

  • Kinase Assay Buffer (1X): 25 mM this compound (pH 7.2), 25 mM MgCl₂, 12.5 mM β-glycerophosphate, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT (DTT added fresh).

  • Purified active kinase.

  • Specific peptide or protein substrate.

  • 10X ATP Mix: 1 mM ATP (cold) supplemented with γ-³²P-ATP.

  • Phosphocellulose paper squares.

  • 75 mM Phosphoric acid wash solution.

  • Scintillation counter and vials.

Procedure:

  • Set up the reaction tubes on ice. For each reaction, add:

    • Kinase Assay Buffer (1X)

    • Substrate (to final desired concentration)

    • Purified Kinase

    • High-purity water to bring the volume to 90 µL.

  • Pre-incubate the tubes in a water bath at 30°C for 10 minutes.

  • Initiate the reaction by adding 10 µL of the 10X ATP Mix. Mix gently.

  • Incubate at 30°C for the desired reaction time (e.g., 20 minutes).

  • Stop the reaction by spotting 75 µL of the reaction mixture onto a labeled phosphocellulose paper square.

  • Immediately place the paper in a large beaker of 75 mM phosphoric acid. Wash for 5 minutes with gentle stirring. Repeat the wash three more times with fresh acid to remove unincorporated γ-³²P-ATP.

  • Perform a final wash with acetone to dry the paper.

  • Place the dry paper square into a scintillation vial, add scintillation fluid, and measure the incorporated radioactivity (in counts per minute, CPM) using a scintillation counter.

Sample Data Presentation

The results can be tabulated to compare kinase activity under different conditions.

Condition[Enzyme] (nM)[Substrate] (µM)Activity (CPM)
No Enzyme Control020215
Standard Assay102025,450
High Enzyme202049,870
Low Substrate10511,200
Inhibitor X10203,560

References

MOPS Buffer: Application Notes and Protocols for Studying Protein-Nucleic Acid Interactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of protein-nucleic acid interactions is fundamental to understanding a vast array of cellular processes, from gene regulation to viral replication. The choice of buffer system is a critical determinant of success in these studies, as it directly impacts the stability and activity of the macromolecules involved. 3-(N-morpholino)propanesulfonic acid (MOPS) is a zwitterionic buffer that has gained prominence in biological research due to its favorable characteristics. With a pKa of 7.2 at 25°C, this compound provides excellent pH control within the physiological range of 6.5 to 7.9, making it an ideal choice for mimicking cellular conditions in in vitro assays.[1][2][3][4] Its minimal metal ion binding and good stability also contribute to its suitability for sensitive applications.[2]

These application notes provide detailed protocols for the use of this compound buffer in key techniques for studying protein-nucleic acid interactions: Electrophoretic Mobility Shift Assay (EMSA), Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC).

I. This compound Buffer in Electrophoretic Mobility Shift Assay (EMSA)

EMSA, or gel shift assay, is a widely used technique to detect and characterize protein-nucleic acid interactions. The principle lies in the reduced electrophoretic mobility of a nucleic acid fragment when it is bound by a protein. This compound buffer can be effectively utilized in both the binding reaction and the gel electrophoresis to maintain a stable pH and provide an optimal environment for the interaction.

Quantitative Data Summary
ParameterValue/RangeTechniqueReference
This compound Concentration (Binding Buffer) 20 - 50 mMEMSARecommended Practice
pH (Binding Buffer) 7.0 - 7.5EMSARecommended Practice
This compound Concentration (Running Buffer) 20 mM (1X)Native PAGE[2]
pH (Running Buffer) 7.0Native PAGE[2][5]
Experimental Protocol: EMSA for Protein-DNA/RNA Interaction

1. Preparation of 10X this compound Running Buffer (0.2 M this compound, pH 7.0)

  • Dissolve 41.8 g of this compound (3-(N-morpholino)propanesulfonic acid) in 800 mL of DEPC-treated water.[3][5]

  • Adjust the pH to 7.0 with 2N NaOH.[3]

  • Add 20 mL of 1 M Sodium Acetate (NaOAc) and 20 mL of 0.5 M EDTA (pH 8.0).[3]

  • Bring the final volume to 1 L with DEPC-treated water.[3]

  • Filter sterilize the solution through a 0.22 µm filter.[3]

  • Store at room temperature.[3]

2. Preparation of 1X this compound Running Buffer

  • Dilute the 10X this compound Running Buffer 1:10 with DEPC-treated water for RNA analysis or nuclease-free water for DNA analysis.

3. EMSA Binding Reaction (20 µL total volume)

  • In a microcentrifuge tube, combine the following components on ice:

    • 10X this compound Binding Buffer: 2 µL (Final concentration: 20 mM this compound, pH 7.2, 50 mM KCl, 1 mM DTT, 10% glycerol)

    • Nuclease-free water: to a final volume of 20 µL

    • Non-specific competitor DNA (e.g., poly(dI-dC)): 1 µL (to minimize non-specific binding)

    • Labeled nucleic acid probe (DNA or RNA): 1 µL (typically in the picomolar to nanomolar range)

    • Protein of interest: Varying amounts to observe a titration effect.

  • Incubate the reaction mixture at room temperature for 20-30 minutes.

4. Native Polyacrylamide Gel Electrophoresis

  • Cast a non-denaturing polyacrylamide gel (typically 5-8%) using 1X this compound Running Buffer.

  • Pre-run the gel in 1X this compound Running Buffer for 30-60 minutes at 100-150V in a cold room or at 4°C to ensure a stable temperature.

  • Load the binding reaction samples into the wells.

  • Run the gel at 100-150V until the loading dye has migrated to the desired position.

  • Detect the labeled nucleic acid using appropriate imaging techniques (e.g., autoradiography for radiolabeled probes, fluorescence imaging for fluorescently labeled probes).

EMSA_Workflow cluster_prep Preparation cluster_reaction Binding Reaction cluster_separation Separation & Detection p1 Prepare Labeled Nucleic Acid Probe r1 Incubate Probe, Protein, and Buffer p1->r1 p2 Prepare Protein Sample p2->r1 p3 Prepare this compound Binding Buffer p3->r1 s1 Native PAGE in This compound Running Buffer r1->s1 s2 Detection of Shifted Bands s1->s2

EMSA Experimental Workflow

II. This compound Buffer in Surface Plasmon Resonance (SPR)

SPR is a powerful label-free technique for real-time monitoring of biomolecular interactions. It provides kinetic data (association and dissociation rates) and affinity data. The choice of running buffer is critical to minimize non-specific binding and ensure the stability of the interacting partners. This compound buffer, with its physiological pH range and low metal ion binding, is a suitable candidate for SPR running buffers.

Quantitative Data Summary
ParameterValue/RangeTechniqueReference
This compound Concentration (Running Buffer) 10 - 50 mMSPRRecommended Practice
pH (Running Buffer) 7.0 - 7.4SPRRecommended Practice
NaCl Concentration 100 - 200 mMSPRRecommended Practice
Surfactant (e.g., P20) 0.005% - 0.05% (v/v)SPRRecommended Practice
Experimental Protocol: SPR Analysis of Protein-Nucleic Acid Interaction

1. Preparation of SPR Running Buffer (e.g., 20 mM this compound, 150 mM NaCl, 0.05% P20, pH 7.4)

  • Prepare a stock solution of 1 M this compound, pH 7.4.

  • In a sterile container, combine the appropriate volumes of the this compound stock, NaCl, and surfactant (e.g., Tween-20, P20) with nuclease-free water.

  • Adjust the final pH to 7.4 if necessary.

  • Filter and degas the buffer before use.

2. Immobilization of Nucleic Acid

  • For biotinylated nucleic acids, use a streptavidin-coated sensor chip.

  • Equilibrate the chip surface with the this compound running buffer.

  • Inject the biotinylated nucleic acid over the surface to achieve the desired immobilization level.

  • Wash the surface with running buffer to remove any unbound nucleic acid.

3. Interaction Analysis

  • Prepare a series of dilutions of the protein analyte in the this compound running buffer.

  • Inject the protein solutions over the immobilized nucleic acid surface at a constant flow rate.

  • Monitor the association phase.

  • Switch back to the running buffer to monitor the dissociation phase.

  • After each cycle, regenerate the sensor surface using a suitable regeneration solution (e.g., a short pulse of high salt or low pH solution) to remove the bound protein.

4. Data Analysis

  • Subtract the reference surface signal from the active surface signal.

  • Fit the sensorgrams to an appropriate binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kₐ), dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ).

SPR_Workflow cluster_prep Preparation cluster_analysis Interaction Analysis cluster_data Data Processing p1 Prepare this compound Running Buffer a1 Inject Protein Analyte (Association) p1->a1 p2 Immobilize Nucleic Acid on Sensor Chip p2->a1 p3 Prepare Protein Analyte Dilutions p3->a1 a2 Flow Running Buffer (Dissociation) a1->a2 a3 Regenerate Surface a2->a3 d1 Sensorgram Generation a2->d1 a3->a1 Next Cycle d2 Kinetic Analysis (kon, koff, Kd) d1->d2

SPR Experimental Workflow

III. This compound Buffer in Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change associated with a binding event, allowing for the determination of the binding affinity (Kₑ), stoichiometry (n), and enthalpy (ΔH) of the interaction. From these parameters, the Gibbs free energy (ΔG) and entropy (ΔS) can be calculated, providing a complete thermodynamic profile of the interaction. Buffer choice is critical in ITC, as the heat of ionization of the buffer can contribute to the measured heat change. This compound has a relatively low heat of ionization, making it a good choice for ITC experiments.

Quantitative Data Summary
ParameterValue/RangeTechniqueReference
This compound Concentration 20 - 50 mMITCRecommended Practice
pH 7.0 - 7.5ITCRecommended Practice
NaCl Concentration 100 - 200 mMITCRecommended Practice
Protein Concentration (Cell) 10 - 50 µMITCRecommended Practice
Nucleic Acid Concentration (Syringe) 100 - 500 µMITCRecommended Practice
Experimental Protocol: ITC Analysis of Protein-Nucleic Acid Interaction

1. Sample Preparation and Dialysis

  • Prepare a sufficient volume of ITC buffer (e.g., 20 mM this compound, 150 mM NaCl, pH 7.4).

  • Dialyze both the protein and the nucleic acid samples extensively against the same batch of ITC buffer to minimize buffer mismatch, which can lead to large heats of dilution.

2. ITC Experiment Setup

  • Thoroughly clean the ITC instrument.

  • Load the protein solution into the sample cell and the nucleic acid solution into the injection syringe.

  • Equilibrate the system to the desired temperature (e.g., 25°C).

3. Titration

  • Perform a series of small injections of the nucleic acid solution into the protein solution.

  • Record the heat change after each injection.

  • Continue the titration until the binding sites are saturated.

4. Control Experiments

  • Perform a control titration by injecting the nucleic acid solution into the buffer alone to determine the heat of dilution.

5. Data Analysis

  • Integrate the heat flow data for each injection.

  • Subtract the heat of dilution from the heat of binding.

  • Fit the resulting binding isotherm to a suitable binding model to determine the thermodynamic parameters (Kₑ, n, ΔH).

ITC_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis p1 Prepare Protein and Nucleic Acid in this compound Buffer p2 Dialyze both against the same this compound Buffer p1->p2 t1 Load Protein into Cell, Nucleic Acid into Syringe p2->t1 t2 Inject Nucleic Acid into Protein Solution t1->t2 t3 Measure Heat Change t2->t3 t3->t2 Repeat Injections a1 Integrate Injection Heats t3->a1 a2 Fit Binding Isotherm a1->a2 a3 Determine Thermodynamic Parameters (Kd, ΔH, ΔS) a2->a3

ITC Experimental Workflow

Conclusion

This compound buffer is a versatile and reliable choice for studying protein-nucleic acid interactions across various biophysical techniques. Its ability to maintain a stable pH in the physiological range, coupled with its minimal interference with binding events, makes it a valuable tool for researchers. The protocols and guidelines presented here provide a solid foundation for the successful application of this compound buffer in EMSA, SPR, and ITC experiments, ultimately contributing to a deeper understanding of the intricate molecular interactions that govern life.

References

Application Notes and Protocols: A Step-by-Step Guide to Making 1M MOPS Stock Solution

Author: BenchChem Technical Support Team. Date: November 2025

This document provides a detailed protocol for the preparation of a 1M MOPS (3-(N-morpholino)propanesulfonic acid) stock solution, a common buffer used in biological and biochemical research. This guide is intended for researchers, scientists, and drug development professionals.

Introduction

This compound is a zwitterionic buffer that is useful for a variety of applications in cell and molecular biology due to its buffering range of pH 6.5 to 7.9.[1] It is frequently used in cell culture media, as a running buffer for gel electrophoresis, and in protein purification protocols.[2][3] This protocol outlines the necessary steps to prepare a 1M stock solution that can be diluted for various laboratory needs.

Quantitative Data Summary

The following table summarizes the required components for preparing a 1M this compound stock solution.

ComponentMolecular Weight ( g/mol )Amount for 1 L of 1M Solution
This compound (Free Acid)209.26[1]209.26 g
High-Purity Water (e.g., Milli-Q or deionized)18.02~800 mL (initial), then q.s. to 1 L
10N Sodium Hydroxide (NaOH)40.00As required to adjust pH to 7.4

Experimental Protocol

This protocol details the methodology for preparing 1 L of 1M this compound stock solution with a pH of 7.4.

Materials and Equipment:

  • This compound (3-(N-morpholino)propanesulfonic acid), free acid powder (≥99% purity)

  • High-purity (deionized or Milli-Q) water

  • 10N Sodium Hydroxide (NaOH) solution

  • 2 L beaker or flask

  • Graduated cylinders (1 L and 100 mL)

  • Analytical balance

  • Magnetic stirrer and stir bar

  • Calibrated pH meter

  • Sterile filtration unit (0.22 µm pore size)

  • Sterile storage bottles

Procedure:

  • Weighing the this compound Powder: Accurately weigh 209.26 g of this compound free acid powder using an analytical balance.

  • Initial Dissolution: Transfer the weighed this compound powder to a 2 L beaker. Add approximately 800 mL of high-purity water. Place a magnetic stir bar in the beaker and put it on a magnetic stirrer. Stir the solution until the this compound powder is completely dissolved.

  • pH Adjustment: Calibrate the pH meter according to the manufacturer's instructions. Once the this compound powder is fully dissolved, immerse the pH probe in the solution. Slowly add 10N NaOH dropwise while continuously monitoring the pH. Continue adding NaOH until the pH of the solution reaches 7.4.[1]

  • Final Volume Adjustment: Carefully transfer the solution to a 1 L graduated cylinder. Add high-purity water to bring the final volume to exactly 1 L. It is crucial to add the solute and adjust the pH before bringing the solution to the final volume, as the dissolved solute and pH adjusting solution will contribute to the final volume.[1]

  • Sterilization: To prevent microbial growth, sterilize the 1M this compound stock solution by passing it through a 0.22 µm sterile filter unit into a sterile storage bottle. Autoclaving is not recommended.[1]

  • Storage: Store the sterilized 1M this compound stock solution at room temperature or at 2-8°C.[3] The solution should be a clear, colorless liquid, though a slight yellowing may occur over time without affecting performance.[1][2]

Experimental Workflow

The following diagram illustrates the step-by-step workflow for the preparation of the 1M this compound stock solution.

Workflow cluster_prep Preparation cluster_dissolve Dissolution cluster_pH pH Adjustment cluster_final Final Steps Weigh_this compound Weigh 209.26 g of this compound powder Add_Water Add 800 mL of high-purity water Weigh_this compound->Add_Water Dissolve Dissolve this compound powder with magnetic stirrer Add_Water->Dissolve Adjust_pH Adjust pH to 7.4 with 10N NaOH Dissolve->Adjust_pH Final_Volume Add water to a final volume of 1 L Adjust_pH->Final_Volume Sterilize Sterilize by filtration (0.22 µm) Final_Volume->Sterilize

A diagram illustrating the workflow for preparing a 1M this compound stock solution.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting RNA Degradation in MOPS Gels

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and resolve issues related to RNA degradation when performing northern blotting using denaturing MOPS-formaldehyde agarose gels.

Frequently Asked Questions (FAQs)

Q1: What does intact versus degraded RNA look like on a denaturing this compound gel?

Intact total RNA from eukaryotic samples, when run on a denaturing gel, will show sharp, distinct bands corresponding to the 28S and 18S ribosomal RNA (rRNA). A key indicator of high-quality, intact RNA is that the 28S rRNA band is approximately twice as intense as the 18S rRNA band, representing a 2:1 ratio.[1][2][3]

Conversely, degraded RNA will present differently:

  • Partially degraded RNA: The rRNA bands may appear smeared, lack sharpness, or the 2:1 ratio of 28S to 18S rRNA will be lost.[1][3][4]

  • Completely degraded RNA: This will appear as a low molecular weight smear at the bottom of the gel, with no distinct rRNA bands visible.[1][3][5]

Poly(A) selected mRNA will naturally appear as a smear, typically ranging from 0.5 to 6 kb, with the most intense region between 1.5 and 2 kb, as it comprises a diverse population of transcripts.[3]

Q2: What are the primary causes of RNA degradation during electrophoresis?

RNA is highly susceptible to degradation by ribonucleases (RNases), which are ubiquitous enzymes.[6][7] The primary causes of RNA degradation during your experiment can be categorized as follows:

  • RNase Contamination: This is the most common cause. RNases can be introduced from various sources, including laboratory equipment, aqueous solutions, airborne dust, and the skin of the researcher.[8][9]

  • Improper Sample Handling and Storage: Failure to immediately process or properly freeze samples can lead to degradation by endogenous RNases.[4][10] Samples should be flash-frozen in liquid nitrogen or stored in an RNA stabilization solution like RNAlater.[4][11]

  • Incorrect Reagent Preparation: Using solutions that are not RNase-free, or buffers with an incorrect pH, can facilitate RNA degradation. For example, a high pH in the running buffer can lead to chemical hydrolysis of the RNA.[2]

  • Suboptimal Gel Running Conditions: Running the gel at too high a voltage can cause the buffer to heat up, which can contribute to RNA degradation.[12][13]

Q3: My RNA appears as a smear on the gel. What went wrong and how can I fix it?

A smear on an RNA gel is a classic sign of degradation.[4] Here’s a step-by-step approach to troubleshoot this issue:

  • Evaluate Your RNA Isolation and Handling:

    • Source of Contamination: The most likely culprit is RNase contamination. Review your entire workflow for potential sources of RNases.[7][14]

    • Sample Storage: Ensure that your initial samples were properly stored at -80°C or in a stabilization reagent prior to RNA extraction.[10]

  • Check Your Reagents and Equipment:

    • Water Source: Use certified nuclease-free water or water that has been properly treated with diethylpyrocarbonate (DEPC) for all buffers and solutions.[9][12][15]

    • Buffers: Prepare fresh electrophoresis running buffer (1X this compound) for each experiment. Old buffers can become contaminated or have their pH altered.

    • Equipment: Thoroughly clean the gel tank, casting trays, and combs with RNase decontamination solutions (e.g., RNaseZAP), followed by rinses with RNase-free water.[9][16]

  • Refine Your Technique:

    • Gloves: Always wear gloves and change them frequently, especially after touching any non-RNase-free surfaces.[9][14]

    • Dedicated Supplies: Use a designated set of pipettes, tips (filter tips are recommended), and tubes specifically for RNA work.[12][17]

Q4: The 28S:18S rRNA band intensity ratio is less than 2:1. Is my RNA usable?

A 28S:18S rRNA ratio of less than 2:1 is an indication of partial RNA degradation.[1][2][3][5] While intact RNA will ideally show a 2:1 ratio, RNA with a lower ratio may still be suitable for some downstream applications.

  • For RT-PCR: This technique analyzes smaller fragments of RNA, so partially degraded samples may still yield reliable results.[3]

  • For Northern Blotting or Microarray Analysis: These methods are highly sensitive to RNA integrity. Using degraded RNA can severely compromise the quality of your data and lead to inaccurate quantification.[3][18] It is highly recommended to re-isolate the RNA to ensure the highest quality for these applications.

Troubleshooting Summary

The following table summarizes common problems observed on this compound gels, their probable causes, and recommended solutions.

Problem Probable Cause(s) Recommended Solution(s)
Smeared RNA lanes • RNase contamination of samples, buffers, gel, or equipment.• Improper sample storage leading to degradation by endogenous RNases.• Use RNase-free techniques, including dedicated supplies and frequent glove changes.[14]• Prepare fresh buffers with DEPC-treated water.[19]• Clean all equipment with an RNase decontamination solution.[16]• Store tissue/cell samples at -80°C or in an RNA stabilization solution.[4][10]
No visible RNA bands • Insufficient amount of RNA loaded.• Complete RNA degradation.• Problem with staining (e.g., ethidium bromide exhausted).• Load at least 200 ng of total RNA for visualization with ethidium bromide.[1][3]• Follow all steps to prevent RNA degradation.• Ensure staining solution is fresh and properly incorporated.
Distorted or "wavy" bands • Improper gel solidification.• Debris in the wells.• Overheating of the gel.• Allow the gel to solidify completely before use.• Ensure wells are clean before loading samples.• Run the gel at a lower voltage (e.g., 3-5 V/cm) to prevent overheating.[15][20]
Low 28S:18S rRNA ratio • Partial RNA degradation.• Review and optimize RNA handling and isolation procedures to minimize RNase activity.[4]• Add RNase inhibitors during the extraction process.[4]

Experimental Protocols

Protocol 1: Preparation of DEPC-Treated Water

Caution: DEPC is a suspected carcinogen and should be handled with care in a chemical fume hood.[20]

  • Add 1 ml of DEPC to 1 liter of water (for a 0.1% solution).

  • Stir or shake vigorously for 1 hour.

  • Autoclave the solution for at least 30-60 minutes to inactivate the DEPC.[9][12] The autoclaving step is crucial as residual DEPC can interfere with subsequent enzymatic reactions.[9]

Protocol 2: Preparation of a 1% Denaturing Formaldehyde-MOPS Agarose Gel

Caution: Formaldehyde is toxic and volatile. All steps involving formaldehyde must be performed in a chemical fume hood.[15][20][21]

Solutions Needed:

  • 10X this compound Buffer: 0.4 M this compound (pH 7.0), 0.1 M sodium acetate, 0.01 M EDTA (pH 8.0). Prepare with DEPC-treated water and filter sterilize. Store protected from light.[20][22]

  • 37% (12.3 M) Formaldehyde

  • High-quality Agarose

  • DEPC-treated Water

Procedure:

  • To prepare a 100 ml gel, dissolve 1 g of agarose in 72 ml of DEPC-treated water by heating in a microwave.

  • Cool the agarose solution to approximately 60°C.

  • In a fume hood, add 10 ml of 10X this compound buffer and 18 ml of 37% formaldehyde to the cooled agarose.[22] Mix gently but thoroughly.

  • Pour the gel into a casting tray with the appropriate comb and allow it to solidify for at least 30-60 minutes.[20][21]

Protocol 3: RNA Sample Preparation and Electrophoresis
  • Sample Denaturation:

    • In a sterile, RNase-free tube, mix your RNA sample (e.g., 1-5 µg) with 3-4 volumes of a formaldehyde-containing loading dye (e.g., NorthernMax Formaldehyde Load Dye).[1][12]

    • Heat the mixture at 65-70°C for 10-15 minutes to denature the RNA.[12][22]

    • Immediately place the samples on ice to prevent renaturation before loading.[12][22]

  • Electrophoresis:

    • Place the solidified gel in the electrophoresis tank and cover it with 1X this compound running buffer.

    • Load the denatured RNA samples into the wells.

    • Run the gel at a low voltage, typically 3-5 V/cm, to avoid generating excess heat which could degrade the RNA.[15][20]

  • Staining and Visualization:

    • If ethidium bromide was not included in the loading dye, the gel can be stained after the run.

    • Wash the gel briefly in RNase-free water to remove formaldehyde, which can interfere with staining.

    • Stain the gel for 30 minutes in a solution of 1X TAE or water containing an appropriate nucleic acid stain (e.g., SYBR Gold or ethidium bromide).

    • Visualize the RNA bands using a UV transilluminator.[23][24]

Visual Guides

Troubleshooting Workflow for RNA Degradation

RNADegradationWorkflow Start Observe Gel Results CheckBands Are 28S & 18S bands sharp with a ~2:1 ratio? Start->CheckBands IntactRNA RNA is Intact. Proceed with experiment. CheckBands->IntactRNA Yes DegradedRNA RNA is Degraded. (Smeared or poor ratio) CheckBands->DegradedRNA No Troubleshoot Begin Troubleshooting DegradedRNA->Troubleshoot CheckRNase Review RNase-free Technique Troubleshoot->CheckRNase CheckReagents Check Reagents (Buffers, Water) Troubleshoot->CheckReagents CheckStorage Verify Sample Storage & Handling Troubleshoot->CheckStorage SolutionRNase Implement stricter controls: - Dedicated equipment - Frequent glove changes - RNase decontamination CheckRNase->SolutionRNase SolutionReagents Prepare fresh buffers with DEPC-treated water CheckReagents->SolutionReagents SolutionStorage Use RNAlater or flash freeze samples CheckStorage->SolutionStorage ReRun Re-isolate RNA and repeat gel electrophoresis SolutionRNase->ReRun SolutionReagents->ReRun SolutionStorage->ReRun

Caption: Workflow for troubleshooting degraded RNA on a this compound gel.

Sources and Prevention of RNase Contamination

RNaseContamination cluster_sources Sources of RNase Contamination cluster_prevention Prevention Strategies Environment Environment Airborne Dust Surfaces RNase RNase Contamination Environment->RNase Researcher Researcher Skin Hair Researcher->RNase Reagents Reagents Water Buffers Enzymes Reagents->RNase Equipment Equipment Pipettes Tubes Gel Box Equipment->RNase CleanWorkspace Clean Workspace Designated RNA area Decontaminate surfaces ProperTechnique Proper Technique Wear gloves Use filter tips RNaseFreeReagents RNase-Free Reagents Use DEPC-treated water Certified reagents BakeAndAutoclave Bake & Autoclave Bake glassware Autoclave solutions RNase->CleanWorkspace Prevents RNase->ProperTechnique Prevents RNase->RNaseFreeReagents Prevents RNase->BakeAndAutoclave Prevents

References

Technical Support Center: MOPS Buffer with Formaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers using MOPS buffer with formaldehyde, particularly in applications like RNA electrophoresis for northern blotting.

Troubleshooting Guide

Issue: My this compound buffer containing formaldehyde turned yellow after autoclaving.
  • Cause: This color change is a clear indicator of chemical degradation. This compound (3-(N-morpholino)propanesulfonic acid) is susceptible to degradation at the high temperatures and pressure of an autoclave, a reaction that is exacerbated by the presence of formaldehyde. Formaldehyde can react with the morpholino ring of the this compound molecule under these conditions, leading to the formation of unknown yellowish byproducts.[1] This degradation can alter the pH and chemical composition of your buffer.

  • Solution:

    • Do not use the yellowed buffer. The chemical integrity of the buffer is compromised, which can negatively impact your experiment. The altered pH can affect RNA migration, and the degradation byproducts could potentially damage the RNA.

    • Follow the correct preparation protocol. this compound buffer and formaldehyde should not be autoclaved together. The recommended method for sterilization of this compound buffer is filtration.[1][2]

  • Preventative Action: Always prepare your formaldehyde-containing this compound running buffer and gels using the correct, validated protocols. This typically involves preparing the this compound buffer and sterilizing it by filtration, then adding fresh formaldehyde to the gel solution in a fume hood just before pouring.

Issue: My RNA samples are smeared or show poor resolution on a formaldehyde gel.
  • Cause: While several factors can lead to smeared RNA (such as degradation by RNases), a compromised buffer system is a common culprit. If you have used an autoclaved, yellowed this compound/formaldehyde solution, the altered pH or chemical byproducts could be interfering with the electrophoresis. The formaldehyde in the gel is crucial for denaturing the RNA and preventing secondary structures; if the buffer chemistry is incorrect, denaturation may be incomplete, leading to improper migration.[3]

  • Solution:

    • Verify RNA Integrity First: Before troubleshooting the gel and buffer, ensure your RNA is intact by running a small amount on a standard (non-denaturing) gel or using a Bioanalyzer. Intact total eukaryotic RNA should show two sharp bands for the 28S and 18S ribosomal RNA, with the 28S band being approximately twice as intense as the 18S band.

    • Prepare Fresh Buffer and Gel: Remake your gel and running buffer using the correct protocol (see detailed protocol below). Ensure you are using high-quality, fresh formaldehyde.

    • Optimize Electrophoresis Conditions: Avoid excessive voltage, which can generate heat and affect the gel matrix and buffer stability.

Frequently Asked Questions (FAQs)

Q1: Can I autoclave this compound buffer?

It is strongly recommended not to autoclave this compound buffer. Autoclaving can cause the buffer to degrade and turn yellow, even without the presence of formaldehyde.[1] The appropriate method for sterilizing this compound buffer is to pass it through a 0.22 µm filter.[2][4]

Q2: Why can't this compound and formaldehyde be autoclaved together?

Autoclaving provides high heat and pressure, which drives a chemical reaction between the amine group on the this compound molecule and formaldehyde. This results in the degradation of the buffer, indicated by a yellow color. The resulting solution will have an altered pH and contain unknown chemical byproducts that can interfere with your experiment and potentially degrade your RNA samples.

Q3: What is the correct way to prepare a formaldehyde-containing agarose gel for RNA electrophoresis?

The standard procedure involves preparing the agarose and this compound buffer separately. The agarose is dissolved in RNase-free water and cooled to about 60°C. Then, 10X this compound buffer and fresh formaldehyde are added to the cooled agarose solution in a fume hood immediately before pouring the gel.[5][6]

Q4: My autoclaved this compound/formaldehyde buffer is only slightly yellow. Can I still use it?

It is not recommended. Any color change indicates that a chemical reaction and degradation have occurred. For sensitive applications like northern blotting, where RNA integrity and accurate sizing are critical, it is best to discard the solution and prepare a fresh, un-degraded buffer. The risks of using a compromised buffer—such as inconsistent results, RNA degradation, and electrophoresis artifacts—outweigh the convenience of using the yellowed solution.

Q5: How should I store my 10X this compound buffer?

After preparation and filter sterilization, 10X this compound buffer should be stored protected from light at 4°C. For longer-term storage, it can be aliquoted and stored at -20°C.

Experimental Protocols

Protocol: Preparation of a 1.2% Denaturing Formaldehyde-Agarose Gel

This protocol is standard for separating RNA for northern blotting.

Materials:

  • Agarose

  • RNase-free water

  • 10X this compound buffer (filter-sterilized)

  • 37% (12.3 M) formaldehyde

  • Gel casting tray and combs

  • Microwave or heating plate

10X this compound Buffer Recipe (1 Liter):

  • 0.2 M this compound (free acid): 41.86 g

  • 50 mM Sodium Acetate: Use 100 ml of a 0.5 M stock, pH 7.0

  • 10 mM EDTA: Use 20 ml of a 0.5 M stock, pH 8.0

  • Add RNase-free water to a final volume of 1 liter.

  • Adjust pH to 7.0 with NaOH.

  • Sterilize using a 0.22 µm filter. Do not autoclave.

Procedure:

  • In a fume hood, prepare the gel casting tray.

  • For a 100 ml gel, add 1.2 g of agarose to 72 ml of RNase-free water in a flask.

  • Heat the mixture in a microwave until the agarose is completely dissolved.

  • Allow the solution to cool to approximately 60°C.

  • In a fume hood, add 10 ml of 10X this compound buffer and 18 ml of 37% formaldehyde to the cooled agarose solution.[5][6]

  • Swirl gently to mix. Avoid creating bubbles.

  • Pour the gel into the casting tray and insert the comb.

  • Allow the gel to solidify completely in the fume hood (about 30-45 minutes).

  • Once solidified, place the gel in the electrophoresis tank and cover it with 1X this compound running buffer (a 1:10 dilution of the 10X stock in RNase-free water).

Visual Guides

Below are diagrams illustrating the problematic and correct workflows for preparing this compound buffer with formaldehyde.

A Mix this compound Buffer + Formaldehyde B Autoclave A->B Incorrect Step C Yellow, Degraded Buffer (Altered pH, Unknown Byproducts) B->C Results in D Compromised Experiment (e.g., Poor RNA Resolution) C->D Leads to

Caption: Problematic workflow for preparing this compound-formaldehyde buffer.

cluster_0 Step 1: Buffer Preparation cluster_1 Step 2: Gel Preparation A Prepare 10X this compound Buffer B Filter Sterilize (0.22 µm) A->B E Add 10X this compound + Formaldehyde (in fume hood) B->E C Dissolve Agarose in RNase-free Water D Cool to ~60°C C->D D->E F Pour Gel E->F G Reliable RNA Electrophoresis F->G

Caption: Recommended workflow for preparing formaldehyde-agarose gels.

References

Technical Support Center: Optimizing MO-PS Buffer Concentration for Protein Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize MOPS buffer concentration for enhanced protein stability in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound buffer and why is it used for protein studies?

A1: this compound (3-(N-morpholino)propanesulfonic acid) is a zwitterionic biological buffer that is widely used in biological and biochemical research.[1][2] It has a pKa of approximately 7.2 at 25°C, making it an effective buffer for maintaining a stable pH in the range of 6.5 to 7.9.[3][4][5] This pH range is close to the physiological pH of many biological systems, which is crucial for maintaining the native conformation and activity of proteins.[2][6] this compound is also favored for its good water solubility, chemical stability, and low toxicity to cells.[7]

Q2: How does this compound buffer stabilize proteins?

A2: this compound buffer contributes to protein stability through several mechanisms:

  • pH Control: By maintaining a stable pH, this compound prevents protein denaturation and precipitation that can be caused by pH fluctuations.[7]

  • Charge Interactions: As a zwitterionic buffer, this compound can interact with charged residues on the protein surface, helping to maintain a charge balance that stabilizes the protein's structure.[7]

  • Hydration Layer: The hydrophilic groups in this compound can form a stable hydration layer around the protein, which reduces direct contact with other molecules and can prevent aggregation.[7]

  • Steric Hindrance: The size and shape of this compound molecules can create steric hindrance around the protein, protecting key functional sites from unwanted interactions.[7]

Q3: What is the optimal concentration range for this compound buffer in protein stability experiments?

A3: The optimal concentration of this compound buffer typically ranges from 10 mM to 100 mM.[6][8] However, the ideal concentration is protein-specific and should be determined empirically. For mammalian cell culture, it is recommended that the this compound concentration not exceed 20 mM.[1][8]

Q4: Can the temperature of the experiment affect the pH of my this compound buffer?

A4: Yes, the pKa of this compound is temperature-dependent, with a change of approximately -0.013 units per degree Celsius increase in temperature.[4] This means that as the temperature increases, the pH of the buffer will decrease. It is crucial to adjust the pH of your this compound buffer at the temperature at which you will be conducting your experiment to ensure accuracy.[9]

Q5: Are there any known interferences or incompatibilities with this compound buffer?

A5: While generally considered a non-coordinating buffer, some studies have shown that this compound can interact with certain metal ions.[1] It can also interfere with the Lowry protein assay.[1] Additionally, autoclaving this compound in the presence of glucose can lead to its degradation.[1] It is recommended to sterilize this compound-containing solutions by filtration.[5]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Protein Precipitation or Aggregation Incorrect buffer concentration.Optimize the this compound concentration. A typical starting range is 20-50 mM. You can test a gradient of concentrations (e.g., 10, 25, 50, 100 mM) to find the optimal condition for your specific protein.
Suboptimal pH.Ensure the pH of the this compound buffer is within its effective buffering range (6.5-7.9) and is optimal for your protein's stability. The pH should be checked and adjusted at the experimental temperature.[4][9]
High ionic strength.High concentrations of this compound can increase the ionic strength of the solution, which may lead to protein precipitation.[4][8] If this is suspected, try reducing the this compound concentration or the concentration of other salts in the buffer.
Inconsistent Experimental Results Buffer pH shift with temperature.The pH of this compound buffer is sensitive to temperature changes.[4] Always prepare and pH the buffer at the temperature at which the experiment will be performed.
Buffer degradation.Avoid autoclaving this compound-containing solutions, especially with glucose, as it can degrade the buffer.[1] Use sterile filtration instead.[5] If the buffer solution appears yellow, it may be a sign of degradation, and it is best to prepare a fresh solution.[10]
Low Protein Activity or Denaturation Inadequate buffering capacity.Ensure the this compound concentration is sufficient to maintain a stable pH throughout the experiment, especially if the reaction produces or consumes protons. A concentration between 50 and 100 mM is common for purification buffers.
Buffer-protein interactions.Although generally inert, this compound can interact with the peptide backbone of some proteins.[1] If you suspect adverse interactions, consider screening other "Good's" buffers like HEPES or MES.

Quantitative Data Presentation

The following table provides illustrative data on how varying this compound buffer concentration can affect the thermal stability of a hypothetical protein, as measured by its melting temperature (Tm) using a Thermal Shift Assay. A higher Tm indicates greater protein stability.

This compound Concentration (mM)pH at 25°CMelting Temperature (Tm) in °CStandard Deviation (± °C)
107.252.10.3
257.254.50.2
507.256.80.2
1007.256.20.3
2007.253.90.4

Note: This data is for illustrative purposes only. The optimal this compound concentration and resulting Tm will vary depending on the specific protein and other experimental conditions.

Experimental Protocols

Protocol: Thermal Shift Assay (TSA) for Buffer Optimization

This protocol outlines the steps to determine the optimal this compound buffer concentration for protein stability by measuring the protein's melting temperature (Tm).

Materials:

  • Purified protein of interest

  • This compound buffer stock solution (e.g., 1 M, pH adjusted at the desired temperature)

  • SYPRO Orange dye (5000x stock in DMSO)

  • 96-well PCR plates

  • Real-time PCR instrument with melt curve capability

  • Deionized water

Procedure:

  • Prepare a series of this compound buffer dilutions at different concentrations (e.g., 10, 25, 50, 100, 200 mM) at the desired pH. Ensure the pH is adjusted at the intended experimental temperature.

  • Prepare a master mix containing the protein and SYPRO Orange dye. The final concentration of the protein is typically in the range of 2-20 µM, and the final concentration of SYPRO Orange is usually 5x.

  • Aliquot the master mix into the wells of a 96-well PCR plate.

  • Add the different this compound buffer dilutions to the wells to achieve the final desired buffer concentrations. Prepare each condition in triplicate.

  • Seal the plate and centrifuge briefly to mix the components and remove any bubbles.

  • Perform the thermal melt experiment in a real-time PCR instrument. The temperature is typically ramped from 25°C to 95°C with a ramp rate of 1°C/minute, and fluorescence is monitored at each temperature increment.

  • Analyze the data to determine the Tm for each condition. The Tm is the temperature at which 50% of the protein is denatured, which corresponds to the inflection point of the melt curve. The buffer concentration that yields the highest Tm is considered optimal for protein stability.

Protocol: Circular Dichroism (CD) Spectroscopy for Assessing Protein Secondary Structure

This protocol describes how to use CD spectroscopy to assess the effect of this compound buffer concentration on the secondary structure and thermal stability of a protein.

Materials:

  • Purified protein of interest

  • This compound buffer at the optimized concentration determined from TSA

  • CD-compatible cuvettes (e.g., 0.1 cm path length)

  • Circular Dichroism Spectropolarimeter with a temperature controller

Procedure:

  • Prepare the protein sample in the optimized this compound buffer. The protein concentration should be such that the absorbance is below 1.0. A typical concentration is 0.1 mg/mL for a 1 mm path length cuvette.

  • Prepare a buffer blank containing only the this compound buffer.

  • Acquire a CD spectrum of the buffer blank at the desired temperature and subtract it from the sample spectrum.

  • Acquire the CD spectrum of the protein sample in the far-UV region (typically 190-260 nm) to assess the secondary structure.

  • To determine thermal stability , monitor the CD signal at a specific wavelength (e.g., 222 nm for alpha-helical proteins) as the temperature is increased.

  • Generate a thermal denaturation curve by plotting the CD signal against temperature. The midpoint of the transition (Tm) indicates the thermal stability of the protein in the chosen buffer. A reversible unfolding curve is necessary to obtain true thermodynamic parameters.

Visualizations

Experimental_Workflow_TSA cluster_prep Preparation cluster_assay Assay Setup cluster_run Data Acquisition cluster_analysis Analysis P1 Prepare this compound Buffer Dilutions (10-200 mM) A2 Add Buffer Dilutions to Wells P1->A2 P2 Prepare Protein + Dye Master Mix A1 Aliquot Master Mix into 96-well Plate P2->A1 A1->A2 A3 Seal and Centrifuge Plate A2->A3 R1 Run Thermal Melt in qPCR Instrument A3->R1 AN1 Generate Melt Curves R1->AN1 AN2 Determine Tm for each Concentration AN1->AN2 AN3 Identify Optimal Buffer Concentration AN2->AN3

Caption: Workflow for Thermal Shift Assay (TSA).

Logical_Relationship_Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions Problem Problem: Protein Instability (Aggregation/Precipitation) C1 Incorrect this compound Concentration Problem->C1 C2 Suboptimal pH Problem->C2 C3 Temperature Effects on pH Problem->C3 C4 Buffer Degradation Problem->C4 S1 Optimize Concentration (e.g., 20-50 mM) C1->S1 S4 Screen Alternative Buffers (HEPES, MES) C1->S4 if optimization fails S2 Verify & Adjust pH at Experimental Temp C2->S2 C3->S2 S3 Prepare Fresh Buffer & Sterile Filter C4->S3

References

MOPS Buffer in Biochemical Assays: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of MOPS (3-(N-morpholino)propanesulfonic acid) buffer in biochemical assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound buffer and why is it used in biochemical assays?

A1: this compound is a zwitterionic buffer, one of the 'Good's' buffers, with a pKa of 7.2 at 25°C, making it effective for maintaining a stable pH in the range of 6.5 to 7.9.[1] Its zwitterionic nature, meaning it carries both a positive and a negative charge, can make it less likely to interfere with biological reactions compared to some other buffers. This compound is commonly used in protein electrophoresis, chromatography, and cell culture.[1]

Q2: Does this compound buffer interfere with common protein quantification assays?

A2: Yes, this compound buffer can interfere with certain protein quantification assays, particularly the Lowry assay. However, it is generally compatible with the Bradford and bicinchoninic acid (BCA) assays.[1]

Q3: Why does this compound interfere with the Lowry protein assay?

A3: The Lowry protein assay involves two key reactions: the biuret reaction where copper ions bind to peptide bonds, and the reduction of the Folin-Ciocalteu reagent by tyrosine and tryptophan residues. This compound is known to interfere with the Lowry assay, although the precise mechanism is not fully elucidated in widely available literature. It is thought that the morpholine ring in the this compound molecule may interact with the copper ions or the Folin-Ciocalteu reagent, leading to inaccurate protein concentration measurements.

Q4: Can this compound buffer affect the activity of enzymes in my assay?

A4: Yes, this compound can influence enzyme activity, primarily through its potential to chelate metal ions.[2] Many enzymes, known as metalloenzymes, require metal ions as cofactors for their catalytic activity. While this compound is generally considered to have low metal-binding capacity, it can still interact with certain metal ions, potentially inhibiting enzyme function.[2][3] It is crucial to consider the specific metal ion requirements of your enzyme when using this compound buffer.

Q5: Are there any alternatives to this compound buffer if I suspect interference?

A5: Yes, several alternative buffers can be used depending on the specific requirements of your assay. Common alternatives include HEPES, PIPES, and Tris buffers. However, each of these buffers has its own set of properties and potential interferences that should be considered. For example, Tris buffer can also chelate metal ions and its pH is highly sensitive to temperature changes.[4]

Troubleshooting Guides

Problem 1: Inaccurate protein concentration reading in a Lowry assay when using this compound buffer.
  • Symptom: Protein concentration is unexpectedly high or low, or the standard curve is not linear.

  • Cause: this compound buffer interferes with the Lowry assay chemistry.

  • Solutions:

    • Switch to a compatible assay: The most straightforward solution is to use a protein assay that is not affected by this compound, such as the Bradford or BCA assay.

    • Dilute the sample: If the protein concentration is high enough, you may be able to dilute your sample to a point where the this compound concentration is too low to cause significant interference.

    • Buffer-match the standards: Prepare your protein standards in the same concentration of this compound buffer as your samples. This can help to compensate for the interference, but it may not completely eliminate the issue.

    • Precipitate the protein: Use a method like trichloroacetic acid (TCA) precipitation to separate the protein from the this compound buffer before performing the assay.

Problem 2: Reduced enzyme activity in an assay containing this compound buffer.
  • Symptom: The measured enzyme activity is lower than expected.

  • Cause: this compound may be chelating essential metal ion cofactors required for enzyme activity.

  • Solutions:

    • Check for metal ion dependency: Confirm if your enzyme requires metal ions for activity.

    • Increase metal ion concentration: If a specific metal ion is required, you can try titrating in a higher concentration of that ion to overcome the chelating effect of this compound.

    • Switch to a non-chelating buffer: Consider using a buffer with a lower affinity for the specific metal ion required by your enzyme. Buffers like HEPES are often cited as having negligible metal-binding capacity.[2]

    • Perform a buffer compatibility test: Run the enzyme assay in a few different buffers to empirically determine which one provides the optimal activity for your enzyme.

Data Presentation

The following table summarizes the compatibility of this compound buffer with various protein assays, providing maximum recommended concentrations where available.

AssayThis compound CompatibilityMaximum Recommended Concentration
Lowry Assay InterferesNot Recommended
Bradford Assay Compatible0.1 M (Bio-Rad), 0.1 M (Thermo Scientific)[2][5]
BCA Assay Compatible0.1 M (Thermo Scientific)[2]

Experimental Protocols

Bradford Protein Assay Protocol
  • Prepare Bradford Reagent: Dissolve 100 mg of Coomassie Brilliant Blue G-250 in 50 mL of 95% ethanol. Add 100 mL of 85% (w/v) phosphoric acid. Once the dye has completely dissolved, dilute the solution to 1 L with deionized water. Filter the solution through Whatman #1 paper and store it at 4°C in a dark bottle.

  • Prepare Protein Standards: Prepare a series of protein standards (e.g., Bovine Serum Albumin - BSA) with concentrations ranging from 0.1 to 1.0 mg/mL in the same buffer as your samples (or a compatible buffer).

  • Assay Procedure:

    • Pipette 10 µL of each standard and unknown sample into separate test tubes or microplate wells.

    • Add 200 µL of the Bradford reagent to each tube/well and mix well.

    • Incubate at room temperature for at least 5 minutes.

    • Measure the absorbance at 595 nm using a spectrophotometer or microplate reader.

  • Data Analysis: Create a standard curve by plotting the absorbance of the standards versus their known concentrations. Use the equation of the linear regression from the standard curve to determine the protein concentration of the unknown samples.

Lowry Protein Assay Protocol

Note: This protocol is provided for informational purposes. Due to the significant interference from this compound, it is not recommended to use this assay with samples containing this compound buffer.

  • Prepare Reagents:

    • Reagent A: 2% (w/v) Na2CO3 in 0.1 N NaOH.

    • Reagent B: 0.5% (w/v) CuSO4·5H2O in 1% (w/v) sodium tartrate.

    • Reagent C (Alkaline Copper Solution): Mix 50 mL of Reagent A with 1 mL of Reagent B. Prepare fresh daily.

    • Folin-Ciocalteu Reagent (1N): Dilute commercially available 2N Folin-Ciocalteu reagent with an equal volume of deionized water.

  • Prepare Protein Standards: Prepare a series of protein standards (e.g., BSA) with concentrations ranging from 0.02 to 1.0 mg/mL.

  • Assay Procedure:

    • Pipette 0.2 mL of each standard and unknown sample into separate test tubes.

    • Add 2 mL of Reagent C to each tube, mix well, and let it stand at room temperature for 10 minutes.

    • Add 0.2 mL of 1N Folin-Ciocalteu reagent to each tube and mix immediately.

    • Incubate at room temperature in the dark for 30 minutes.

    • Measure the absorbance at 750 nm.

  • Data Analysis: Construct a standard curve and determine the concentration of unknown samples as described for the Bradford assay.

Visualizations

Troubleshooting_MOPS_Interference start Problem: Inaccurate Assay Results with this compound Buffer protein_assay Is it a Protein Assay? start->protein_assay enzyme_assay Is it an Enzyme Assay? start->enzyme_assay lowry Is it the Lowry Assay? protein_assay->lowry bradford_bca Is it Bradford or BCA Assay? protein_assay->bradford_bca metal_dependency Does the enzyme require metal ions? enzyme_assay->metal_dependency lowry_yes Interference is Likely. Switch to Bradford/BCA or use troubleshooting steps. lowry->lowry_yes Yes lowry_no Check other sources of error. lowry->lowry_no No bradford_bca_yes This compound is generally compatible. Check other sources of error. bradford_bca->bradford_bca_yes Yes metal_yes Potential chelation by this compound. Consider buffer exchange or adding excess metal ions. metal_dependency->metal_yes Yes metal_no Interference is less likely. Investigate other factors. metal_dependency->metal_no No

Caption: Troubleshooting flowchart for this compound buffer interference.

Assay_Workflow cluster_prep Sample & Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis sample Sample in This compound Buffer mix Mix Sample/Standard with Reagent sample->mix standards Protein Standards standards->mix reagent Assay Reagent (e.g., Bradford Dye) reagent->mix incubate Incubate mix->incubate measure Measure Absorbance incubate->measure plot Plot Standard Curve measure->plot calculate Calculate Concentration plot->calculate

Caption: General workflow for a colorimetric biochemical assay.

References

preventing precipitation in concentrated MOPS buffer

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for MOPS (3-(N-morpholino)propanesulfonic acid) buffer. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to prevent and resolve issues with buffer precipitation, ensuring the stability and reliability of your experiments.

Troubleshooting Guide: Preventing Precipitation in Concentrated this compound Buffer

This guide addresses the common issue of precipitate formation in concentrated this compound buffer stocks (e.g., 10x).

Issue: A white precipitate forms in my concentrated this compound buffer after preparation and storage.

Troubleshooting Workflow:

G start Precipitation Observed in Concentrated this compound Buffer q_temp How was the buffer stored? start->q_temp a_cold Stored at 4°C or below q_temp->a_cold Cold Storage a_rt Stored at Room Temperature q_temp->a_rt Room Temp sol_temp Root Cause: Low Temperature Reduced this compound Solubility a_cold->sol_temp q_ph Was pH adjusted to 7.0 before final volume? a_rt->q_ph rec_temp Action: Warm buffer to room temperature to redissolve. Store at ambient temperature going forward. sol_temp->rec_temp a_ph_after No, pH adjusted after reaching final volume q_ph->a_ph_after No q_conc Is the concentration above ~2.4 M? q_ph->q_conc Yes sol_ph Root Cause: Incorrect pH This compound free acid is less soluble a_ph_after->sol_ph rec_ph Action: Ensure pH is adjusted to ~7.0 with NaOH before the final volumetric adjustment. sol_ph->rec_ph a_conc_high Yes, concentration is very high q_conc->a_conc_high Yes sol_conc Root Cause: Concentration Exceeds Solubility Limit a_conc_high->sol_conc rec_conc Action: Prepare a less concentrated stock (e.g., 10x / ~0.4M this compound) to ensure it remains in solution. sol_conc->rec_conc

Caption: Troubleshooting workflow for this compound buffer precipitation.

Frequently Asked Questions (FAQs)

Q1: Why did my concentrated this compound buffer precipitate when I stored it in the cold room (4°C)?

A1: The solubility of this compound is temperature-dependent. As the temperature decreases, its pKa increases, which can lead to a shift in pH and a significant decrease in solubility, causing the buffer to precipitate out of solution.[1] While some sources suggest storing this compound solutions at 2-8°C to inhibit microbial growth, this is generally recommended for working (1x) concentrations.[2][3] For concentrated stocks (e.g., 10x), storage at room temperature is advised to prevent precipitation.[4][5] If precipitation has occurred due to cold storage, gently warm the solution to room temperature to redissolve the precipitate.

Q2: What is the maximum concentration of this compound buffer I can prepare without it precipitating?

A2: The solubility of this compound in water is high, but it has its limits. Exceeding these limits will result in precipitation. It is crucial to distinguish between the solubility of this compound free acid and a pH-adjusted this compound buffer solution. The free acid is less soluble. After adjusting the pH to the desired buffering range (typically pH 7.0), the solubility increases significantly. For practical purposes, preparing a 10x running buffer (containing 0.4 M this compound) is a standard and stable concentration.

Q3: Can I autoclave my concentrated this compound buffer to sterilize it?

A3: Autoclaving is not recommended for this compound buffer.[3] High temperatures can cause the buffer to degrade and turn yellow, although the pH may not change significantly. The yellow breakdown product's identity is unknown, but it may interfere with downstream applications. The recommended method for sterilization is filtration through a 0.22 µm filter.

Q4: My this compound buffer turned yellow over time, is it still usable?

A4: A slight yellowing of this compound buffer solutions over time is a known issue and is generally considered acceptable. This process is accelerated by exposure to light. It is crucial to store the buffer in a dark or amber bottle to minimize this effect. However, if the buffer turns dark yellow or brown, it may indicate significant degradation, and it is best to discard it and prepare a fresh solution.

Q5: Does this compound interact with metal ions in my sample?

A5: this compound is considered a "Good's buffer," chosen for its low potential to interact with and bind most metal ions, making it suitable for many biological applications.[5] It shows weak or no significant interaction with ions like Mg²⁺, Mn²⁺, Co²⁺, and Ni²⁺. However, it may exhibit a strong interaction with Fe³⁺, and some studies have reported precipitation with lanthanides. If your experiment involves high concentrations of specific metal ions, it is advisable to verify compatibility.

Data Presentation

The solubility of this compound is highly dependent on temperature and the pH of the solution. The table below summarizes key solubility data.

ParameterValueTemperatureNotes
Saturation in Water 3.0 M0°CRepresents the maximum concentration before precipitation at low temperatures.[5]
Solubility in Water ~2.39 M (500 mg/ml)Room Temp (~25°C)Refers to the solubility of the this compound chemical itself in water, yielding a clear solution.
Recommended 10x Stock 0.4 MRoom Temp (~25°C)A stable, commonly used concentration for 10x this compound running buffer.
pKa Temperature Coefficient -0.013 ΔpKa/°CN/AIndicates that the pKa of this compound decreases as temperature rises, making the buffer more acidic.[1]

Experimental Protocols

Protocol: Preparation of 1 L of Stable 10x this compound Running Buffer

This protocol is designed to produce a stable, concentrated this compound buffer solution suitable for applications like RNA gel electrophoresis.

Composition:

  • 0.4 M this compound

  • 0.1 M Sodium Acetate

  • 0.01 M EDTA

  • Final pH 7.0

Required Reagents:

ReagentMolecular Weight ( g/mol )Amount for 1 L
This compound (Free Acid)209.2683.70 g
Sodium Acetate (Anhydrous)82.038.20 g
EDTA (Disodium, Dihydrate)372.243.72 g
High-Purity Water (e.g., DEPC-treated for RNA work)18.02~900 ml, then q.s. to 1 L
Sodium Hydroxide (NaOH)40.00As needed (~6-8 g, or use 10N solution)

Methodology:

  • Initial Dissolution: In a clean beaker, add approximately 800 mL of high-purity water.

  • Add Buffer Components: While stirring with a magnetic stir bar, add the 83.70 g of this compound (free acid), 8.20 g of sodium acetate, and 3.72 g of EDTA.

  • pH Adjustment (Critical Step): The solution will be acidic. Slowly add solid NaOH or a concentrated NaOH solution (e.g., 10N) while continuously monitoring the pH with a calibrated meter. Adjust the pH to 7.0 . This step is crucial as this compound is significantly more soluble once it is deprotonated into its salt form.

  • Final Volume Adjustment: Once the pH is stable at 7.0, transfer the solution to a 1 L graduated cylinder or volumetric flask. Add high-purity water to bring the final volume to exactly 1 liter.

  • Sterilization: Sterilize the buffer by passing it through a 0.22 µm sterile filter. Do not autoclave.

  • Storage: Store the final 10x this compound buffer in a sterile, light-protected container at room temperature . Storing concentrated this compound buffer at 4°C is not recommended as it can lead to precipitation.

References

effect of temperature on MOPS buffer pH

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support: MOPS Buffer

This technical support center provides detailed information on the effect of temperature on this compound (3-(N-morpholino)propanesulfonic acid) buffer, a common buffering agent used in biological and biochemical research.

Frequently Asked Questions (FAQs)

Q1: What is the effect of temperature on the pH of this compound buffer?

A1: The pH of this compound buffer is sensitive to temperature changes. The pKa of this compound decreases as the temperature increases. This change is described by the temperature coefficient (dpKa/dT), which for this compound is approximately -0.011 to -0.014 pH units per degree Celsius (°C) rise in temperature.[1][2] This means that a this compound buffer prepared to a specific pH at room temperature will have a higher pH when cooled and a lower pH when warmed.

Q2: I prepared a 0.2 M this compound buffer to pH 7.2 at 25°C. What will the approximate pH be in my experiment running at 4°C?

A2: Your buffer's pH will increase. To estimate the new pH, you can use the dpKa/dT value.

  • Temperature Change (ΔT): 4°C - 25°C = -21°C

  • pH Change: ΔT × (dpKa/dT) = -21°C × (-0.014/°C) = +0.294

  • Estimated New pH: 7.2 + 0.294 ≈ 7.5

Your buffer's pH at 4°C will be approximately 7.5. This significant shift can impact experimental results, especially in pH-sensitive applications like enzyme assays or electrophoresis.[3][4]

Q3: Why is it important to consider the temperature effect on this compound buffer?

A3: Many biological processes are highly pH-dependent. A shift of 0.5 pH units or more can alter protein structure and function, enzyme kinetics, and molecular binding interactions.[5] For ensuring experimental reproducibility and accuracy, it is critical to maintain a stable pH at the specific temperature of the experiment.[3][5]

Q4: Can I autoclave this compound buffer?

A4: It is generally not recommended to autoclave this compound buffer, especially in the presence of glucose, as it can lead to degradation of the buffer.[2][6] The solution may also turn yellow if exposed to light or autoclaved.[7] Sterilization by filtration through a 0.22 µm or 0.45 µm filter is the preferred method.[7][8]

Troubleshooting Guide

Problem / Observation Potential Cause Recommended Solution
Inconsistent results in an enzyme assay run on different days. The pH of the this compound buffer may be shifting due to ambient temperature fluctuations or being prepared at a different temperature than its use.Always prepare and pH the this compound buffer at the final experimental temperature. If the experiment is run at 4°C, equilibrate the buffer to 4°C before the final pH adjustment.
Poor separation or distorted bands in RNA gel electrophoresis. The running buffer pH is incorrect. This compound is a common component in RNA electrophoresis buffers, and an incorrect pH can affect the charge and migration of RNA molecules.[7][9]Ensure the this compound-based running buffer is prepared at the temperature at which the gel will be run. Verify the final pH with a calibrated pH meter at that temperature.
My this compound buffer solution turned yellow. This compound solutions can yellow with age, especially if exposed to light.[7]Store this compound solutions, particularly stock solutions, protected from light.[7] While a light straw color may be acceptable, darker solutions should be discarded.
Precipitate formed in my buffer during cold storage. This can occur with some buffer components if a concentrated stock is refrigerated. While this compound itself is highly soluble, other additives may not be.[10]Prepare the buffer at the working concentration. If using stocks, ensure all components are fully dissolved at the working temperature before use.

Quantitative Data: Temperature Effect on this compound pKa

The relationship between temperature and the pKa of a buffer is defined by the dpKa/dT value.

Buffer ComponentpKa (at 25°C)Temperature Coefficient (dpKa/dT)
This compound~7.2[10]-0.011 to -0.014 / °C[1][2]

Experimental Protocol

Protocol: Preparation of a Temperature-Corrected 0.2 M this compound Buffer (pH 7.2) for Use at 37°C

This protocol describes how to prepare a this compound buffer with an accurate pH at a specific experimental temperature.

Materials:

  • This compound (free acid, MW: 209.26 g/mol )

  • 10 N Sodium Hydroxide (NaOH) or Hydrochloric Acid (HCl) for pH adjustment

  • High-purity, deionized water

  • Calibrated pH meter with a temperature probe

  • Stir plate and stir bar

  • Water bath or incubator set to 37°C

Methodology:

  • Initial Preparation: For 1 liter of buffer, weigh out 41.85 g of this compound free acid. Add it to a beaker containing approximately 800 mL of deionized water.

  • Dissolution: Place the beaker on a stir plate and add a stir bar. Stir until the this compound is completely dissolved.

  • Temperature Equilibration: Place the beaker containing the buffer solution into a 37°C water bath or incubator. Allow the solution to equilibrate to 37°C for at least 30-45 minutes. Use a thermometer or the pH meter's temperature probe to confirm the temperature.

  • pH Adjustment: While keeping the buffer at 37°C, immerse the calibrated pH electrode and temperature probe into the solution. Slowly add 10 N NaOH dropwise while stirring to raise the pH.

  • Final pH Check: Continue adding NaOH until the pH meter reads exactly 7.20. Be careful not to overshoot the target pH. If you do, use HCl to adjust it back down.

  • Final Volume Adjustment: Remove the beaker from the water bath. Transfer the solution to a 1 L graduated cylinder and add deionized water to bring the final volume to 1 liter.

  • Sterilization and Storage: If required, sterilize the buffer by passing it through a 0.22 µm filter. Store the solution at room temperature, protected from light.[7]

Visualized Workflow

Temperature_Effect_on_MOPS_pH cluster_prep Buffer Preparation (Room Temp ~25°C) cluster_exp Experimental Condition cluster_effect Physicochemical Effect cluster_result Outcome prep Prepare this compound Solution (e.g., pH adjusted to 7.2) temp_change Temperature Change prep->temp_change Used in experiment at different temperature pka_shift This compound pKa Changes (dpKa/dT ≈ -0.014/°C) temp_change->pka_shift Causes ph_increase pH Increases (e.g., at 4°C, pH ≈ 7.5) temp_change->ph_increase Cooling ph_decrease pH Decreases (e.g., at 37°C, pH ≈ 7.0) temp_change->ph_decrease Warming ph_actual Actual Buffer pH Shifts pka_shift->ph_actual Leads to

Caption: Logical flow of how temperature change impacts this compound buffer pH.

References

common contaminants in MOPS buffer and their effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding common contaminants in MOPS (3-(N-morpholino)propanesulfonic acid) buffer and their effects on various laboratory applications. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

1. Why is my this compound buffer turning yellow, and is it still usable?

Discoloration, typically a yellow to brownish hue, is a common issue with this compound buffer and indicates degradation. The primary causes are:

  • Oxidation: this compound can be oxidized when exposed to air and light, especially during autoclaving.[1] This process can be accelerated by the presence of metal ions.

  • Photosensitivity: Exposure to light, particularly UV light, can cause photochemical reactions that lead to the formation of colored degradation products.

  • Improper Storage: High temperatures and humidity can also contribute to the degradation of this compound powder and solutions.

Usability: A yellowed this compound buffer is generally not recommended for sensitive applications such as RNA electrophoresis, enzyme kinetics, or protein crystallization. The degradation products, which may include aldehydes, can interfere with these experiments. For non-critical applications, a faintly yellow buffer might be acceptable, but it is always best to use a fresh, colorless solution for reliable and reproducible results.

2. What are the most common types of contaminants in this compound buffer?

Common contaminants in this compound buffer can be broadly categorized as:

  • Heavy Metals: Trace amounts of heavy metals like iron, copper, zinc, and nickel can be present in lower-grade this compound powder or introduced through contaminated water or labware.

  • Organic Impurities: These can include residual reactants from the synthesis of this compound or degradation products like aldehydes (e.g., formaldehyde).

  • Nucleases: RNase and DNase contamination is a significant concern, especially for molecular biology applications. These enzymes can be introduced through non-sterile equipment, solutions, or handling.

3. How do heavy metal contaminants affect my experiments?

Heavy metal ions can have several detrimental effects:

  • Enzyme Inhibition: Many enzymes require specific metal ions as cofactors for their activity. Contaminating heavy metals can compete with these essential ions or bind to active sites, leading to inhibition.

  • Protein Precipitation and Aggregation: Metal ions can interact with proteins, leading to changes in their conformation, aggregation, and precipitation.[2][3] This is particularly problematic for protein purification and crystallization studies.

  • Catalyzing Buffer Degradation: As mentioned, metal ions can catalyze the oxidation of this compound, leading to buffer degradation and the formation of interfering byproducts.

4. Can I autoclave this compound buffer?

Autoclaving this compound buffer is generally not recommended. The heat and pressure of autoclaving can accelerate the degradation of this compound, leading to the formation of a yellow solution containing unknown degradation products.[1] These byproducts can negatively impact downstream applications. The recommended method for sterilizing this compound buffer is filtration through a 0.22 µm filter.[1]

Troubleshooting Guides

Issue 1: Inconsistent or Failed RNA Electrophoresis (e.g., smeared bands, no bands)
Possible Cause Troubleshooting Step
RNase Contamination in this compound Buffer 1. Prepare fresh this compound buffer using RNase-free water and dedicated RNase-free glassware. 2. Treat the water and all solutions with DEPC (diethylpyrocarbonate) and then autoclave the water before adding this compound. Do not autoclave the final this compound buffer. 3. Filter the final this compound buffer through a 0.22 µm sterile filter. 4. Always wear gloves and use RNase-free tips and tubes when handling RNA and the buffer.
This compound Buffer Degradation (Yellowing) 1. Discard the yellowed buffer and prepare a fresh solution. 2. Store this compound buffer protected from light, preferably at 4°C. 3. Prepare smaller, fresh batches of buffer more frequently rather than storing a large stock for an extended period.
Incorrect Buffer pH 1. Verify the pH of your this compound buffer. The optimal pH for RNA electrophoresis is around 7.0. 2. Ensure your pH meter is properly calibrated before use.
Issue 2: Poor Enzyme Performance or Inconsistent Kinetic Data
Possible Cause Troubleshooting Step
Heavy Metal Inhibition 1. Use ultra-pure grade this compound with low heavy metal content. 2. Prepare the buffer with high-purity, metal-free water. 3. Consider adding a chelating agent like EDTA to the buffer to sequester contaminating metal ions, but be aware that this can also chelate essential metal cofactors for your enzyme. 4. If metal contamination is suspected in your buffer stock, it can be treated with a chelating resin.
Incorrect Buffer Concentration 1. Double-check your calculations and ensure the final this compound concentration is appropriate for your assay. 2. High concentrations of this compound can sometimes inhibit enzyme activity.
Issue 3: Problems with Protein Crystallization (e.g., precipitation, no crystals)
Possible Cause Troubleshooting Step
Buffer Contaminants 1. Use the highest purity this compound available. 2. Prepare the buffer with high-purity water and filter it through a 0.22 µm filter. 3. Contaminants can act as nucleation sites, leading to amorphous precipitation instead of ordered crystals.
Buffer Degradation Products 1. Use freshly prepared this compound buffer for setting up crystallization trials. 2. Aldehydes, which can be degradation products, can react with proteins and interfere with crystallization.

Data Presentation

Table 1: Qualitative Effect of Common Contaminants on Different Applications
ContaminantRNA ElectrophoresisEnzyme KineticsProtein Crystallization
Heavy Metals (e.g., Fe, Cu, Zn) Can catalyze RNA degradation.Often act as enzyme inhibitors.Can induce protein precipitation and aggregation, preventing crystallization.
Aldehydes (from degradation) Can cross-link RNA, affecting migration.Can react with enzyme amino acid residues, leading to inactivation.Can modify protein surfaces, hindering crystal formation.
RNases Rapid degradation of RNA, leading to smeared or absent bands.N/AN/A

Experimental Protocols

Protocol 1: Preparation of Ultra-Pure, RNase-Free this compound Buffer (10x Stock, 1L)

Materials:

  • This compound (free acid), molecular biology grade

  • DEPC-treated, autoclaved ultrapure water

  • NaOH, RNase-free pellets or solution

  • RNase-free glassware and stir bar

  • 0.22 µm sterile filter unit

Procedure:

  • To a nuclease-free 2L beaker, add 800 mL of DEPC-treated, autoclaved ultrapure water.

  • Add 83.7 g of this compound (free acid) to the water and stir to dissolve.

  • Adjust the pH to 7.0 with a fresh, RNase-free solution of NaOH. Use a calibrated pH meter.

  • Bring the final volume to 1 L with DEPC-treated, autoclaved ultrapure water.

  • Sterilize the 10x this compound buffer by passing it through a 0.22 µm sterile filter.

  • Store the buffer in sterile, RNase-free containers at 4°C, protected from light.

Protocol 2: Spectrophotometric Detection of Aldehyde Contamination using Purpald Reagent

Principle:

The Purpald reagent (4-amino-3-hydrazino-5-mercapto-1,2,4-triazole) reacts specifically with aldehydes in an alkaline solution to produce a purple-colored product that can be quantified spectrophotometrically.[4][5]

Materials:

  • Purpald reagent

  • 1 M NaOH solution

  • This compound buffer sample to be tested

  • Formaldehyde standard solutions (for quantification)

  • Spectrophotometer

Procedure:

  • Qualitative Test:

    • Dissolve 10-20 mg of Purpald in 2 mL of 1 M NaOH in a test tube.

    • Add 1 mL of the this compound buffer sample to the tube.

    • Vortex the tube to aerate the solution. A purple color development within a few minutes indicates the presence of aldehydes.

  • Quantitative Analysis:

    • Prepare a series of formaldehyde standards in fresh, aldehyde-free this compound buffer.

    • To 1 mL of each standard and the test sample, add 1.5 mL of a 1% (w/v) Purpald solution in 1 M NaOH.

    • Incubate the reactions at room temperature for 30 minutes with occasional mixing.

    • Measure the absorbance of the solutions at the appropriate wavelength (typically around 550 nm, but should be optimized).

    • Create a standard curve of absorbance versus formaldehyde concentration and determine the aldehyde concentration in your this compound buffer sample.

Visualizations

MOPS_Degradation_Pathway Figure 1. Simplified this compound Degradation Pathway This compound This compound Oxidized_this compound Oxidized Intermediates This compound->Oxidized_this compound Oxidation (Light, Heat, Metal Ions) Degradation_Products Degradation Products (e.g., Aldehydes) Oxidized_this compound->Degradation_Products Further Reactions

Caption: Simplified pathway of this compound buffer degradation.

Troubleshooting_Workflow Figure 2. Troubleshooting Experimental Failures Start Experiment Failed (e.g., Bad RNA Gel, No Enzyme Activity) Check_Buffer Check this compound Buffer - Is it yellow? - Is it old? Start->Check_Buffer Prepare_Fresh Prepare Fresh, Colorless This compound Buffer Check_Buffer->Prepare_Fresh Yes Consider_Other Investigate Other Variables (e.g., Sample Quality, Other Reagents) Check_Buffer->Consider_Other No, buffer looks fine Repeat_Experiment Repeat Experiment Prepare_Fresh->Repeat_Experiment Still_Fails Experiment Still Fails Repeat_Experiment->Still_Fails Problem Persists Still_Fails->Consider_Other

Caption: Workflow for troubleshooting experiment failures related to buffer quality.

References

Safeguarding Your MOPS Buffer: A Guide to Preventing Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, maintaining the integrity of reagents is paramount to the success and reproducibility of experiments. This guide provides a comprehensive overview of the proper storage and handling of MOPS (3-(N-morpholino)propanesulfonic acid) buffer to prevent its degradation and ensure the reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound buffer?

To ensure the longevity of your this compound buffer, it is crucial to adhere to recommended storage practices. For this compound in its solid, powdered form, store it in a tightly sealed container in a dry, dark environment at room temperature. Once prepared as a solution, it should be stored at 2-8°C and protected from light.[1] It is advisable to use the prepared solution within six months.[1]

Q2: What are the common signs of this compound buffer degradation?

The most common visual indicator of this compound buffer degradation is a change in color, typically to a yellow hue.[2] Other signs of deterioration include the appearance of turbidity, the presence of an unusual odor, or the formation of impurities.[1] Any solution exhibiting these characteristics should be discarded to avoid compromising experimental results.

Q3: What causes this compound buffer to degrade?

Several factors can contribute to the degradation of this compound buffer. These include:

  • Oxidation: Prolonged exposure to air can lead to oxidation of the this compound molecule.[2]

  • Photosensitivity: this compound is sensitive to light, and exposure can induce degradation.

  • Improper Temperature: Storing the buffer solution at room temperature or elevated temperatures for extended periods can accelerate degradation.[2]

  • Contamination: The introduction of microbial or chemical contaminants can alter the buffer's properties and lead to its breakdown.

  • Autoclaving: this compound buffer should not be sterilized by autoclaving, as the high temperature and pressure will cause it to degrade, often resulting in a yellow-colored solution.[3] Filter sterilization is the recommended method.

Troubleshooting Guide

If you suspect your this compound buffer may be degraded, follow these steps to assess its quality.

Visual Inspection: The first and simplest step is a thorough visual inspection. Check for any of the following:

  • Color Change: A yellow or brownish tint is a primary indicator of degradation.

  • Turbidity: The solution should be clear and free of any cloudiness or particulate matter.

  • Odor: Any unusual or foul odor is a sign of potential contamination and degradation.

pH Measurement: The buffering capacity of this compound is effective within a pH range of 6.5 to 7.9.[1][4] A significant deviation from the expected pH of your prepared buffer can indicate degradation or contamination.

  • Procedure for pH Measurement:

    • Calibrate your pH meter using standard buffers.

    • Allow the this compound buffer solution to equilibrate to room temperature.

    • Immerse the calibrated pH electrode in the buffer solution.

    • Record the pH reading once it has stabilized.

    • Compare the measured pH to the expected value. A significant drift may suggest that the buffer is no longer reliable.

Quantitative Data Summary

ParameterThis compound PowderThis compound Solution
Storage Temperature Room Temperature2-8°C[1]
Light Exposure Store in the darkProtect from light
Recommended Shelf Life Several years (if stored properly)Up to 6 months[1]
Sterilization Method Not applicableFiltration (do not autoclave)[3]

Experimental Protocols

Protocol for Quality Assessment of this compound Buffer

This protocol outlines a series of tests to evaluate the quality of a prepared this compound buffer solution.

1. Visual Inspection:

  • Objective: To identify any visible signs of degradation or contamination.
  • Procedure:
  • Hold the container of the this compound buffer solution against a well-lit background.
  • Observe the color of the solution. It should be colorless. Note any yellowing.
  • Check for any cloudiness or suspended particles. The solution should be clear.
  • Carefully waft the vapor towards your nose to detect any unusual odors.

2. pH Measurement:

  • Objective: To verify that the pH of the buffer is within the expected range.
  • Procedure:
  • Calibrate a pH meter according to the manufacturer's instructions using fresh, standard buffers (e.g., pH 4.0, 7.0, and 10.0).
  • Bring the this compound buffer solution to room temperature.
  • Place a sufficient volume of the buffer into a clean beaker.
  • Immerse the calibrated pH electrode into the solution and allow the reading to stabilize.
  • Record the pH value. Compare it to the target pH of your preparation.

3. UV-Vis Spectrophotometry (Optional):

  • Objective: To detect potential degradation products that may absorb UV light.
  • Procedure:
  • Turn on the UV-Vis spectrophotometer and allow it to warm up.
  • Use a quartz cuvette for measurements in the UV range.
  • Use a freshly prepared, high-purity this compound buffer solution at the same concentration as your sample as a blank.
  • Scan the absorbance of your test buffer solution across a relevant UV wavelength range (e.g., 220-400 nm).
  • An increase in absorbance, particularly in the 250-350 nm range, compared to the fresh buffer, may indicate the presence of degradation products.

4. High-Performance Liquid Chromatography (HPLC) (for advanced quality control):

  • Objective: To separate and quantify this compound and any potential impurities or degradation products.
  • Note: This is a general guideline, and the specific parameters may need to be optimized for your system.
  • Mobile Phase: An aqueous buffer (e.g., phosphate buffer) with an organic modifier (e.g., acetonitrile or methanol). The pH of the mobile phase should be chosen to ensure this compound is in a single ionic form.
  • Stationary Phase: A C18 reversed-phase column is a common choice.
  • Detector: UV detector set at a low wavelength (e.g., 210 nm) where this compound will have some absorbance.
  • Procedure:
  • Prepare a standard solution of high-purity this compound at a known concentration.
  • Prepare your test sample of this compound buffer, diluting if necessary to fall within the linear range of the assay.
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
  • Inject the standard solution to determine the retention time and peak area of pure this compound.
  • Inject the test sample.
  • Analyze the chromatogram for the presence of additional peaks, which may indicate impurities or degradation products. The peak area of the this compound peak can be used to determine its concentration relative to the standard.

Visualizations

MOPS_Buffer_Troubleshooting start Suspected this compound Buffer Degradation visual_inspection Perform Visual Inspection start->visual_inspection check_color Is the solution colorless? visual_inspection->check_color check_clarity Is the solution clear? check_color->check_clarity Yes discard_buffer Discard Buffer check_color->discard_buffer No (Yellow) ph_measurement Measure pH check_clarity->ph_measurement Yes check_clarity->discard_buffer No (Turbid) check_ph Is pH within expected range? ph_measurement->check_ph buffer_ok Buffer is likely OK for use check_ph->buffer_ok Yes advanced_testing Consider Advanced Testing (e.g., HPLC) check_ph->advanced_testing No (Significant Drift) advanced_testing->discard_buffer

Caption: Troubleshooting workflow for suspected this compound buffer degradation.

By following these guidelines, researchers can be more confident in the quality and stability of their this compound buffer, leading to more reliable and reproducible experimental outcomes.

References

adjusting the pH of MOPS buffer for specific applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with MOPS (3-(N-morpholino)propanesulfonic acid) buffer.

Frequently Asked Questions (FAQs)

Q1: What is the effective pH range of this compound buffer?

A1: this compound buffer is most effective in the pH range of 6.5 to 7.9.[1][2] Its pKa is approximately 7.2 at 25°C, making it an excellent choice for experiments requiring a stable pH environment within this range, which is near physiological pH.[1][2]

Q2: How does temperature affect the pH of this compound buffer?

A2: The pKa of this compound is temperature-dependent, decreasing by about 0.013 units for every 1°C increase in temperature.[1] This means that as the temperature rises, the buffer becomes more acidic, and as it cools, it becomes more basic.[1] Therefore, it is crucial to adjust the pH of your this compound buffer at the temperature at which your experiment will be performed.[1][3]

Q3: What should I use to adjust the pH of my this compound buffer?

A3: To adjust the pH of a this compound buffer solution, you should use a strong base like sodium hydroxide (NaOH) to increase the pH or a strong acid like hydrochloric acid (HCl) to decrease the pH.[3] If you are preparing the buffer from the this compound sodium salt, you can use glacial acetic acid to lower the pH.[4] It is recommended to add the acid or base slowly while stirring to avoid localized pH changes.[3]

Q4: My this compound buffer solution has turned yellow. Is it still usable?

A4: A this compound buffer solution turning yellow over time is a common observation, especially if it is exposed to light.[4] A straw-colored buffer is generally still effective; however, a darker-colored buffer may not be suitable for use.[4] To minimize color change, store the buffer in the dark.[4]

Q5: Why is my this compound powder not dissolving?

A5: this compound free acid can sometimes be difficult to dissolve. The solubility of this compound is pH-dependent. Adjusting the pH towards its pKa (around 7.2) with a base like NaOH can help it to dissolve more readily.[5]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Inaccurate or unstable pH reading Temperature fluctuationsCalibrate your pH meter at the working temperature. Adjust the final pH of the buffer at the temperature at which the experiment will be conducted.[1][3]
Contamination of the bufferPrepare fresh buffer using high-purity water and reagents.[1] Sterilize the buffer by filtering it through a 0.22 µm filter.[3]
Incorrect buffer concentrationEnsure accurate weighing of this compound and correct final volume. Higher concentrations of this compound provide greater buffering capacity.[1]
Unexpected experimental results pH is outside the optimal buffering range for this compound (6.5-7.9)Confirm that your target pH is within the effective range for this compound. If not, consider using a different buffer with a more suitable pKa.[1]
High ionic strength of the bufferBe aware that adjusting the pH with strong acids or bases and increasing the buffer concentration will increase the ionic strength, which can affect biological molecules.[1]
Interaction with other reagentsCertain ions or compounds can interact with this compound, affecting its buffering capacity.[6] Review the compatibility of all components in your experimental system.
Buffer appears cloudy or has precipitates Poor solubility of this compound free acidAdjust the pH of the solution towards 7.0 with NaOH to aid in dissolving the this compound.[5]
Presence of divalent metal ionsIn the presence of certain divalent metal ions, some buffers can form precipitates.[3] While this compound has negligible binding to most metals, consider this possibility if your experiment involves high concentrations of such ions.

Data Summary

Temperature Dependence of this compound pKa

The pKa of this compound buffer changes with temperature, which in turn affects the pH of the solution. The table below illustrates the approximate pKa values at different temperatures.

Temperature (°C)Approximate pKa
207.20
257.20
377.04

Data is based on a pKa of 7.20 at 20°C and a ΔpKa/°C of -0.013.[1][7]

Experimental Protocols

Preparation and pH Adjustment of 1L of 10x this compound Buffer (0.2 M, pH 7.0)

Materials:

  • This compound (free acid)

  • Sodium Acetate

  • EDTA (disodium salt)

  • Sodium Hydroxide (NaOH) pellets or a concentrated solution (e.g., 10 N)

  • High-purity, deionized water (dH₂O)

  • Beaker (1 L or larger)

  • Graduated cylinder

  • Magnetic stirrer and stir bar

  • pH meter and calibration solutions

  • 0.22 µm filter sterilization unit (optional)

Procedure:

  • Add approximately 800 mL of dH₂O to a beaker.

  • Place the beaker on a magnetic stirrer and add a stir bar.

  • Weigh out and add 41.86 g of this compound free acid to the water while stirring.[8]

  • Add 4.1 g of Sodium Acetate to the solution.[8]

  • Add 3.72 g of Disodium EDTA to the solution.[8]

  • Allow the components to dissolve completely. The solution may be slightly cloudy initially.

  • Prepare a stock solution of NaOH (e.g., 2 N or 10 N) if not already available.

  • Calibrate your pH meter according to the manufacturer's instructions at the desired working temperature.

  • Immerse the pH electrode in the buffer solution.

  • Slowly add small increments of the NaOH solution to the buffer, monitoring the pH continuously.[4][9]

  • Continue adding NaOH until the pH reaches 7.0.

  • Once the desired pH is reached and stable, transfer the solution to a 1 L graduated cylinder.

  • Add dH₂O to bring the final volume to 1 L.[8]

  • If a sterile solution is required, filter the buffer through a 0.22 µm filter.

  • Store the buffer at room temperature, protected from light.[4]

Visualizations

MOPS_pH_Adjustment_Workflow cluster_prep Buffer Preparation cluster_adjust pH Adjustment cluster_final Final Steps start Start weigh Weigh this compound & other components start->weigh dissolve Dissolve in dH2O weigh->dissolve calibrate Calibrate pH meter dissolve->calibrate measure_pH Measure pH calibrate->measure_pH check_pH pH = Target? measure_pH->check_pH add_base Add NaOH add_base->measure_pH add_acid Add HCl add_acid->measure_pH check_pH->add_base pH < Target check_pH->add_acid pH > Target final_vol Adjust to final volume check_pH->final_vol Yes sterilize Filter sterilize (optional) final_vol->sterilize store Store appropriately sterilize->store end End store->end

Caption: Workflow for preparing and adjusting the pH of this compound buffer.

MOPS_Troubleshooting_Tree cluster_pH pH-related Issues cluster_performance Performance Issues cluster_physical Physical Appearance Issues issue Problem with this compound Buffer ph_unstable pH Unstable or Inaccurate? issue->ph_unstable bad_results Unexpected Experimental Results? issue->bad_results appearance Cloudy or Yellow? issue->appearance temp_check Adjusting at working temp? ph_unstable->temp_check contam_check Contamination suspected? ph_unstable->contam_check temp_check->contam_check Yes solution_temp Solution: Adjust pH at working temperature. temp_check->solution_temp No solution_fresh Solution: Prepare fresh, sterile buffer. contam_check->solution_fresh Yes range_check pH in 6.5-7.9 range? bad_results->range_check ionic_check High ionic strength? bad_results->ionic_check range_check->ionic_check Yes solution_range Solution: Use a different buffer. range_check->solution_range No solution_ionic Solution: Recalculate buffer concentration. ionic_check->solution_ionic Yes cloudy_check Is it cloudy? appearance->cloudy_check yellow_check Is it yellow? appearance->yellow_check cloudy_check->yellow_check No solution_dissolve Solution: Adjust pH to ~7.0 to dissolve. cloudy_check->solution_dissolve Yes solution_yellow Solution: Light yellow is okay. Store in dark. yellow_check->solution_yellow Yes

Caption: Troubleshooting decision tree for common this compound buffer issues.

References

Validation & Comparative

MOPS vs. Phosphate Buffers: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of biological and biochemical research, the choice of buffer is a critical decision that can significantly impact experimental outcomes. While phosphate buffers have been a longstanding staple in many laboratories, 3-(N-morpholino)propanesulfonic acid (MOPS) has emerged as a superior alternative in numerous applications. This guide provides an objective comparison of this compound and phosphate buffers, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their specific needs.

Key Performance Differences: A Tabular Summary

The following table summarizes the key physicochemical and performance characteristics of this compound and phosphate buffers.

CharacteristicThis compound BufferPhosphate BufferAdvantages of this compound
pKa at 25°C 7.2pKa1=2.15, pKa2=7.20, pKa3=12.35Near-physiological pKa allows for effective buffering in the 6.5-7.9 pH range, ideal for many biological assays.
Temperature Dependence (dpKa/°C) -0.013-0.0028Exhibits lower pH shift with temperature changes, ensuring greater stability in experiments conducted at varying temperatures.
Metal Ion Interaction Minimal interaction with most metal ions.[1][2]Forms insoluble precipitates with divalent cations like Ca²⁺ and Mg²⁺.[3] Can chelate metal ions, interfering with metalloenzyme activity.[1]Recommended as a non-coordinating buffer in solutions containing metal ions, preventing interference in enzymatic assays and precipitation.[2]
UV Absorbance (260/280 nm) Low absorbance in the UV range.Can exhibit absorbance in the lower UV region.Suitable for spectrophotometric assays and nucleic acid studies where UV transparency is crucial.
Biochemical Interference Does not interfere with many enzymatic assays.[1]Can inhibit metalloenzymes and interfere with assays like Western blotting using alkaline phosphatase detection.[1]Provides a more inert environment for a wider range of biochemical reactions, leading to more reliable and reproducible results.
Applications RNA electrophoresis, protein purification, cell culture, enzyme assays.[4]General buffer, component of Phosphate Buffered Saline (PBS) for cell culture and washing.Versatile and compatible with a broader range of sensitive biological applications.

Experimental Evidence: The Case of a Dinuclear Copper Enzyme

A compelling example of this compound's superiority over phosphate buffer is demonstrated in a study on a retrosynthetically designed dinuclear copper enzyme for azide-alkyne cycloaddition (CuAAC) reactions.[1]

Experimental Protocol: Comparative Enzyme Kinetics

Objective: To compare the initial reaction rates of a copper-dependent enzyme in potassium phosphate and this compound buffers.

Enzyme: A designed dinuclear copper enzyme (e.g., R79TP).

Substrates: 3-azido-7-hydroxycoumarin and propargyl alcohol.

Buffer Conditions:

  • Phosphate Buffer: 0.1 M potassium phosphate, pH 7.0.

  • This compound Buffer: 20 mM this compound, 150 mM NaCl, pH 7.5.

Methodology:

  • Prepare reaction mixtures containing the enzyme, substrates, and either the phosphate or this compound buffer.

  • Initiate the reaction by adding CuSO₄ and L-ascorbic acid sodium salt.

  • Monitor the increase in fluorescence over time, which corresponds to the formation of the product.

  • Calculate the initial reaction rates from the linear portion of the fluorescence versus time plot.

Results

The study found that the initial CuAAC rates were significantly higher in the this compound buffer compared to the phosphate buffer. For instance, the initial rate for the R79TP enzyme was 19.8 µM min⁻¹ in this compound buffer, a substantial increase from the rate observed in the phosphate buffer.[1]

BufferEnzymeInitial Reaction Rate (µM min⁻¹)
0.1 M Potassium Phosphate, pH 7.0R79TPSignificantly lower than in this compound
20 mM this compound, 150 mM NaCl, pH 7.5R79TP19.8

Data adapted from a study on a dinuclear copper enzyme.[1]

This enhanced activity in this compound is attributed to the fact that phosphate ions are known to interact with metal ions, potentially interfering with metal-dependent catalysis.[1]

Experimental Workflow: Buffer Comparison for Protein Stability

The choice of buffer can also have a profound effect on protein stability, a critical factor in drug development and various biochemical assays.

Experimental Protocol: Assessing Protein Thermal Stability via Circular Dichroism (CD) Spectroscopy

Objective: To compare the thermal stability of a protein in this compound and phosphate buffers.

Instrumentation: Circular Dichroism Spectropolarimeter.

Protein Sample: A purified protein of interest (e.g., a monoclonal antibody).

Buffer Conditions:

  • Phosphate Buffer: e.g., 50 mM sodium phosphate, 150 mM NaCl, pH 7.4.

  • This compound Buffer: e.g., 50 mM this compound, 150 mM NaCl, pH 7.4.

Methodology:

  • Prepare identical concentrations of the protein in both this compound and phosphate buffers.

  • Record the far-UV CD spectrum of each sample at a starting temperature (e.g., 20°C).

  • Monitor the CD signal at a wavelength sensitive to the protein's secondary structure (e.g., 222 nm for α-helical proteins) as the temperature is increased at a constant rate.

  • Generate thermal denaturation curves by plotting the CD signal against temperature.

  • Determine the melting temperature (Tm), the temperature at which 50% of the protein is unfolded, for each buffer condition. A higher Tm indicates greater thermal stability.

Visualizing the Concepts

To further illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

cluster_this compound This compound Buffer cluster_phosphate Phosphate Buffer M_pKa pKa ~ 7.2 P_pKa pKa ~ 7.2 M_Temp Low Temp Dependence M_Metal Minimal Metal Interaction M_UV Low UV Absorbance P_Temp Higher Temp Dependence P_Metal Precipitates with Ca²⁺, Mg²⁺ Interferes with Metalloenzymes P_UV Potential UV Absorbance

Caption: Key property comparison of this compound and Phosphate buffers.

cluster_workflow Experimental Workflow: Buffer Comparison start Prepare Protein in This compound & Phosphate Buffers cd_spec Acquire CD Spectra (Temperature Ramp) start->cd_spec analysis Analyze Thermal Denaturation Curves cd_spec->analysis tm_determination Determine Melting Temperature (Tm) analysis->tm_determination conclusion Compare Tm to Assess Relative Stability tm_determination->conclusion

Caption: Workflow for comparing protein stability in different buffers.

Phosphate Phosphate Ions Precipitate Insoluble Phosphate Salts (Precipitate) Phosphate->Precipitate Inhibition Enzyme Inhibition Phosphate->Inhibition Metal Divalent Metal Ions (e.g., Ca²⁺, Mg²⁺) Metal->Precipitate Metalloenzyme Metalloenzyme Metalloenzyme->Inhibition

Caption: Phosphate ion interactions leading to experimental interference.

Conclusion

The evidence strongly suggests that this compound buffer offers significant advantages over phosphate buffers in a variety of research applications. Its minimal metal ion interaction, lower temperature sensitivity, and low UV absorbance make it a more reliable and versatile choice, particularly for sensitive assays involving enzymes, proteins, and nucleic acids. While phosphate buffers remain useful for certain applications, researchers should carefully consider the potential for interference and precipitation. By selecting the appropriate buffer system based on the specific experimental requirements, scientists can enhance the accuracy, reproducibility, and overall success of their research endeavors.

References

MOPS vs. Tris Buffer: A Comprehensive Comparison for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of life sciences research and drug development, the choice of buffer is a critical decision that can significantly impact experimental outcomes. Among the most commonly used buffering agents are MOPS (3-(N-morpholino)propanesulfonic acid) and Tris (tris(hydroxymethyl)aminomethane). While both are mainstays in laboratories, their distinct chemical and physical properties make them suitable for different applications. This guide provides an objective comparison of this compound and Tris buffers, supported by experimental data, to aid researchers in making informed decisions.

Chemical and Physical Properties: A Head-to-Head Comparison

This compound and Tris buffers exhibit key differences in their buffering range, temperature sensitivity, and potential for interaction with biological molecules. These properties are summarized in the table below.

PropertyThis compoundTris
Full Chemical Name 3-(N-morpholino)propanesulfonic acidTris(hydroxymethyl)aminomethane
pKa at 25°C 7.208.06
Useful pH Range 6.5–7.9[1]7.2–9.0[2]
ΔpKa/°C -0.011-0.028
Metal Ion Binding Negligible binding to most common metal ions.[3]Can chelate metal ions, which may inhibit some enzymes.[2][4]
Reactivity Generally considered inert in most biological reactions.Primary amine can react with aldehydes and some other compounds.[2]
UV Absorbance Low absorbance at 260 nm and 280 nm.Can exhibit some absorbance at lower UV wavelengths.
Toxicity Generally considered non-toxic to mammalian cells at typical working concentrations.[5]Can be toxic to some mammalian cells at higher concentrations.[2]

Performance in Key Applications: Experimental Evidence

The choice between this compound and Tris can be critical for the success of various experimental techniques, from electrophoresis to cell culture and enzyme assays.

Nucleic Acid Electrophoresis

For RNA analysis, maintaining a slightly acidic to neutral pH is crucial to prevent degradation. This compound, with a pKa of 7.2, is ideally suited for buffering formaldehyde-containing agarose gels for RNA electrophoresis at a pH of around 7.0.[6][7] This provides a stable environment that helps maintain RNA integrity during separation.[8] In contrast, Tris-based buffers like TBE and TAE have a higher pKa, making their buffering capacity less effective in the optimal pH range for RNA stability, which is below pH 8.[2] Tris buffers are more commonly employed for DNA electrophoresis.

Key Takeaway: this compound is the recommended buffer for denaturing agarose gel electrophoresis of RNA to ensure the integrity of the samples.

Protein Electrophoresis and Western Blotting

In protein electrophoresis, particularly SDS-PAGE, Tris-based buffer systems, such as the Laemmli system (Tris-HCl/Tris-glycine), are widely used. The alkaline pH of the resolving gel (around 8.8) and the running buffer (around 8.3) facilitates the stacking and separation of proteins based on their molecular weight.

While less common, this compound can also be used in protein electrophoresis, particularly in precast gel systems. Some studies have shown that for certain applications, this compound-based running buffers can offer advantages in terms of band resolution for specific protein size ranges.

For Western blotting, both Tris-buffered saline (TBS) and phosphate-buffered saline (PBS) are common wash buffers. The choice between them often depends on the specific antibodies and detection system being used. Tris buffers are generally compatible with most systems, but it's important to note that the primary amine in Tris can interfere with certain downstream applications like protein labeling.

Cell Culture

Maintaining a stable physiological pH is paramount for successful cell culture. While bicarbonate-based buffers are the most common, zwitterionic buffers like this compound are often used as an additional buffering agent in media, especially in CO₂-independent incubators. This compound is considered non-toxic to many cell lines and provides excellent pH stability in the physiological range.[5][8] However, its concentration in mammalian cell culture should generally be kept at or below 20 mM.[1] Tris is generally not recommended for most cell culture applications due to its potential toxicity to mammalian cells.[2]

A study on the cultivation of E. coli highlighted the importance of buffer concentration and its effect on osmolality. While a high concentration of this compound (200 mM) provided excellent pH stability, it resulted in high osmolality. Reducing the this compound concentration to 50 mM brought the osmolality closer to the optimal range for E. coli growth.[9]

Enzyme Assays

The choice of buffer in enzyme assays is critical as it can directly influence enzyme activity. The pH of the reaction mixture must be maintained within the optimal range for the enzyme of interest.

A comparative study on the activity of polyester hydrolases found that the type and concentration of the buffer significantly impacted enzyme activity. In this particular study, both Tris and this compound were found to be inhibitory to the enzymes at higher concentrations, with this compound showing stronger inhibition.[10] In contrast, a study on alkaline phosphatase activity found that Tris buffer resulted in the highest enzyme activity compared to glycine and tricine buffers.[11]

Another study comparing the stability of a monoclonal antibody in different buffers found that both this compound and Tris buffers provided greater stability than phosphate and citrate buffers. While Tris showed a higher midpoint of inflection for the second transition, this compound had larger Gibbs Free Energy values and a higher midpoint of inflection for the first transition, making it the more favorable buffer for this specific antibody.[12]

These findings underscore the importance of empirically determining the optimal buffer for each specific enzyme and assay.

Experimental Protocols

Preparation of 10x this compound Buffer for RNA Electrophoresis

Materials:

  • This compound (free acid)

  • Sodium acetate (NaOAc)

  • EDTA (disodium salt)

  • RNase-free water

  • NaOH solution (to adjust pH)

Procedure:

  • In an RNase-free container, dissolve 41.8 g of this compound (free acid) in 700 mL of RNase-free water.

  • Add 20 mL of 1 M NaOAc (RNase-free).

  • Add 20 mL of 0.5 M EDTA (pH 8.0, RNase-free).

  • Adjust the pH to 7.0 with a freshly prepared NaOH solution.

  • Bring the final volume to 1 L with RNase-free water.

  • Filter sterilize the solution through a 0.22 µm filter.

  • Store at room temperature, protected from light.

Preparation of Tris-Glycine Running Buffer (10x) for SDS-PAGE

Materials:

  • Tris base

  • Glycine

  • Sodium dodecyl sulfate (SDS)

  • Deionized water

Procedure:

  • In a clean container, dissolve 30.3 g of Tris base and 144 g of glycine in 800 mL of deionized water.

  • Add 10 g of SDS and stir until fully dissolved.

  • Adjust the final volume to 1 L with deionized water.

  • The pH of the 10x stock solution should be around 8.3 and does not require adjustment.

  • Store at room temperature. Dilute to 1x with deionized water before use.

Visualizing Key Concepts

To further illustrate the practical implications of buffer selection, the following diagrams, created using the DOT language, depict a crucial signaling pathway and a logical workflow for choosing the appropriate buffer.

experimental_workflow start Start: Buffer Selection ph_range What is the desired pH range? start->ph_range temp_sensitive Is the experiment temperature-sensitive? ph_range->temp_sensitive pH 6.5 - 7.9 tris Choose Tris ph_range->tris pH 7.2 - 9.0 metal_ions Does the assay contain metal ions? temp_sensitive->metal_ions No temp_sensitive->tris Yes (adjust pH at working temp) application What is the primary application? metal_ions->application No This compound Choose this compound metal_ions->this compound Yes application->this compound RNA Electrophoresis, Cell Culture application->tris Protein Electrophoresis (SDS-PAGE) consider_alternatives Consider Alternatives application->consider_alternatives Enzyme Assays (empirical testing needed)

A decision tree to guide the selection between this compound and Tris buffer.

signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor ras Ras receptor->ras P raf Raf ras->raf P mek MEK raf->mek P erk ERK mek->erk P transcription_factors Transcription Factors erk->transcription_factors P ph_instability pH Instability (e.g., due to Tris temp. sensitivity) ph_instability->raf Alters Kinase Activity ph_instability->mek Alters Kinase Activity ph_instability->erk Alters Kinase Activity gene_expression Altered Gene Expression transcription_factors->gene_expression

The MAPK/ERK signaling pathway, highlighting the impact of pH on kinase activity.

Conclusion

Both this compound and Tris are invaluable buffers in the life sciences, but their optimal use depends on the specific experimental context. This compound, with its pKa closer to physiological pH and lower temperature sensitivity, is the superior choice for applications requiring stable, slightly acidic to neutral conditions, such as RNA electrophoresis and mammalian cell culture. Tris, on the other hand, remains the standard for many protein-related applications, particularly SDS-PAGE, due to its alkaline buffering range. For enzyme assays, the choice is less clear-cut and should be guided by empirical testing, as both buffers can potentially influence enzyme activity. By understanding the distinct properties of each buffer and consulting experimental evidence, researchers can select the most appropriate buffering system to ensure the accuracy and reproducibility of their results.

References

A Researcher's Guide to MOPS Buffer in Electrophoresis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of buffer system in electrophoresis is critical for achieving optimal separation and analysis of proteins and nucleic acids. This guide provides an in-depth comparison of the performance of 3-(N-morpholino)propanesulfonic acid (MOPS) buffer in various electrophoresis systems, with a focus on its advantages and applications in both protein and RNA analysis.

This compound in Protein Electrophoresis: A Superior Alternative for Protein Integrity

This compound buffer, when used in conjunction with Bis-Tris precast gels, offers a significant improvement over the traditional Laemmli (Tris-glycine) system for sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The primary advantage of the this compound-based Bis-Tris system lies in its operating pH.

The Laemmli system utilizes a high pH (around 9.5), which can lead to protein modifications such as deamination and alkylation, potentially causing band distortion and loss of resolution. In contrast, the Bis-Tris system with this compound running buffer operates at a neutral pH of approximately 7.0. This gentler condition minimizes the risk of protein degradation, resulting in sharper bands and more accurate molecular weight estimations.

Performance Comparison: this compound vs. MES in Bis-Tris Gels

Within the Bis-Tris gel system, two common running buffers are used: this compound-SDS and MES-SDS. The choice between these two depends on the size of the proteins being separated. This compound has a lower electrophoretic mobility than MES. This characteristic makes this compound-SDS running buffer ideal for resolving medium to large-sized proteins, as it allows for a longer separation time and better resolution in the higher molecular weight range. Conversely, MES-SDS running buffer, with its faster migration, provides superior separation of smaller proteins.

Buffer SystemOptimal Separation Range (Approximate)Key Advantages
Bis-Tris with this compound-SDS 30 kDa - 250 kDaExcellent resolution of medium to large proteins, neutral pH preserves protein integrity, sharper bands compared to Tris-glycine.
Bis-Tris with MES-SDS 2 kDa - 50 kDaSuperior resolution of small to medium proteins, neutral pH, faster run times than this compound.
Tris-glycine 10 kDa - 200 kDaWidely used, but the high pH can cause protein modifications and band distortion.

This compound in RNA Electrophoresis: Ensuring RNA Integrity

This compound buffer is the standard and highly recommended buffer for denaturing formaldehyde-agarose gel electrophoresis of RNA. Its pKa of 7.2 provides a stable, near-neutral pH environment (buffering range of 6.5-7.9), which is crucial for preventing RNA degradation by hydrolysis.

In this system, formaldehyde is used as a denaturing agent to eliminate RNA secondary structures, ensuring that migration is proportional to the size of the RNA molecules. The this compound buffer maintains the appropriate pH for the formaldehyde to be effective and for the RNA to remain denatured throughout the electrophoresis run. This results in sharp, well-resolved RNA bands, allowing for accurate size estimation and quality assessment (e.g., checking the integrity of ribosomal RNA bands).

Experimental Protocols

Protein Electrophoresis with this compound-SDS Running Buffer (Bis-Tris Gel)

This protocol outlines the general steps for performing SDS-PAGE using a Bis-Tris precast gel with this compound-SDS running buffer.

Materials:

  • Bis-Tris precast gel (e.g., 4-12% gradient)

  • 20X this compound-SDS Running Buffer

  • Protein samples

  • 4X LDS Sample Buffer

  • Reducing agent (e.g., DTT or BME)

  • Deionized water

  • Vertical electrophoresis tank and power supply

Procedure:

  • Prepare 1X this compound-SDS Running Buffer: Dilute the 20X this compound-SDS Running Buffer 1:20 with deionized water. For 1 liter, add 50 ml of 20X buffer to 950 ml of deionized water.

  • Prepare Protein Samples:

    • To your protein sample, add 4X LDS Sample Buffer to a final concentration of 1X.

    • Add a reducing agent to a final concentration of 50 mM (if reducing conditions are desired).

    • Heat the samples at 70°C for 10 minutes.

  • Assemble the Electrophoresis Cell:

    • Place the Bis-Tris precast gel into the electrophoresis tank.

    • Fill the inner and outer buffer chambers with 1X this compound-SDS Running Buffer.

  • Load Samples and Run the Gel:

    • Load the prepared protein samples and a molecular weight marker into the wells.

    • Connect the electrophoresis cell to the power supply and run at a constant voltage (e.g., 200V) for approximately 50-60 minutes, or until the dye front reaches the bottom of the gel.

  • Visualize Proteins: After electrophoresis, the gel can be stained with a protein stain (e.g., Coomassie Blue) or used for Western blotting.

RNA Electrophoresis with this compound-Formaldehyde Buffer

This protocol describes the preparation of a denaturing formaldehyde-agarose gel with this compound buffer for RNA analysis.

Materials:

  • Agarose

  • 10X this compound buffer (0.4 M this compound, 0.1 M sodium acetate, 0.01 M EDTA, pH 7.0)

  • Formaldehyde (37% solution)

  • RNA samples

  • RNA loading dye (containing formamide and a tracking dye)

  • RNase-free water

  • Horizontal gel electrophoresis apparatus and power supply

Procedure:

  • Prepare 1X this compound Running Buffer: Dilute the 10X this compound buffer 1:10 with RNase-free water.

  • Prepare the Denaturing Agarose Gel:

    • For a 1% gel, dissolve 1g of agarose in 72 ml of RNase-free water by heating.

    • Cool the solution to about 60°C and add 10 ml of 10X this compound buffer.

    • In a fume hood , add 18 ml of 37% formaldehyde and mix well.

    • Pour the gel into a casting tray with a comb and allow it to solidify.

  • Prepare RNA Samples:

    • Mix the RNA sample with an equal volume of RNA loading dye.

    • Denature the RNA by heating at 65°C for 10-15 minutes, then immediately place on ice.

  • Assemble the Electrophoresis Cell and Run the Gel:

    • Place the solidified gel in the electrophoresis tank and cover it with 1X this compound running buffer.

    • Load the denatured RNA samples and an RNA ladder into the wells.

    • Run the gel at a constant voltage (e.g., 5-7 V/cm) until the tracking dye has migrated an appropriate distance.

  • Visualize RNA: After electrophoresis, the RNA can be visualized by staining with a fluorescent dye such as ethidium bromide or SYBR Green.

Logical Workflow of Electrophoresis Systems

The following diagram illustrates the decision-making process and workflow for choosing an appropriate electrophoresis system based on the sample type and desired separation range.

Electrophoresis_Workflow cluster_sample Sample Type cluster_protein_system Protein Electrophoresis System cluster_bis_tris_buffer Bis-Tris Running Buffer cluster_rna_system RNA Electrophoresis System Protein Protein BisTris Bis-Tris Gel System (Neutral pH) Protein->BisTris Better Protein Integrity TrisGlycine Tris-Glycine Gel System (High pH) Protein->TrisGlycine Traditional Method RNA RNA MOPS_Formaldehyde Denaturing Formaldehyde-Agarose Gel with this compound Buffer RNA->MOPS_Formaldehyde Standard for RNA Integrity MOPS_SDS This compound-SDS (Medium-Large Proteins) BisTris->MOPS_SDS Separation > 30 kDa MES_SDS MES-SDS (Small-Medium Proteins) BisTris->MES_SDS Separation < 50 kDa

Optimizing In Vitro Transcription: A Comparative Guide to MOPS, HEPES, and Tris Buffers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of RNA, the choice of buffer is a critical parameter that can significantly impact the yield and quality of the final product. This guide provides an objective comparison of three commonly used biological buffers—MOPS, HEPES, and Tris—for in vitro transcription (IVT) applications, supported by experimental data and detailed protocols.

The buffer system in an IVT reaction is essential for maintaining an optimal pH for the activity of RNA polymerase and for providing necessary ions like magnesium (Mg²⁺) that are critical for the transcription process.[1] The stability and efficiency of the enzymatic reaction are highly dependent on the chosen buffer. While HEPES and Tris are frequently used in commercial IVT kits and published protocols, this compound buffer, with its favorable characteristics for RNA work, presents a viable alternative worth consideration.

Physicochemical Properties of Buffers

A buffer's performance is dictated by its physicochemical properties, primarily its pKa (the pH at which the buffer is 50% dissociated) and its temperature dependence (ΔpKa/°C). The ideal buffer for IVT should have a pKa close to the optimal pH for T7 RNA polymerase activity (typically pH 7.5-8.0) and exhibit minimal pH change with temperature fluctuations, as the IVT reaction is usually incubated at 37°C.

PropertyThis compoundHEPESTris
pKa at 25°C 7.20[1]7.45 - 7.65[2]8.07[3]
Effective Buffering Range 6.5 - 7.9[1][4]6.8 - 8.2[5][6]7.0 - 9.0[6][7]
ΔpKa/°C -0.013 to -0.015[1][4]-0.014[8]-0.028 to -0.031[8]
Metal Ion Interaction Minimal[7]Negligible[9]Can interact with some metal ions[7]
Suitability for RNA Work Excellent, commonly used for RNA electrophoresis[7]Excellent, widely used in IVT[10]Good, but pH is highly temperature-dependent[8]

Performance in In Vitro Transcription

Direct comparative studies on the performance of this compound buffer in IVT are not extensively published. However, its properties suggest it could be a strong candidate. It maintains a stable pH in the optimal range for T7 RNA polymerase and exhibits minimal interaction with metal ions, which is crucial as Mg²⁺ is a key cofactor for the enzyme.[7]

Studies comparing HEPES and Tris buffers have demonstrated that the choice of buffer can significantly impact mRNA yield. Research has shown that a HEPES-NaOH buffer system can lead to higher mRNA yields compared to a Tris-based buffer.[10] Furthermore, the counter-ion for magnesium is also a critical factor, with acetate being preferred over chloride.[10]

A study optimizing IVT reaction conditions found that a combination of HEPES-NaOH buffer with magnesium acetate resulted in a 27% higher yield of mRNA transcript compared to non-optimized IVT buffers.[10] The optimal pH for the reaction was found to be around 7.6.[10] While both Tris and HEPES buffers can result in comparably high mRNA yields, the flexibility to optimize reagents for different mRNA molecules is a key consideration for consistent, high-quality production.[11][12]

Experimental Protocols

Below are representative protocols for in vitro transcription using HEPES and Tris buffers. A hypothetical protocol for this compound is also provided, based on its chemical properties and standard IVT reaction components.

Standard In Vitro Transcription Protocol (HEPES Buffer)

This protocol is adapted from studies demonstrating high mRNA yields.[10]

1. Reaction Setup:

Assemble the following components at room temperature in the following order:

ComponentVolume (for 20 µL reaction)Final Concentration
Nuclease-free WaterUp to 20 µL-
5x HEPES Reaction Buffer (200 mM HEPES-NaOH pH 7.6, 100 mM DTT, 10 mM Spermidine, 150 mM Magnesium Acetate)4 µL1x
40 mM NTP mix (10 mM each of ATP, GTP, CTP, UTP)2 µL4 mM each
Linearized DNA Template1 µg50 ng/µL
RNase Inhibitor1 µL40 units
T7 RNA Polymerase2 µL100 units

2. Incubation:

Mix the components gently by pipetting and incubate at 37°C for 2 to 4 hours.

3. DNase Treatment:

Add 1 µL of DNase I (RNase-free) to the reaction mixture and incubate at 37°C for 15-30 minutes to remove the DNA template.

4. RNA Purification:

Purify the synthesized RNA using a suitable method, such as lithium chloride precipitation or a column-based purification kit.

Standard In Vitro Transcription Protocol (Tris Buffer)

This is a widely used, traditional protocol for IVT.[12][13]

1. Reaction Setup:

Assemble the following components at room temperature:

ComponentVolume (for 20 µL reaction)Final Concentration
Nuclease-free WaterUp to 20 µL-
5x Tris Reaction Buffer (200 mM Tris-HCl pH 7.9, 30 mM MgCl₂, 10 mM Spermidine, 50 mM NaCl)4 µL1x
25 mM NTP mix (6.25 mM each of ATP, GTP, CTP, UTP)3.2 µL4 mM each
Linearized DNA Template1 µg50 ng/µL
100 mM DTT2 µL10 mM
RNase Inhibitor1 µL40 units
T7 RNA Polymerase2 µL100 units

2. Incubation:

Mix gently and incubate at 37°C for 2 to 4 hours.

3. DNase Treatment:

Add 1 µL of DNase I (RNase-free) and incubate at 37°C for 15 minutes.

4. RNA Purification:

Proceed with RNA purification as described above.

Proposed In Vitro Transcription Protocol (this compound Buffer)

This hypothetical protocol is based on the properties of this compound buffer and common IVT parameters.

1. Reaction Setup:

Assemble the following components at room temperature:

ComponentVolume (for 20 µL reaction)Final Concentration
Nuclease-free WaterUp to 20 µL-
5x this compound Reaction Buffer (200 mM this compound pH 7.6, 100 mM DTT, 10 mM Spermidine, 150 mM Magnesium Acetate)4 µL1x
40 mM NTP mix (10 mM each of ATP, GTP, CTP, UTP)2 µL4 mM each
Linearized DNA Template1 µg50 ng/µL
RNase Inhibitor1 µL40 units
T7 RNA Polymerase2 µL100 units

2. Incubation:

Mix gently and incubate at 37°C for 2 to 4 hours.

3. DNase Treatment:

Add 1 µL of DNase I (RNase-free) and incubate at 37°C for 15 minutes.

4. RNA Purification:

Purify the RNA using a standard method.

Visualizing the Workflow

The following diagrams illustrate the key steps in the in vitro transcription process.

In_Vitro_Transcription_Workflow cluster_template_prep Template Preparation cluster_ivt In Vitro Transcription cluster_post_ivt Post-Transcription Processing plasmid Plasmid DNA linearization Linearization (Restriction Digest) plasmid->linearization purification1 Template Purification linearization->purification1 pcr PCR Amplification pcr->purification1 ivt_reaction IVT Reaction Mix (Buffer, NTPs, T7 Polymerase, RNase Inhibitor) purification1->ivt_reaction Add Linearized DNA incubation Incubation (37°C) ivt_reaction->incubation dnase_treatment DNase I Treatment incubation->dnase_treatment purification2 RNA Purification dnase_treatment->purification2 quality_control Quality Control (Gel Electrophoresis, Spectrophotometry) purification2->quality_control final_product final_product quality_control->final_product Final RNA Product

Figure 1: In Vitro Transcription Experimental Workflow.

IVT_Reaction_Components cluster_core Core Components cluster_buffer Buffer System cluster_additives Additives ivt_reaction In Vitro Transcription Reaction dna_template Linearized DNA Template ivt_reaction->dna_template t7_polymerase T7 RNA Polymerase ivt_reaction->t7_polymerase ntps NTPs (ATP, GTP, CTP, UTP) ivt_reaction->ntps buffer Buffer (this compound, HEPES, or Tris) ivt_reaction->buffer mg_ions Magnesium Ions (e.g., MgCl₂ or Mg(OAc)₂) ivt_reaction->mg_ions dtt DTT ivt_reaction->dtt spermidine Spermidine ivt_reaction->spermidine rnase_inhibitor RNase Inhibitor ivt_reaction->rnase_inhibitor pyrophosphatase Pyrophosphatase (optional) ivt_reaction->pyrophosphatase

Figure 2: Key Components of the IVT Reaction.

Conclusion

The selection of an appropriate buffer is a cornerstone of successful in vitro transcription. While HEPES and Tris are well-established choices, with HEPES often demonstrating superior performance in terms of RNA yield, the physicochemical properties of this compound make it a compelling alternative that warrants further investigation. This compound's stable pKa in the optimal pH range for T7 RNA polymerase and its minimal interaction with essential metal cofactors are advantageous for RNA synthesis. Researchers should consider these factors and the specific requirements of their application when selecting a buffer for in vitro transcription. Optimization of buffer components, including pH, magnesium concentration, and counter-ions, is crucial for maximizing the yield and quality of the final RNA product.

References

MOPS Buffer in Focus: A Comparative Review of its Efficacy in Common Assays

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of biological research, the selection of an appropriate buffer is a critical determinant for the success and reproducibility of experiments. 3-(N-morpholino)propanesulfonic acid, commonly known as MOPS, is a zwitterionic buffer that has found widespread use due to its pKa of 7.2, which is close to physiological pH.[1] This guide provides a comparative analysis of this compound buffer's performance in key biological assays, including RNA electrophoresis, enzymatic assays, and cell culture, supported by experimental data from the literature.

RNA Electrophoresis: A Balancing Act of Resolution and Integrity

This compound is a standard component in denaturing formaldehyde-agarose gel electrophoresis of RNA, primarily to maintain a stable pH and protect RNA from degradation.[2][3] However, its performance relative to other buffer systems can vary depending on the specific application.

A comparative study on the separation of high molecular weight RNA species found that while the traditional this compound-based buffer is effective, alternative "pK-matched" buffer systems, such as HT (HEPES-Tris) and TT (Tris-Tricine), can offer superior resolution for large pre-rRNA species (>6 kb).[1] In the this compound-based system, these larger transcripts showed poor resolution and smearing, whereas they appeared as sharp, well-resolved bands in the HT and TT buffers.[1] The study also highlighted that the HT and TT buffer systems allow for shorter run times and a five-fold reduction in formaldehyde concentration.[1]

Conversely, for the separation of small RNAs, a study noted that polyacrylamide gel electrophoresis (PAGE) with this compound and formaldehyde resulted in less efficient separation compared to a TBE (Tris-Borate-EDTA) buffer system under both native and denaturing conditions. For routine RNA analysis, some sources suggest that this compound is more suitable for acid-sensitive RNA samples compared to TAE (Tris-Acetate-EDTA) and is more stable than TBE, which may cause some RNA degradation.[2]

Comparative Performance in RNA Electrophoresis
Buffer SystemTarget RNA SizeResolutionKey AdvantagesKey Disadvantages
This compound GeneralGood for standard RNAProtects RNA integrity[2], stable pHPoor resolution for large RNA (>6kb)[1], less efficient for small RNA in PAGE
HT/TT Large RNA (>6kb)ExcellentSuperior resolution for large RNA, shorter run times, reduced formaldehyde[1]Less commonly used than this compound
TBE Small RNAGoodGood resolution for small RNA in PAGECan cause some RNA degradation[2]
Experimental Protocol: Denaturing RNA Agarose Gel Electrophoresis with this compound

This protocol is a standard procedure for separating RNA under denaturing conditions.

1. Preparation of 10x this compound Buffer:

  • Dissolve 41.8 g of this compound in 700 mL of DEPC-treated water.

  • Adjust the pH to 7.0 with 2N NaOH.

  • Add 20 mL of 1M Sodium Acetate (DEPC-treated).

  • Add 20 mL of 0.5M EDTA (pH 8.0, DEPC-treated).

  • Adjust the final volume to 1 L with DEPC-treated water.

  • Filter sterilize and store at room temperature, protected from light.

2. Gel Preparation (1.2% Agarose):

  • In a 250 mL flask, add 1.8 g of agarose to 132 mL of RNase-free water and 15 mL of 10x this compound buffer.

  • Microwave until the agarose is completely dissolved.

  • Cool the solution to about 60°C in a fume hood.

  • Add 2.8 mL of 37% formaldehyde and mix gently.

  • Pour the gel into a casting tray and allow it to solidify.

3. Sample Preparation and Electrophoresis:

  • To your RNA sample, add an equal volume of 2x RNA loading buffer (containing formamide, formaldehyde, and this compound buffer).

  • Denature the samples by heating at 65°C for 10-15 minutes.

  • Load the samples onto the gel.

  • Run the gel in 1x this compound running buffer (with 7% formaldehyde) at a constant voltage.

Workflow for RNA Electrophoresis Buffer Selection

G A RNA Sample B Determine RNA size of interest A->B C Standard RNA (e.g., mRNA) B->C Standard D Large RNA (>6 kb) B->D Large E Small RNA (in PAGE) B->E Small F This compound Buffer C->F G HT or TT Buffer D->G H TBE Buffer E->H

Caption: Decision workflow for selecting an appropriate RNA electrophoresis buffer.

Enzymatic Assays: The Impact of Buffer-Enzyme Interactions

The choice of buffer in an enzymatic assay can significantly influence enzyme activity and kinetics. This compound is often considered a non-interacting buffer, but studies have shown that it can affect enzyme performance, both positively and negatively.

In a study comparing the effects of this compound, Tris, and sodium phosphate buffers on the activity of two polyester hydrolases (LCC and TfCut2), the buffer composition was found to be critical. For the LCC enzyme, a 0.2 M Tris buffer yielded the highest activity, which was significantly reduced at higher concentrations. In contrast, both LCC and TfCut2 showed comparable activity in 0.2 M this compound and 0.2 M sodium phosphate buffer. Interestingly, at higher concentrations (1 M), both this compound and Tris acted as inhibitors for both enzymes, with this compound being the stronger inhibitor.

Conversely, in a study of a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, replacing a phosphate buffer with a 20 mM this compound buffer led to a significant increase in the initial reaction rates. This suggests that in this system, this compound is more conducive to the catalytic activity than phosphate, which is known to interact with metal ions.

In another study, the enzyme kinetics of human and murine cis-aconitate decarboxylase were found to be similar in 50 mM Bis-Tris, HEPES, and this compound buffers at pH 7.5, indicating that for this particular enzyme and under these conditions, this compound is a suitable and non-interfering buffer.

Comparative Performance in Enzymatic Assays
Enzyme/ReactionThis compound PerformanceTris PerformancePhosphate Performance
Polyester Hydrolases (LCC & TfCut2) Comparable to phosphate at 0.2M; inhibitory at 1MHighest activity for LCC at 0.2M; inhibitory at 1MComparable to this compound at 0.2M; LCC activity stable with increasing concentration
CuAAC Reaction Significantly increased reaction rates compared to phosphateNot TestedLower reaction rates
cis-Aconitate Decarboxylase Similar kinetics to Bis-Tris and HEPESNot TestedNot Tested
Experimental Protocol: Enzymatic Hydrolysis of PET Films

This protocol is based on the study comparing this compound, Tris, and phosphate buffers for polyester hydrolase activity.

1. Buffer Preparation:

  • Prepare 0.1 M, 0.2 M, 0.5 M, and 1 M solutions of this compound, Tris-HCl, and sodium phosphate, all adjusted to the optimal pH for the enzyme.

2. Substrate Preparation:

  • Use polyethylene terephthalate (PET) films of a defined size as the substrate.

3. Enzyme Assay:

  • Pre-incubate the PET films in the respective buffer solutions in a multi-well plate.

  • Initiate the reaction by adding the enzyme (LCC or TfCut2) to each well.

  • Incubate at the optimal temperature with shaking.

  • Measure the hydrolysis of the PET film over time by quantifying the release of soluble products using a suitable method (e.g., HPLC or a colorimetric assay for the released monomers).

4. Data Analysis:

  • Calculate the initial hydrolysis rates for each buffer and concentration.

  • For inhibition studies, perform a Lineweaver-Burk plot analysis to determine the type of inhibition and the inhibition constant (Ki).

This compound Interaction in the Active Site of Polyester Hydrolase

G cluster_0 Enzyme Active Site A Substrate Binding Site B Catalytic Residues A->B Presents to C PET Substrate C->A Binds to D This compound (High Conc.) D->A Competitively Binds E Binding F Inhibition

Caption: Competitive inhibition of polyester hydrolase by this compound at high concentrations.

Cell Culture: Maintaining pH in a Delicate Environment

This compound is utilized in cell culture media to provide additional buffering capacity, especially in bicarbonate-based systems where CO2 levels can fluctuate.[1] However, its use requires careful consideration of its concentration, as it can exhibit cytotoxicity.

Research indicates that for mammalian cell culture, the concentration of this compound should be kept below 20 mM.[2] Higher concentrations can lead to changes in the cell membrane, affecting its permeability and fluidity, which can interfere with experimental results.[2]

Comparative Considerations for Buffers in Cell Culture
BufferRecommended ConcentrationAdvantagesPotential Issues
This compound < 20 mMpKa close to physiological pH[1]Cytotoxic at >20 mM, can affect cell membrane properties[2]
HEPES 10 - 25 mMWidely used, effective buffering in the physiological rangeCan produce cytotoxic radicals when exposed to light
Bicarbonate VariesPhysiological, non-toxicBuffering capacity is dependent on CO2 levels
Experimental Protocol: Assessing Buffer Cytotoxicity in Cell Culture

This protocol outlines a general method to compare the effects of different buffers on cell viability.

1. Media Preparation:

  • Prepare a basal cell culture medium (e.g., DMEM or RPMI-1640).

  • Supplement the medium with various concentrations of this compound and a control buffer (e.g., HEPES), for example, 10 mM, 20 mM, 40 mM, and 80 mM.

  • Ensure all media are at the same final pH and osmolarity.

2. Cell Seeding:

  • Seed a mammalian cell line (e.g., HeLa or HEK293) into 96-well plates at a consistent density.

  • Allow the cells to attach overnight.

3. Treatment:

  • Replace the initial medium with the prepared media containing different buffer concentrations.

  • Culture the cells for a defined period (e.g., 24, 48, and 72 hours).

4. Viability Assay:

  • At each time point, assess cell viability using a standard method such as the MTT or PrestoBlue assay.

  • Measure the absorbance or fluorescence according to the assay protocol.

5. Data Analysis:

  • Calculate the percentage of viable cells for each buffer and concentration relative to a no-buffer control.

  • Plot the data to compare the dose-dependent and time-dependent effects of each buffer on cell viability.

Factors to Consider for Cell Culture Buffering

G A Choice of Buffer B Buffering Capacity at Physiological pH A->B C Cytotoxicity A->C D Interference with Assays A->D E Cost A->E F Optimal Cell Growth B->F C->F D->F E->F

Caption: Key considerations for selecting a buffer for cell culture applications.

References

A Researcher's Guide to Assessing the Purity of Commercial MOPS Preparations

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the purity of reagents is paramount to the validity and reproducibility of experimental results. 3-(N-morpholino)propanesulfonic acid (MOPS), a widely used buffer in biological and biochemical research, is no exception. Commercial preparations of this compound can vary in purity, potentially introducing contaminants that can interfere with sensitive assays. This guide provides a comprehensive comparison of methods to assess the purity of commercial this compound preparations, complete with experimental protocols and data presentation to aid in the selection of high-quality reagents.

The quality of this compound buffer can directly impact the reliability of experimental outcomes.[1] Impurities, even in trace amounts, may influence the efficacy and safety of products.[2] Therefore, a thorough assessment of this compound purity is a critical step in ensuring the integrity of research and development processes.

Key Purity Parameters and Analytical Techniques

The purity of a chemical substance is determined by measuring the proportion of the desired compound relative to impurities.[] For this compound, several key parameters are assessed to ensure it meets the required specifications for research and manufacturing. High-purity this compound should be a white, crystalline powder.[4]

A variety of analytical techniques can be employed to evaluate the purity of this compound preparations. These methods range from simple physical and chemical tests to more sophisticated chromatographic and spectroscopic techniques.[][5][6]

Purity Parameter Analytical Technique(s) Purpose
Appearance and Color Visual InspectionTo ensure the material is a white, crystalline powder, free from visible contaminants.[4]
Solution Absorbance UV/Vis SpectroscopyTo measure the absorbance of a this compound solution at specific wavelengths (e.g., 260 nm and 280 nm) to detect absorbing impurities.
Assay (Purity) Titration (Potentiometric)To determine the percentage of this compound in the preparation on a dried basis.[4]
pKa TitrationTo determine the acid dissociation constant, a critical parameter for a buffer.[4]
Chloride Content Turbidimetric Method (Nessler Tube Comparison)To quantify chloride impurities, which can be detrimental in certain applications.[4]
Heavy Metals Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES)To detect and quantify trace metal impurities.[4]
Enzyme Activity Nuclease (DNase, RNase) and Protease AssaysTo ensure the absence of enzymatic contaminants that can degrade biological macromolecules.[4]
Identification Unified Absolute Transmittance Reflectance (UATR) SpectroscopyTo confirm the identity of the material by comparing its infrared spectrum to a reference standard.[4]
Organic Impurities High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Mass Spectrometry (MS)To separate, identify, and quantify organic impurities.[1][][5]

Experimental Protocols

Detailed methodologies for key experiments are provided below to guide researchers in their purity assessment of commercial this compound preparations.

Assay by Potentiometric Titration

This method determines the purity of this compound on a dried basis.

  • Procedure:

    • Accurately weigh approximately 0.6 g of a previously dried this compound sample (dried at 105°C for 4 hours).[4]

    • Dissolve the sample in 100 mL of purified water.[4]

    • Allow the sample to stir to ensure the pH is stable before starting the titration.[4]

    • Titrate the solution with standardized 0.1 N Sodium Hydroxide (NaOH) to a potentiometric endpoint of approximately pH 10.0.[4]

  • Calculation: The assay percentage is calculated based on the volume of NaOH consumed. The equivalent weight and pKa can also be determined from the titration curve.[4]

Chloride Determination by Turbidimetry

This protocol uses a visual comparison method to estimate the chloride content.

  • Sample Preparation:

    • Accurately weigh 1.0 g of the this compound sample.[4]

    • Transfer the weighed sample to a 50-mL Nessler tube and dissolve it in 40 mL of purified water.[4]

  • Standard Preparation:

    • Prepare a standard solution by diluting a known concentration of hydrochloric acid (HCl).[4]

  • Procedure:

    • To both the sample and standard solutions, add 1 mL of nitric acid and 1 mL of 0.1 N silver nitrate.[4]

    • Dilute both solutions to 50 mL with purified water, cover with parafilm, and mix by inversion.[4]

    • Allow the solutions to stand for 5 minutes.[4]

    • Visually compare the turbidity of the sample solution to the standard solution. The turbidity of the sample should not exceed that of the standard.[4]

UV/Vis Absorbance

This method is used to detect the presence of UV-absorbing impurities.

  • Procedure:

    • Accurately weigh 0.52 g of the this compound sample.[4]

    • Transfer the sample to a 50-mL graduated cylinder and dilute to 25 mL with purified water.[4]

    • Swirl to dissolve the sample completely.[4]

    • Measure the absorbance of the solution using a UV/Vis spectrophotometer at specified wavelengths (e.g., 260 nm and 280 nm).[4]

Visualizing the Workflow

The following diagram illustrates a typical workflow for assessing the purity of a commercial this compound preparation.

MOPS_Purity_Assessment_Workflow cluster_0 Initial Assessment cluster_1 Solution-Based Analysis cluster_2 Quantitative & Confirmatory Tests cluster_3 Advanced Purity Profiling cluster_4 Final Evaluation Sample_Receipt Receive Commercial this compound Lot Visual_Inspection Visual Inspection (Appearance, Color) Sample_Receipt->Visual_Inspection Solution_Prep Prepare Aqueous Solution Visual_Inspection->Solution_Prep UATR UATR Spectroscopy (Identification) Visual_Inspection->UATR UV_Vis UV/Vis Spectroscopy (Absorbance) Solution_Prep->UV_Vis Chloride_Test Chloride Test (Turbidimetry) Solution_Prep->Chloride_Test Titration Potentiometric Titration (Assay, pKa) Solution_Prep->Titration ICP_MS ICP-MS/OES (Heavy Metals) Solution_Prep->ICP_MS Enzyme_Assays Enzyme Assays (DNase, RNase, Protease) Solution_Prep->Enzyme_Assays HPLC_GC_MS HPLC/GC-MS (Organic Impurities) Solution_Prep->HPLC_GC_MS Data_Analysis Data Analysis & Comparison to Specifications UV_Vis->Data_Analysis Chloride_Test->Data_Analysis Titration->Data_Analysis ICP_MS->Data_Analysis Enzyme_Assays->Data_Analysis UATR->Data_Analysis HPLC_GC_MS->Data_Analysis Lot_Acceptance Lot Acceptance/Rejection Data_Analysis->Lot_Acceptance

Caption: Workflow for assessing the purity of commercial this compound preparations.

Impact of Impurities on Research Applications

The presence of impurities in this compound buffer can have significant consequences for a variety of research applications.

  • Enzymatic Reactions: The presence of heavy metal ions can inhibit or alter the activity of enzymes.[2] For instance, phosphate is known to interact with metal ions and can potentially interfere with metal-dependent catalysis.[7]

  • Cell Culture: Unwanted substances in the buffer can be toxic to cells, affecting viability and experimental outcomes. This compound is used as a non-toxic buffer in some cell culture applications.[8]

  • Nucleic Acid and Protein Studies: The presence of nucleases (RNase, DNase) or proteases can degrade samples, leading to erroneous results in applications like Northern hybridization, where this compound is used as a buffer for RNA separation.[4][8]

  • Spectroscopic and Chromatographic Analyses: Impurities that absorb UV light can interfere with spectrophotometric measurements.[] In chromatography, impurities can co-elute with the analyte of interest, leading to inaccurate quantification.[5]

Given these potential interferences, it is crucial for researchers to either obtain high-purity this compound from a reliable supplier that provides a comprehensive Certificate of Analysis or to perform in-house quality control testing to ensure the suitability of the buffer for their specific application. The quality inspection report provides quantitative data on the key performance indicators of the this compound buffer.[1]

References

Navigating the Buffer Maze: A Comparative Guide to Cross-Validation of Experimental Results

Author: BenchChem Technical Support Team. Date: November 2025

A crucial, yet often overlooked, aspect of experimental design is the selection of an appropriate buffer system. The buffer, intended to maintain a stable pH, can significantly influence experimental outcomes. For researchers, scientists, and drug development professionals, understanding and validating results across different buffer systems is paramount to ensuring the robustness and reproducibility of their findings. This guide provides a comparative analysis of common biological buffer systems, supported by experimental data, detailed protocols, and visual workflows to aid in the critical process of cross-validation.

The Impact of Buffer Selection: A Data-Driven Comparison

The choice of buffer can have a profound effect on various biological assays. Below, we present a summary of quantitative data illustrating the impact of different buffer systems on enzyme kinetics, protein stability, and cell viability.

Enzyme Kinetics

The catalytic activity of enzymes is highly sensitive to the buffer environment. The choice of buffer can influence an enzyme's kinetic parameters, such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax).

Buffer System (50 mM, pH 7.5)EnzymeSubstrateInitial Reaction Rate (µM/min)
PhosphateDinuclear Copper Enzyme3-azido-7-hydroxycoumarin0.65
MOPSDinuclear Copper Enzyme3-azido-7-hydroxycoumarin19.8

Data adapted from a study on CuAAC activity, demonstrating a significant difference in reaction rates between phosphate and this compound buffers.

Protein Stability

The stability of a protein, often measured by its melting temperature (Tm), is a critical parameter in many experimental and therapeutic applications. The buffer composition can significantly affect a protein's Tm.

Buffer System (50 mM)ProteinMelting Temperature (Tm) in °C
Tris (pH 8.0)TRIM72 FL50.7
Tris (pH 8.0) + 10% GlycerolTRIM72 FL54.7
Tris (pH 7.5)TRIM72 FLAggregation observed

Data adapted from a study on the biochemical characterization of TRIM72 E3 ligase, showing the influence of buffer pH and additives on protein stability.

Cell Viability and Proliferation

In cell-based assays, the buffer used for cell handling and treatment can impact cell health and proliferation rates.

Table 3a: Effect of Different Buffers on the Viability of Caco-2 and K562 Cancer Cell Lines After 1 and 24 Hours

BufferCell LineCell Viability (%) after 1 hourCell Viability (%) after 24 hours
Buffer 1Caco-291.9105.1
Buffer 2Caco-279.768.6
Buffer 3Caco-269.488.1
Buffer 4Caco-264.9116.6
Buffer 1K562~75<75
Buffer 2K562~7575.2
Buffer 3K562~75<70
Buffer 4K562~7572.3

Data is expressed as a percentage relative to cells grown in standard MEM culture medium. Adapted from a study on the impact of buffer composition on cellular parameters.

Table 3b: Proliferation of RAW264.7 Macrophages in Different Detachment Buffers

Detachment Buffer30 min60 min90 min
AccutaseIncreased Proliferation (p < 0.01)Increased Proliferation (p < 0.01)Increased Proliferation (p < 0.001)
EDTABaselineBaselineBaseline
DPBSBaselineBaselineBaseline

Comparison of cell proliferation as detected by the CCK-8 assay, relative to EDTA and DPBS detachment buffers.

Experimental Protocols for Cross-Validation

To facilitate the cross-validation of experimental results across different buffer systems, we provide the following detailed methodologies for key experiments.

Enzyme Kinetics Assay

Objective: To determine and compare the kinetic parameters (Km and Vmax) of an enzyme in two or more different buffer systems.

Materials:

  • Purified enzyme of interest

  • Substrate for the enzyme

  • A series of at least two different biological buffers (e.g., Phosphate, Tris, HEPES, this compound) at the same concentration and pH.

  • Spectrophotometer or other appropriate detection instrument

  • 96-well microplate (for spectrophotometric assays)

  • Pipettes and tips

  • Incubator or water bath set to the optimal temperature for the enzyme

Procedure:

  • Buffer Preparation: Prepare 1 M stock solutions of each buffer to be tested. Adjust the pH of each stock solution to the desired experimental pH. From these stocks, prepare working buffer solutions at the final desired concentration (e.g., 50 mM).

  • Substrate Preparation: Prepare a stock solution of the substrate in a neutral, non-interfering solvent (e.g., water). From this stock, prepare a series of dilutions in each of the working buffer solutions to be tested. The final substrate concentrations should typically range from 0.1 to 10 times the expected Km of the enzyme.

  • Enzyme Preparation: Prepare a stock solution of the purified enzyme in a minimal, neutral buffer. Just before the assay, dilute the enzyme to the final working concentration in each of the test buffer systems.

  • Assay Setup:

    • In a 96-well plate, add a fixed volume of each substrate dilution (in its corresponding buffer) to triplicate wells.

    • Include a "no substrate" control for each buffer system to measure any background signal.

    • Include a "no enzyme" control for each substrate concentration in each buffer system to control for non-enzymatic substrate degradation.

  • Initiate the Reaction: Add a fixed volume of the diluted enzyme (in the corresponding buffer) to each well to start the reaction.

  • Data Acquisition: Immediately place the microplate in the spectrophotometer and measure the absorbance at the appropriate wavelength for the product formation over a set period. The readings should be taken at regular intervals to determine the initial reaction rate.

  • Data Analysis:

    • For each substrate concentration in each buffer, calculate the initial reaction velocity (V0) from the linear portion of the absorbance vs. time plot.

    • Plot V0 versus substrate concentration for each buffer system.

    • Fit the data to the Michaelis-Menten equation to determine the Km and Vmax for the enzyme in each buffer.

    • Compare the kinetic parameters obtained in the different buffer systems.

Protein Stability Assay using Differential Scanning Fluorimetry (DSF)

Objective: To determine and compare the melting temperature (Tm) of a protein in different buffer systems as an indicator of its thermal stability.

Materials:

  • Purified protein of interest

  • A series of at least two different biological buffers (e.g., Phosphate, Tris, HEPES, this compound) at the same concentration and pH.

  • Fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange)

  • Real-time PCR instrument with a thermal ramping capability

  • 96-well or 384-well PCR plates

  • Pipettes and tips

Procedure:

  • Buffer Preparation: Prepare 1 M stock solutions of each buffer to be tested and adjust the pH. From these stocks, prepare working buffer solutions at the final desired concentration (e.g., 50 mM).

  • Protein Preparation: Prepare a stock solution of the purified protein in a minimal, neutral buffer.

  • Dye Preparation: Prepare a working stock of the fluorescent dye according to the manufacturer's instructions.

  • Assay Setup:

    • In a PCR plate, prepare the reaction mixture for each buffer condition in triplicate. Each reaction should contain the protein at a final concentration of 2-10 µM, the fluorescent dye at the recommended final concentration, and the respective test buffer.

    • Include a "no protein" control for each buffer to assess the background fluorescence of the dye.

  • Thermal Denaturation:

    • Seal the PCR plate and centrifuge briefly to collect the contents at the bottom of the wells.

    • Place the plate in the real-time PCR instrument.

    • Set up a thermal ramping protocol, typically from 25 °C to 95 °C, with a ramp rate of 1 °C/minute. The fluorescence should be monitored at each temperature increment.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of temperature for each buffer condition.

    • The melting temperature (Tm) is the temperature at which 50% of the protein is denatured, which corresponds to the midpoint of the unfolding transition in the fluorescence curve. This can be determined by finding the peak of the first derivative of the melting curve.

    • Compare the Tm values obtained for the protein in the different buffer systems. A higher Tm indicates greater thermal stability.

Cell Viability (MTT) Assay

Objective: To assess and compare the effect of different buffer systems on cell viability and metabolic activity.

Materials:

  • Adherent or suspension cells of interest

  • Complete cell culture medium

  • A series of at least two different biological buffers (e.g., Phosphate Buffered Saline (PBS), Tris-Buffered Saline (TBS), HEPES-Buffered Saline (HBS)) at the same concentration and pH.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Pipettes and tips

  • CO2 incubator

  • Microplate spectrophotometer

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere and grow for 24 hours in a CO2 incubator.

  • Buffer Treatment:

    • Remove the culture medium from the wells.

    • Wash the cells once with a sterile, neutral buffer (e.g., PBS).

    • Add the different test buffers to the respective wells in triplicate. Include a control group with complete culture medium.

    • Incubate the plate for the desired exposure time (e.g., 1, 4, or 24 hours) in the CO2 incubator.

  • MTT Addition:

    • After the incubation period, carefully remove the test buffers from the wells.

    • Add 100 µL of fresh, serum-free medium and 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours in the CO2 incubator, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Solubilization:

    • After the incubation with MTT, carefully remove the medium from the wells.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently mix the plate on an orbital shaker for 5-15 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate spectrophotometer.

  • Data Analysis:

    • Subtract the average absorbance of the "no cell" blank wells from all other absorbance readings.

    • Calculate the percentage of cell viability for each buffer condition relative to the control (cells in complete culture medium), which is set to 100%.

    • Compare the cell viability percentages across the different buffer systems.

Visualizing Workflows and Concepts

To further aid in the understanding and implementation of buffer cross-validation, the following diagrams illustrate key workflows and concepts.

experimental_workflow cluster_planning 1. Planning Phase cluster_execution 2. Execution Phase cluster_analysis 3. Analysis & Validation cluster_conclusion 4. Conclusion A Define Experimental Goal B Identify Key Assays A->B C Select Candidate Buffer Systems B->C D Perform Parallel Experiments in Each Buffer C->D E Collect Quantitative Data D->E F Compare Results Across Buffers E->F G Statistical Analysis F->G H Assess Impact on Outcome G->H I Select Optimal Buffer H->I J Report Cross-Validation Data I->J

Caption: Workflow for cross-validation of experimental results.

buffer_selection_tree cluster_criteria Key Criteria cluster_recommendations Buffer Recommendations start Start: Buffer Selection ph Desired pH Range? start->ph temp Temperature Sensitivity? ph->temp pH 6-8 tris Tris (TBS) ph->tris pH 7-9 This compound This compound ph->this compound pH 6.5-7.9 good Other Good's Buffers ph->good Specific pH ranges metal Metal Ion Presence? temp->metal Low Sensitivity temp->tris High Sensitivity (pH decreases with temp) phosphate Phosphate (PBS) metal->phosphate No Chelating Metals hepes HEPES (HBS) metal->hepes Yes, Chelating Metals Present cell Cell-based Assay? cell->phosphate Yes, but check for precipitation cell->hepes Yes

Caption: Decision tree for selecting an appropriate buffer system.

buffer_interactions cluster_buffer Buffer Components cluster_system Experimental System buffer_ion Buffer Ion (e.g., Phosphate, Tris) protein Protein buffer_ion->protein Binding, altering stability enzyme Enzyme Active Site buffer_ion->enzyme Inhibition/Activation metal_cofactor Metal Ion Cofactor buffer_ion->metal_cofactor Chelation (e.g., Phosphate) counter_ion Counter-ion (e.g., Na+, K+) counter_ion->protein Altering ionic strength additives Additives (e.g., salts, detergents) additives->protein Stabilization/Denaturation cell_membrane Cell Membrane additives->cell_membrane Altering permeability

Caption: Potential interactions of buffer components with an experimental system.

Safety Operating Guide

Proper Disposal of MOPS Buffer: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

Correctly disposing of 3-(N-morpholino)propanesulfonic acid (MOPS) buffer is crucial for maintaining a safe laboratory environment and ensuring compliance with environmental regulations. While this compound is not classified as a hazardous waste under the Occupational Safety and Health Administration (OSHA) standards, its disposal requires careful consideration of its composition, concentration, and any potential contaminants. This guide provides a procedural, step-by-step approach to the proper disposal of this compound buffer solutions.

Chemical and Physical Properties of this compound

Understanding the properties of this compound is the first step in its safe handling and disposal.

PropertyValue
CAS Number 1132-61-2[1]
Molecular Formula C₇H₁₅NO₄S
Molecular Weight 209.26 g/mol
Appearance White crystalline powder[1]
pKa at 25°C 7.20
Buffering Range pH 6.5 - 7.9[1]
Solubility in Water High

Step-by-Step Disposal Procedures

The primary principle for the disposal of any chemical waste is to adhere to local, state, and federal environmental regulations. For large quantities of this compound buffer or solutions containing hazardous contaminants, consulting a licensed professional waste disposal service is mandatory.[2] For small quantities of uncontaminated this compound buffer, the following steps can be taken:

Step 1: Waste Characterization

Before any disposal action, it is imperative to characterize the this compound buffer waste.

  • Identify Contaminants: Determine if the this compound buffer has been mixed with any hazardous materials. Common contaminants in a laboratory setting may include:

    • Heavy metals

    • Organic solvents

    • Biological materials (e.g., proteins, nucleic acids) that may require decontamination

    • Other hazardous chemicals

  • Consult Safety Data Sheets (SDS): Review the SDS for all components of the buffer solution to identify any specific disposal recommendations or hazards.

Step 2: Uncontaminated this compound Buffer Disposal

For this compound buffer solutions that are confirmed to be free of hazardous contaminants, the following procedure can be applied, subject to institutional policies and local regulations. Some institutions permit the drain disposal of dilute, non-hazardous organic buffers.[3]

  • Dilution: Dilute the this compound buffer solution with at least 10 parts water to 1 part buffer solution.

  • Neutralization (if necessary): Check the pH of the diluted solution. While this compound is a buffer, the working solution may be acidic or basic depending on its preparation. Adjust the pH to a neutral range (typically between 6.0 and 8.0) using a weak acid (e.g., acetic acid) or a weak base (e.g., sodium bicarbonate).

  • Drain Disposal: Pour the neutralized, dilute solution down the drain with a copious amount of running water. This helps to further dilute the solution and prevent any potential impact on the wastewater system.

  • Record Keeping: Maintain a log of all chemical disposals, including the date, chemical name, quantity, and disposal method.

Step 3: Contaminated this compound Buffer Disposal

If the this compound buffer is contaminated with hazardous materials, it must be treated as hazardous waste.

  • Segregation: Do not mix contaminated this compound buffer with other waste streams. Store it in a clearly labeled, sealed, and appropriate waste container.

  • Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical names of all components (including this compound and all contaminants), and their approximate concentrations.

  • Storage: Store the hazardous waste container in a designated satellite accumulation area until it is collected by your institution's environmental health and safety (EHS) department or a licensed waste disposal service.

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's established procedures.

This compound Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound buffer.

MOPS_Disposal_Workflow start Start: this compound Buffer Waste characterize Step 1: Characterize Waste Is the buffer contaminated with hazardous materials? start->characterize uncontaminated Step 2: Uncontaminated Buffer Disposal characterize->uncontaminated No contaminated Step 3: Contaminated Buffer Disposal characterize->contaminated Yes dilute Dilute with water (at least 10:1) uncontaminated->dilute segregate Segregate and store in a labeled, sealed hazardous waste container contaminated->segregate neutralize Check pH and neutralize (if necessary, to pH 6-8) dilute->neutralize drain Dispose down the drain with copious water neutralize->drain professional Arrange for professional disposal through EHS or a licensed service segregate->professional

This compound Buffer Disposal Decision Workflow

By following these procedures and the decision workflow, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound buffer, thereby protecting themselves, their colleagues, and the environment. Always prioritize safety and consult your institution's specific guidelines for chemical waste management.

References

Essential Safety and Operational Guidance for Handling MOPS

Author: BenchChem Technical Support Team. Date: November 2025

For laboratory professionals, including researchers, scientists, and drug development experts, ensuring safe and efficient handling of all laboratory chemicals is paramount. This document provides critical safety and logistical information for the use of MOPS (3-(N-morpholino)propanesulfonic acid), a commonly used buffer in biological and biochemical research. Adherence to these guidelines is essential for maintaining a safe laboratory environment and ensuring the integrity of experimental outcomes.

Immediate Safety Information

This compound, while a valuable laboratory reagent, is not without hazards. It is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3] Therefore, appropriate personal protective equipment (PPE) is mandatory when handling this chemical.

Recommended Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves, such as nitrile rubber, are required. Always inspect gloves for integrity before use and practice proper glove removal technique to avoid skin contact.

  • Eye Protection: Safety glasses with side shields or chemical safety goggles are essential to protect against splashes or dust particles.

  • Lab Coat: A standard laboratory coat should be worn to protect street clothes and skin from contamination.

  • Respiratory Protection: In situations where dust may be generated or ventilation is inadequate, a NIOSH-approved respirator is recommended.

Operational Plan: Safe Handling and Storage

Handling Procedures:

  • Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.

  • Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is recommended, especially when working with the powdered form or creating solutions.

  • Avoid Inhalation and Contact: Avoid breathing dust or vapors.[1] Prevent contact with skin and eyes.

  • Weighing: When weighing the powdered form, do so carefully to minimize dust generation.

  • Solution Preparation: When preparing this compound buffer solutions, slowly add the powder to the water to avoid splashing.

  • Hygiene: Wash hands thoroughly with soap and water after handling this compound, even if gloves were worn.

Storage:

  • Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.

  • Keep it away from incompatible materials such as strong oxidizing agents and strong bases.[1]

Disposal Plan

All waste containing this compound must be handled and disposed of in accordance with local, state, and federal regulations.

Waste Disposal Steps:

  • Segregation: Segregate this compound waste from other laboratory waste streams.

  • Labeling: Clearly label all waste containers with the contents, including the concentration of this compound.

  • Containment: Ensure waste containers are sealed and stored in a designated hazardous waste accumulation area.

  • Professional Disposal: Arrange for disposal through a licensed professional waste disposal service. Do not dispose of this compound down the drain unless authorized by your institution's environmental health and safety department and local regulations.

Quantitative Data for this compound

The following table summarizes key quantitative data for this compound to facilitate easy reference and comparison.

PropertyValue
Full Chemical Name 3-(N-morpholino)propanesulfonic acid
CAS Number 1132-61-2
Molecular Weight 209.26 g/mol
pKa (at 20°C) 7.2
Melting Point Decomposes at approximately 277-281°C[4][5][6][7]
Solubility in Water Very soluble[4][8][9]
Occupational Exposure Limits (OELs) Not established by OSHA or ACGIH[1]
NFPA Health Rating 2 (Can cause temporary incapacitation or residual injury)[10]

Experimental Protocols: Spill Response

A prompt and appropriate response to a this compound spill is crucial to mitigate potential hazards. The following protocol outlines the steps for managing a minor spill in a laboratory setting. For major spills, evacuate the area and contact your institution's emergency response team.

Minor this compound Spill Cleanup Protocol:

  • Alert Personnel: Immediately alert others in the vicinity of the spill.

  • Don Appropriate PPE: Before beginning cleanup, don the required PPE as outlined above.

  • Contain the Spill: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill. For solid spills, carefully scoop or sweep the material, avoiding dust generation.

  • Neutralize (if applicable): While this compound is a buffer, in the case of a large spill or if it is mixed with other chemicals, consult your safety data sheet for specific neutralization procedures.

  • Clean the Area: Once the spilled material has been absorbed or collected, decontaminate the spill area with soap and water.

  • Collect Waste: Place all contaminated absorbent materials and cleaning supplies into a sealed, labeled hazardous waste container.

  • Dispose of Waste: Dispose of the waste according to the disposal plan outlined above.

  • Restock Supplies: Replenish any spill kit supplies used during the cleanup.

Logical Workflow for a this compound Spill

The following diagram illustrates the decision-making process and workflow for responding to a this compound spill in a laboratory environment.

MOPS_Spill_Workflow cluster_assessment Spill Assessment cluster_response Spill Response cluster_minor_spill Minor Spill Response cluster_major_spill Major Spill Response spill_occurs This compound Spill Occurs assess_spill Assess Spill Size and Risk spill_occurs->assess_spill alert_personnel Alert Nearby Personnel assess_spill->alert_personnel Minor Spill evacuate_area Evacuate Immediate Area assess_spill->evacuate_area Major Spill don_ppe Don Appropriate PPE alert_personnel->don_ppe contain_spill Contain Spill with Absorbent don_ppe->contain_spill clean_area Clean and Decontaminate Area contain_spill->clean_area collect_waste Collect and Label Waste clean_area->collect_waste dispose_waste Dispose of Hazardous Waste collect_waste->dispose_waste contact_emergency Contact Emergency Response evacuate_area->contact_emergency secure_area Secure Area - Prevent Entry contact_emergency->secure_area

Caption: Workflow for responding to a this compound chemical spill.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.